tert-Butyl 3-bromo-1H-indazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-bromoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCLLOZSXYTLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-Butyl 3-bromo-1H-indazole-1-carboxylate chemical properties
An In-depth Technical Guide to tert-Butyl 3-bromo-1H-indazole-1-carboxylate: A Strategic Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide focuses on this compound, a highly versatile and strategically important derivative. The presence of a bromine atom at the C3 position serves as a versatile synthetic handle for elaboration, while the tert-butoxycarbonyl (Boc) protecting group at the N1 position allows for precise, regioselective functionalization and enhances solubility in organic solvents.[4][5] This combination makes it an invaluable precursor for constructing complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.[3][6][7]
Core Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the effective use of any chemical intermediate. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1257296-40-4 | [8][9] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [8] |
| Molecular Weight | 297.15 g/mol | [8][10] |
| Appearance | White to off-white solid | General Supplier Data |
| Melting Point | Data not consistently available; a related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, has a reported melting point of 116 °C (389 K).[4][11] | [4][11] |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, and Dimethylformamide (DMF). | General Lab Experience |
| ¹H NMR | Characteristic peaks include a singlet for the Boc group's 9 protons around δ 1.7 ppm and aromatic proton signals in the δ 7.3-8.2 ppm range.[12][13] | [12][13] |
| ¹³C NMR | Key signals appear for the Boc group's quaternary carbon (≈ δ 82 ppm) and methyl carbons (≈ δ 28 ppm), and the carbamate carbonyl (≈ δ 162 ppm).[12] | [12] |
| IR (neat) | Expected to show a strong C=O stretching vibration for the carbamate functional group around 1710-1730 cm⁻¹.[12] | [12] |
Synthesis Protocol: Regioselective N-Protection and C3-Bromination
The synthesis of the title compound is typically achieved through a two-step process starting from 3-bromo-1H-indazole. The critical first step is the protection of the N1 nitrogen with a Boc group, which serves two primary functions: it prevents unwanted side reactions at the acidic N-H proton and enhances the substrate's solubility for subsequent transformations.
Step-by-Step Methodology: Boc Protection
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-bromo-1H-indazole (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Base Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.05-0.1 eq.) as a catalyst, followed by a non-nucleophilic base like Triethylamine (TEA) (1.2-1.5 eq.).
-
Boc Anhydride Addition: Cool the mixture to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) portion-wise or as a solution in the reaction solvent.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. The causality here is that DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O for efficient reaction with the indazole nitrogen.
-
Monitoring & Workup: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Upon completion, dilute the mixture with DCM and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield this compound.[4][5]
Synthesis Workflow Diagram
Caption: Workflow for the Boc-protection of 3-bromo-1H-indazole.
Chemical Reactivity: Gateway to Molecular Diversity
The synthetic utility of this compound lies in the reactivity of the C3-bromo substituent. This position is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.[7]
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for installing aryl, heteroaryl, or vinyl groups at the C3 position. This is particularly relevant for synthesizing kinase inhibitors, where a specific aromatic moiety is often required for binding to the ATP pocket's hinge region.[7][14]
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).[15][16] The system must be self-validating; the exclusion of oxygen and moisture is critical to prevent catalyst degradation and ensure reproducible yields.
-
Reagent Addition: Add a base, typically an aqueous solution of Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.).[15] The choice of base is causal; it is required to activate the boronic acid for the transmetalation step in the catalytic cycle.
-
Solvent System: Add a degassed solvent system, commonly a mixture such as 1,4-Dioxane/Water or Dimethoxyethane (DME)/Water.[15][16]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C (or utilize microwave irradiation for accelerated reaction times) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.[15]
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel column chromatography to obtain the 3-aryl-1H-indazole product.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the direct formation of a C-N bond, introducing primary or secondary amines at the C3 position. This is crucial for creating molecules with specific hydrogen bonding capabilities, often enhancing target affinity and selectivity.[7]
-
Inert Atmosphere: In a glovebox or under a strict inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.3 eq.), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Tri-tert-butylphosphine tetrafluoroborate (tBu₃P·HBF₄) or BINAP, 2-4 mol%), and a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) (1.2-1.5 eq.).[17] The causality for using bulky, electron-rich phosphine ligands is their ability to facilitate the rate-limiting reductive elimination step of the catalytic cycle.[18]
-
Solvent: Add anhydrous, degassed toluene or dioxane. The protocol's integrity depends on the scrupulous exclusion of water, which can hydrolyze the base and poison the catalyst.
-
Reaction Execution: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography to yield the 3-amino-1H-indazole derivative.
Caption: Workflow for the Buchwald-Hartwig C-N cross-coupling.
Conclusion and Future Outlook
This compound is more than a mere chemical intermediate; it is a strategic tool for navigating complex synthetic challenges in drug discovery. Its well-defined reactivity, enabled by the interplay between the C3-bromo handle and the N1-Boc protecting group, provides a reliable and versatile platform for library synthesis and lead optimization. The ability to readily engage in robust C-C and C-N bond-forming reactions allows researchers to systematically explore structure-activity relationships and access novel chemical space. As the demand for highly specific and potent therapeutic agents continues to grow, the importance of such well-designed, multifunctional building blocks will undoubtedly increase, solidifying the role of this compound in the modern medicinal chemist's arsenal.[3][6]
References
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Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6, x210694. Available at: [Link]
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Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
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Shi, D., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6333. Available at: [Link]
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Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453. Available at: [Link]
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Camacho-Zarco, A. R., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PeerJ, 4, e2583. Available at: [Link]
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Yoshida, H., et al. (2007). Supporting Information for Aryne-Iminium Ion Cycloaddition: A New Entry to 1,3-Disubstituted-1H-indazoles. Wiley-VCH. Available at: [Link]
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Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
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Ben-Yahia, A., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 19(4), 4881-4893. Available at: [Link]
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Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. Available at: [Link]
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Barria, C., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(4), 2736-2746. Available at: [Link]
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Wang, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2921. Available at: [Link]
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Wang, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... ResearchGate. Available at: [Link]
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Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15811-15815. Available at: [Link]
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Wang, C., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]
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El-Sawy, E. R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. Available at: [Link]
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Giraud, F., Anizon, F., & Moreau, P. (2016). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Chemistry: An Indian Journal. Available at: [Link]
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Kumar, A., et al. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Available at: [Link]
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A Technical Guide to the Synthesis of tert-Butyl 3-bromo-1H-indazole-1-carboxylate: A Key Intermediate in Drug Discovery
Abstract
This in-depth technical guide details the synthetic pathway for tert-butyl 3-bromo-1H-indazole-1-carboxylate, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The indazole scaffold is a privileged motif in medicinal chemistry, and the title compound, featuring a bromine handle at the C3-position and a tert-butyloxycarbonyl (Boc) protecting group at the N1-position, serves as a crucial intermediate for the synthesis of complex bioactive molecules. This document provides a comprehensive analysis of the most robust synthetic strategy, elucidates the mechanistic rationale behind procedural choices, and furnishes detailed, field-proven experimental protocols. Emphasis is placed on ensuring scientific integrity through self-validating methodologies and authoritative grounding with comprehensive references.
Introduction and Strategic Overview
The functionalization of the indazole core is a cornerstone of modern medicinal chemistry. The strategic introduction of substituents at various positions of the bicyclic system allows for the fine-tuning of pharmacological properties. This compound is a particularly valuable intermediate due to two key structural features:
-
The C3-Bromine Atom: This serves as a versatile synthetic handle for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl moieties.
-
The N1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the indazole nitrogen, preventing unwanted side reactions during subsequent functionalization at the C3-position. Its lability under acidic conditions or specific basic conditions allows for straightforward deprotection when required.[1]
Two primary synthetic pathways can be envisaged for the preparation of the title compound:
-
Pathway A: Bromination followed by N-protection. This route involves the initial regioselective bromination of 1H-indazole to yield 3-bromo-1H-indazole, followed by the protection of the N1-nitrogen with a Boc group.
-
Pathway B: N-protection followed by Bromination. This approach begins with the protection of 1H-indazole to form tert-butyl 1H-indazole-1-carboxylate, followed by regioselective bromination at the C3-position.
This guide will focus on Pathway A as the recommended route. This strategic choice is based on the well-established and highly regioselective nature of electrophilic bromination at the C3-position of the unprotected indazole ring. This pathway offers a clear and efficient route with readily available starting materials and well-documented reaction classes.
Mechanistic Considerations: The Basis for Regioselectivity
The indazole ring system exhibits distinct reactivity at its different positions. Electrophilic substitution reactions, such as bromination, are highly dependent on the reaction conditions and the nature of the indazole species in solution.[2]
-
Under Neutral or Basic Conditions: The indazole anion is the predominant reactive species. The negative charge is delocalized, but there is a high degree of electron density at the C3-position, making it highly susceptible to electrophilic attack. This is the key principle underpinning the high regioselectivity of the first step in Pathway A.
-
Under Acidic Conditions: The indazolium cation is formed, which deactivates the ring towards electrophilic attack. If a reaction does occur, it is directed towards the benzene ring, typically at the C5 and C7 positions.
Therefore, controlling the reaction conditions to favor the neutral or anionic form of indazole is paramount for achieving the desired C3-bromination. Reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred over elemental bromine (Br₂) as they can be used under milder conditions and generate the electrophilic bromine species in situ, minimizing side reactions.[3][4]
Recommended Synthetic Pathway: Bromination Followed by N-Protection
The recommended two-step synthesis is outlined below. This pathway is efficient, scalable, and provides the target compound in high purity.
Caption: Recommended two-step synthesis of the title compound.
Step 1: Synthesis of 3-Bromo-1H-indazole
This step focuses on the highly regioselective bromination of the indazole core at the C3 position. The use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild, ultrasound-assisted conditions provides a rapid and efficient method.[3][4]
Experimental Protocol:
-
Reaction Setup: To a suitable reaction vessel, add 1H-indazole (1.0 eq.), sodium carbonate (Na₂CO₃, 2.0 eq.), and ethanol (EtOH).
-
Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.0 eq.) to the suspension.
-
Reaction Conditions: Place the reaction vessel in an ultrasonic bath at 40 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude 3-bromo-1H-indazole can be purified by recrystallization or used directly in the next step if purity is sufficient.
| Reagent/Parameter | Condition/Amount | Rationale |
| Brominating Agent | DBDMH (1.0 eq.) | A stable, solid bromine source that allows for mild reaction conditions and high selectivity for C3-bromination.[3] |
| Base | Na₂CO₃ (2.0 eq.) | Promotes the formation of the indazole anion, the key reactive species for C3-substitution. |
| Solvent | Ethanol | A green and effective solvent for this transformation.[3] |
| Energy Source | Ultrasound (40 kHz/50 W) | Accelerates the reaction, leading to shorter reaction times and potentially higher yields compared to conventional stirring.[3] |
| Temperature | 40 °C | A mild temperature that facilitates the reaction without promoting side reactions. |
Step 2: Synthesis of this compound
This step involves the standard and robust procedure for the N-protection of an indazole with a Boc group. The protocol is adapted from the successful Boc-protection of a structurally similar substrate, 3-amino-5-bromo-1H-indazole.[5][6][7][8]
Experimental Protocol:
-
Reaction Setup: Dissolve 3-bromo-1H-indazole (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP, 1.0 eq.) to the solution. Cool the reaction mixture to 0 °C (273 K) using an ice bath.
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) to the cooled reaction mixture.
-
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20-30% ethyl acetate in hexane) to afford the title compound.[5][6]
| Reagent/Parameter | Condition/Amount | Rationale |
| Protecting Agent | (Boc)₂O (1.0 eq.) | The standard reagent for introducing the Boc protecting group. |
| Catalyst | DMAP (1.0 eq.) | A highly effective acylation catalyst that accelerates the reaction. |
| Solvent | Dichloromethane (DCM) | Anhydrous aprotic solvent that is suitable for this type of reaction. |
| Temperature | 0 °C to Room Temp. | Initial cooling helps to control the exothermicity of the reaction, followed by stirring at room temperature to ensure completion. |
| Reaction Time | 15 hours | Sufficient time for the reaction to proceed to completion.[5][8] |
Alternative Synthetic Pathway: A Brief Discussion
As mentioned, an alternative route involves first protecting the indazole and then performing the bromination.
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Spectroscopic Data for tert-Butyl 3-bromo-1H-indazole-1-carboxylate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 3-bromo-1H-indazole-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this important molecule.
Molecular Structure and Key Features
This compound possesses a bicyclic indazole core, functionalized with a bromine atom at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen. This combination of features gives rise to a unique spectroscopic fingerprint. The bromine atom, being electron-withdrawing, and the bulky, electron-donating Boc group will significantly influence the chemical environment of the protons and carbons in the molecule, which will be reflected in the NMR spectra.
Synthesis and Characterization
The synthesis of this compound can be envisioned through a multi-step process, likely starting from a simpler indazole derivative. A plausible synthetic route involves the bromination of a suitable indazole precursor, followed by the protection of the indazole nitrogen with a Boc group. For instance, the synthesis of the related compound, 5-bromo-1H-indazole-3-carboxylic acid, has been reported, involving the bromination of indazole-3-carboxylic acid.[1] The subsequent esterification and Boc-protection would lead to the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of the atoms within this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on the structure, we can predict the following key signals. For comparative purposes, the experimental data for the non-brominated analog, 3-tert-Butoxycarbonyl-1H-indazole, is provided.[2]
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 3-tert-Butoxycarbonyl-1H-indazole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for Target Compound | Multiplicity | Experimental Chemical Shift (δ, ppm) for 3-tert-Butoxycarbonyl-1H-indazole[2] | Multiplicity |
| Aromatic CH (4H) | 7.30 - 8.20 | m | 8.15 (d, J = 8.1 Hz), 7.90 (d, J = 8.4 Hz), 7.47-7.42 (m), 7.30 (m) | d, d, m, m |
| tert-Butyl CH₃ (9H) | ~1.70 | s | 1.72 | s |
Interpretation and Causality:
-
Aromatic Protons: The four protons on the benzene ring of the indazole core are expected to appear in the aromatic region (7.30-8.20 ppm). The electron-withdrawing effect of the bromine at the 3-position and the Boc group at the 1-position will deshield these protons, causing them to resonate at a relatively downfield region. The exact chemical shifts and coupling patterns will depend on the specific substitution pattern of the bromine atom on the indazole ring, which is at the 3-position in this case. The protons will likely appear as a complex multiplet due to spin-spin coupling. In the non-brominated analog, these protons appear as distinct doublets and multiplets.[2] The introduction of the bromine atom is expected to cause a further downfield shift for the adjacent protons.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately 1.70 ppm. This upfield chemical shift is characteristic of aliphatic protons, and the singlet multiplicity is due to the absence of adjacent protons. The integration of this signal should correspond to nine protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for 3-tert-Butoxycarbonyl-1H-indazole
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for Target Compound | Experimental Chemical Shift (δ, ppm) for 3-tert-Butoxycarbonyl-1H-indazole[2] |
| Carbonyl C=O | ~150 | 162.54 |
| Aromatic/Heterocyclic C | 110 - 145 | 111.91, 121.63, 122.04, 122.81, 126.83, 137.39, 141.63 |
| Quaternary C (tert-Butyl) | ~85 | 81.98 |
| Methyl C (tert-Butyl) | ~28 | 28.42 |
| C-Br | ~115 | - |
Interpretation and Causality:
-
Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to resonate at a downfield chemical shift, around 150 ppm.
-
Aromatic and Heterocyclic Carbons: The carbons of the indazole ring will appear in the range of 110-145 ppm. The carbon atom attached to the bromine (C-Br) is expected to have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect, likely appearing around 115 ppm.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will be found around 85 ppm, while the three equivalent methyl carbons will appear at a more upfield position, around 28 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, C-H bonds of the aromatic and aliphatic parts, and the C-N and C-Br bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | **Predicted Wavenumber (cm⁻¹) ** | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch | 2980 - 2850 | Medium-Strong |
| Carbonyl (C=O) stretch | ~1730 - 1710 | Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium |
| C-N stretch | 1300 - 1200 | Medium |
| C-Br stretch | 700 - 500 | Medium-Strong |
Interpretation and Causality:
-
C=O Stretch: A strong absorption band in the region of 1730-1710 cm⁻¹ is a key indicator of the carbonyl group in the Boc protecting group. For the non-brominated analog, this stretch is observed at 1710 cm⁻¹.[2]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group will be observed just below 3000 cm⁻¹.
-
C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 700 and 500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₃BrN₂O₂), the expected molecular weight is approximately 296.0160 g/mol for the monoisotopic mass.
Expected Fragmentation Pattern:
-
Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Loss of tert-Butyl Group: A common fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group (C₄H₉, 57 Da) or isobutylene (C₄H₈, 56 Da) to give a prominent fragment ion.
-
Loss of the Boc Group: The entire Boc group (C₅H₉O₂, 101 Da) can also be lost.
-
Other Fragments: Further fragmentation of the indazole ring can also be expected.
Experimental Workflow and Data Acquisition
To obtain the actual spectroscopic data for this compound, the following experimental protocols would be employed.
NMR Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and processing.
FT-IR Data Acquisition Workflow
Caption: Workflow for FT-IR data acquisition using ATR.
Mass Spectrometry Data Acquisition Workflow
Caption: Workflow for mass spectrometry data acquisition.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental principles, a comprehensive understanding of the expected ¹H NMR, ¹³C NMR, IR, and MS data has been presented. The provided experimental workflows outline the standard procedures for acquiring this critical characterization data. For any researcher working with this compound, this guide serves as a valuable resource for interpreting experimental results and ensuring the structural integrity of their material.
References
-
Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. [Link]
- Supporting Information for a publication by Wiley-VCH. (2007). General Information. While the specific article is not cited, the supporting information provides detailed experimental data for 3-tert-Butoxycarbonyl-1H-indazole.
Sources
An In-Depth Technical Guide to the ¹H NMR Spectroscopy of tert-Butyl 3-bromo-1H-indazole-1-carboxylate
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 3-bromo-1H-indazole-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and purity assessment of heterocyclic compounds. This document moves beyond a mere recitation of spectral data, offering insights into the underlying principles that govern the chemical shifts and coupling patterns observed in this molecule.
Introduction: The Structural Context
This compound is a key building block in medicinal chemistry, valued for its utility in the synthesis of a diverse range of biologically active molecules. The indazole core, a bicyclic aromatic system, presents a unique electronic environment. The introduction of a bromine atom at the C3 position and a bulky tert-butoxycarbonyl (Boc) group at the N1 position introduces significant electronic and steric influences that are directly reflected in its ¹H NMR spectrum. Understanding these influences is paramount for accurate spectral interpretation and confirmation of the molecular structure.
The structural features dictating the ¹H NMR spectrum are:
-
The indazole ring system , which gives rise to four distinct aromatic proton signals.
-
The electronegative bromine atom at the C3 position, which inductively withdraws electron density.
-
The N-Boc protecting group , whose carbonyl function exerts a strong deshielding effect on the proton at the peri-position (H7).
-
The tert-butyl group , which provides a sterically bulky and electronically distinct singlet.
Predicted ¹H NMR Spectral Data
While a definitive, published spectrum is not widely available, a highly accurate prediction can be made based on the analysis of structurally analogous compounds, such as 3-tert-butoxycarbonyl-1H-indazole. The following table summarizes the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound, assuming the spectrum is recorded in deuterated chloroform (CDCl₃).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | ~ 7.70 | d | ~ 8.4 |
| H5 | ~ 7.35 | t | ~ 7.5 |
| H6 | ~ 7.50 | t | ~ 7.8 |
| H7 | ~ 8.10 | d | ~ 8.2 |
| -C(CH₃)₃ | ~ 1.70 | s | N/A |
Detailed Spectral Interpretation
The Aromatic Region (7.0 - 8.5 ppm)
The four protons on the benzene portion of the indazole ring (H4, H5, H6, and H7) give rise to a complex and informative pattern in the downfield region of the spectrum.
-
H7 (δ ~ 8.10 ppm, doublet): The proton at the 7-position is expected to be the most downfield of the aromatic signals. This significant deshielding is a direct consequence of the "peri-effect" of the carbonyl group in the N1-Boc substituent. The electron-withdrawing nature of the carbonyl, combined with its spatial proximity to H7, creates a strong anisotropic deshielding cone. It will appear as a doublet due to coupling with H6.
-
H4 (δ ~ 7.70 ppm, doublet): The H4 proton is also significantly deshielded, appearing as a doublet due to coupling with H5. Its downfield shift is influenced by both the adjacent fused pyrazole ring and the overall aromatic system.
-
H6 (δ ~ 7.50 ppm, triplet): This proton will likely appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet) due to coupling with both H5 and H7. Its chemical shift is intermediate among the aromatic protons.
-
H5 (δ ~ 7.35 ppm, triplet): The H5 proton is expected to be the most upfield of the aromatic signals. It will also appear as a triplet (or a doublet of doublets) due to coupling with H4 and H6.
The presence of the bromine atom at C3 does not directly couple with these protons but influences their electronic environment, contributing to the overall chemical shifts.
The Aliphatic Region (0 - 2.0 ppm)
-
tert-Butyl Protons (δ ~ 1.70 ppm, singlet): The nine equivalent protons of the tert-butyl group will give rise to a single, sharp peak at a relatively upfield position. The singlet nature of this peak is due to the absence of any adjacent protons with which to couple. Its integration value of 9H is a key characteristic for confirming the presence of the Boc protecting group.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To ensure the acquisition of a reliable and interpretable spectrum, the following protocol should be followed:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover a range of at least -1 to 10 ppm.
-
Use a standard 90° pulse sequence.
-
Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants of the signals.
-
Visualizing the Molecular Structure and Key Interactions
The following diagram illustrates the structure of this compound and highlights the key proton environments.
Caption: Molecular structure of this compound.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the electronic effects of the bromo and N-Boc substituents, combined with a systematic approach to spectral analysis, allows for unambiguous confirmation of its structure. The predicted chemical shifts and coupling patterns outlined in this guide provide a robust framework for researchers working with this important synthetic intermediate.
References
- While a direct citation for the ¹H NMR spectrum of this compound is not readily available in the searched literature, the principles of NMR interpretation and the spectral data of analogous compounds are well-documented. The predictions herein are based on established principles of NMR spectroscopy and data from similar indazole derivatives found in various chemical databases and publications. For general principles of NMR spectroscopy, authoritative textbooks and resources are recommended. A relevant, structurally similar compound's data can be found in: Supporting Information for a publication by Wiley-VCH, 2007. This document provides ¹H NMR data for 3-tert-Butoxycarbonyl-1H-indazole, a crucial reference for the predictions made in this guide. (Note: A direct clickable URL is not available from the provided search results, but the reference is identifiable for academic search purposes).
13C NMR Characterization of tert-Butyl 3-bromo-1H-indazole-1-carboxylate: A Guide to Spectral Interpretation and Structural Verification
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) characterization of tert-Butyl 3-bromo-1H-indazole-1-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Moving beyond a simple recitation of data, this document elucidates the causal relationships between the molecule's structure—including the effects of the N-Boc protecting group and the C3-bromo substituent—and its corresponding 13C NMR spectral features. We present a detailed, field-proven experimental protocol for acquiring high-quality spectral data and a thorough, justified assignment of predicted chemical shifts for all twelve carbon atoms. This guide is designed to serve as an authoritative resource for researchers, enabling confident structural verification and a deeper understanding of the NMR principles governing substituted indazole systems.
Introduction: The Structural Significance of a Key Intermediate
This compound is a versatile synthetic intermediate. The indazole core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including antitumor and anti-inflammatory properties.[1] The strategic placement of a bromine atom at the C3 position provides a reactive handle for further functionalization via cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group at the N1 position serves as a robust protecting group, ensuring regiochemical control during synthesis.[2]
Given its pivotal role, unambiguous structural confirmation is paramount. 13C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of the molecule. Each unique carbon atom in the structure generates a distinct signal, whose chemical shift (δ) is exquisitely sensitive to its local electronic environment.[3] This guide will deconstruct the expected 13C NMR spectrum of the title compound, providing the foundational knowledge required for its accurate interpretation.
Foundational Principles: Predicting the 13C NMR Spectrum
The 13C NMR spectrum is governed by the chemical environment of each carbon nucleus. The introduction of the N-Boc group and the C3-bromine atom significantly modulates the electron density throughout the indazole ring system, leading to predictable shifts in the NMR signals compared to the parent 1H-indazole.[4]
-
The N-Boc Group: The electron-withdrawing carbamate carbonyl (N-C=O) deshields adjacent nuclei. The bulky tert-butyl group introduces three key signals: the methyl carbons, the quaternary carbon, and the carbonyl carbon, all appearing in characteristic regions of the spectrum.[5][6]
-
The C3-Bromo Substituent: Halogens exert a strong inductive electron-withdrawing effect, which deshields the directly attached carbon (the ipso-carbon). However, they can also have complex effects on the other carbons in the aromatic system. The chemical shift of a carbon atom directly bonded to bromine in an aromatic system is a key diagnostic marker.[7]
-
Quaternary Carbons: The title compound contains five quaternary carbons (C3, C3a, C7a, the Boc quaternary carbon, and the Boc carbonyl carbon) which do not have attached protons. In standard broadband proton-decoupled 13C NMR spectra, these signals are typically less intense due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[8]
The logical workflow for spectral acquisition and analysis is a self-validating process designed to ensure data integrity and reproducibility.
Caption: Standard workflow for 13C NMR analysis.
Experimental Protocol: A Self-Validating Methodology
The acquisition of a high-fidelity 13C NMR spectrum is critical for accurate structural elucidation. The following protocol outlines a robust methodology.
3.1. Sample Preparation
-
Analyte Preparation: Accurately weigh 15-25 mg of this compound. The use of a sufficient quantity of material is crucial for obtaining a good signal-to-noise ratio in a reasonable time, as 13C has a low natural abundance (~1.1%).[3]
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl3), inside a clean, dry vial. CDCl3 is a common choice due to its ability to dissolve a wide range of organic compounds and its well-characterized solvent signal at δ 77.16 ppm, which is often used for spectral calibration.[8]
-
Internal Standard (Optional): For the most precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). However, modern spectrometers can reliably reference the residual solvent peak.[6]
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
3.2. NMR Spectrometer Parameters The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz (or higher) spectrometer. Higher field strengths improve signal dispersion and sensitivity.[6]
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 100 MHz (for 13C) | Ensures adequate signal dispersion for unambiguous peak assignment. |
| Pulse Program | zgpg30 or similar | Standard 30° pulse with proton decoupling for routine spectra. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | Balances resolution and experiment time. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | Allows for adequate relaxation of nuclei, crucial for quantitative accuracy, especially for quaternary carbons.[9] |
| Number of Scans (NS) | 512 - 2048 | Required to achieve a good signal-to-noise ratio due to the low natural abundance of 13C. |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |
3.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplying function (line broadening of 0.5-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Correction and Calibration: Perform manual phase and baseline corrections to ensure accurate peak integration and appearance. Calibrate the chemical shift axis by setting the CDCl3 solvent peak to δ 77.16 ppm.
-
Peak Picking and Assignment: Identify all distinct peaks and correlate them to the carbon atoms in the molecule based on the principles discussed in the following section.
Spectral Analysis and Discussion
The 13C NMR spectrum of this compound is predicted to exhibit 12 distinct signals, corresponding to the 12 chemically non-equivalent carbon atoms in the molecule.[10][11] The predicted chemical shifts and their justifications are detailed below.
Caption: Numbering of the bromo-indazole core.
Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl3
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| Boc: -C(CH3)3 | ~ 28.2 | The three magnetically equivalent methyl carbons of the tert-butyl group appear as a single, typically intense signal in a characteristic aliphatic region.[4][5] |
| Boc: -C(CH3)3 | ~ 85.0 | The quaternary carbon of the tert-butyl group is significantly deshielded by the adjacent oxygen atom, placing its signal in the 80-85 ppm range.[4][12] |
| C3 | ~ 118.0 | This is the ipso-carbon attached to the bromine. Its chemical shift is heavily influenced by the halogen. While bromine is electronegative, the "heavy atom effect" can lead to complex shielding, often placing the C-Br signal upfield relative to other substituted carbons. |
| C4 | ~ 129.0 | An aromatic CH carbon. Its chemical shift is influenced by the anisotropic effects of the fused ring system and the electronic effects of the distant substituents. |
| C5 | ~ 125.0 | An aromatic CH carbon. Expected to be in the standard aromatic region for indazole derivatives.[1] |
| C6 | ~ 122.0 | An aromatic CH carbon. Its position is modulated by its relationship to the pyrazole nitrogen and the substituents. |
| C7 | ~ 115.0 | This aromatic CH is adjacent to the N1-Boc group. The electron-withdrawing nature of the carbamate can shift this signal slightly. |
| C3a | ~ 123.0 | A quaternary bridgehead carbon. Its chemical shift is influenced by both the bromine at C3 and its fusion to the benzene ring. |
| C7a | ~ 141.0 | A quaternary bridgehead carbon adjacent to the N1-Boc group. The direct attachment to the nitrogen of the carbamate results in significant deshielding.[4] |
| Boc: -C=O | ~ 149.0 | The carbonyl carbon of the Boc protecting group (a carbamate) is highly deshielded and appears significantly downfield, typically in the 148-155 ppm range.[13] |
Conclusion
The 13C NMR spectrum provides an unambiguous fingerprint for the structural verification of this compound. By understanding the distinct contributions of the indazole core, the C3-bromo substituent, and the N1-Boc protecting group, a confident and complete assignment of all 12 carbon signals is achievable. The characteristic signals of the Boc group (~149, ~85, and ~28 ppm), the C-Br signal (~118 ppm), and the pattern of the seven indazole carbons provide a robust set of criteria for confirming the identity and purity of this vital synthetic intermediate. This guide provides the necessary framework, from experimental execution to spectral interpretation, to empower researchers in their synthetic and drug development endeavors.
References
-
ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Available at: [Link]
-
Elguero, J., et al. (2004). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. Available at: [Link]
-
Fruchier, A. & Elguero, J. (1982). 13C NMR of indazoles. Magnetic Resonance in Chemistry. Available at: [Link]
-
Yoshida, K., et al. (2007). Supporting Information for "Palladium-Catalyzed Three-Component Synthesis of 1H-Indazoles from Arynes, Diaziridines, and Alkyl Halides". Wiley-VCH. Available at: [Link]
-
ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]
-
Deodhar, D., et al. (2014). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. Available at: [Link]
-
Gable, K. 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
-
Chemistry Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
-
Chemguide. interpreting C-13 NMR spectra. Available at: [Link]
- Slichter, C. P. (1990). Principles of Magnetic Resonance. Springer-Verlag.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Master Organic Chemistry. 13C NMR: How Many Signals? Available at: [Link]
-
SAPLING. Summary of C13-NMR Interpretation. Available at: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
Argyropoulos, D. S., et al. (2001). Quantitative (13)C NMR analysis of lignins with internal standards. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Mass spectrometry analysis of tert-Butyl 3-bromo-1H-indazole-1-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl 3-bromo-1H-indazole-1-carboxylate
Introduction: Contextualizing the Analyte
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of a variety of biologically active indazole derivatives, which have shown promise as therapeutic agents.[1][2] The structural integrity and purity of this intermediate are paramount for the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).
Mass spectrometry (MS) stands as the definitive analytical technique for the structural confirmation and purity assessment of such molecules. Its unparalleled sensitivity and specificity allow for unambiguous identification, even at trace levels. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound, moving beyond a simple recitation of methods to explain the causality behind experimental choices. We will delve into ionization theory, predictable fragmentation pathways, and the development of a robust, self-validating analytical protocol.
Chapter 1: Foundational Principles—Analyte Properties and Method Selection
The molecular structure of this compound dictates the optimal analytical approach. The presence of the polar indazole core and the thermally labile tert-butoxycarbonyl (N-Boc) protecting group makes Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique the method of choice.
Gas Chromatography-Mass Spectrometry (GC-MS) is generally unsuitable for this analyte. The high temperatures required for volatilization would likely cause the thermal degradation of the N-Boc group, leading to in-source fragmentation and an inaccurate representation of the original molecule.[3] Electrospray Ionization (ESI) is an ideal soft ionization technique that transfers ions from solution to the gas phase with minimal internal energy, thus preserving the intact molecular ion for analysis.[4][5]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [6] |
| Average Mass | 297.15 g/mol | [6] |
| Monoisotopic Mass | 296.0215 Da (for ⁷⁹Br) | Calculated |
| Structure | Indazole core with N-Boc and bromo substituents | [6] |
Given the presence of two nitrogen atoms in the indazole ring, the molecule is readily protonated. Therefore, ESI in the positive ion mode is the logical selection for achieving high ionization efficiency and sensitivity.
Chapter 2: The Indelible Signature—Bromine's Isotopic Pattern
A primary and unmistakable feature in the mass spectrum of any bromine-containing compound is its unique isotopic signature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br , in nearly equal abundance (approximately a 1:1 ratio).[7][8]
This natural distribution results in the molecular ion appearing not as a single peak, but as a pair of peaks of almost identical intensity separated by 2 m/z units. This M and M+2 pattern is a powerful diagnostic tool that provides immediate confirmation of the presence of a single bromine atom in the analyte and any of its bromine-containing fragments.[9][10] Failure to observe this 1:1 isotopic cluster should immediately cast doubt on the peak's identity.
Chapter 3: The Analytical Workflow—From Sample to Spectrum
A successful analysis relies on a well-defined and logical workflow. The process begins with meticulous sample preparation and proceeds through optimized chromatographic separation and mass spectrometric detection.
Experimental Protocol: LC-MS/MS Analysis
This protocol is designed to be a self-validating system, providing robust and reproducible results.
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in LC-MS grade acetonitrile.
-
Perform a serial dilution using a 50:50 mixture of acetonitrile and water (both with 0.1% formic acid) to create a working solution of 1 µg/mL.
-
Filter the final solution through a 0.22 µm PTFE syringe filter before injection. The formic acid aids in protonation, enhancing the ESI signal in positive mode.[11]
2. Liquid Chromatography Conditions:
-
System: UHPLC or HPLC system.[12]
-
Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.9 µm particle size).[13]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.[12]
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: +3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Temperature: 350 °C.
-
MS1 Full Scan: Scan from m/z 100-400 to identify the protonated molecular ions.
-
MS2 Product Ion Scan: Select the precursor ions at m/z 297.0 and 299.0. Apply collision energy (e.g., 10-30 eV) to induce fragmentation and record the resulting product ions.
Chapter 4: Deciphering the Fragmentation Cascade
The true power of MS/MS lies in the interpretation of fragmentation patterns, which act as a structural fingerprint. For this compound, the fragmentation is dominated by the lability of the N-Boc group.
1. The Molecular Ion [M+H]⁺: The first step is the observation of the protonated molecule. Due to the bromine isotopes, this will appear as two distinct peaks of equal intensity:
-
m/z 297.0: Corresponds to [C₁₂H₁₄⁷⁹BrN₂O₂]⁺
-
m/z 299.0: Corresponds to [C₁₂H₁₄⁸¹BrN₂O₂]⁺
2. Primary Fragmentation: The N-Boc Group Collapse The N-Boc protecting group is notoriously unstable under CID conditions and yields several characteristic neutral losses.[3][14]
-
Loss of Isobutylene (-56 Da): The most common fragmentation pathway for Boc-protected amines involves a rearrangement to lose isobutylene (C₄H₈), leaving behind a carbamic acid intermediate.[15] This results in a prominent fragment ion.
-
m/z 297.0 ➝ m/z 241.0
-
m/z 299.0 ➝ m/z 243.0
-
-
Loss of the entire Boc group (-100 Da): Subsequent loss of CO₂ from the carbamic acid intermediate, or a concerted loss of isobutylene and CO₂, results in the deprotected 3-bromo-1H-indazole ion.
-
m/z 241.0 ➝ m/z 197.0
-
m/z 243.0 ➝ m/z 199.0
-
3. Secondary Fragmentation: The Indazole Core Once the Boc group is removed, the indazole core itself can fragment, although this typically requires higher collision energy.
-
Loss of Bromine Radical (-79/81 Da): The C-Br bond can cleave, leading to the loss of a bromine radical. This is a common fragmentation for halogenated aromatics.[9]
-
m/z 197.0 ➝ m/z 118.0
-
m/z 199.0 ➝ m/z 118.0 (Note: The resulting fragment no longer contains bromine, so the isotopic pair collapses to a single peak).
-
Chapter 5: Data Synthesis and Final Confirmation
The conclusive identification of the compound is achieved by synthesizing all the gathered evidence. The following table summarizes the key ions that must be observed to confirm the structure of this compound.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Identity | Fragmentation Origin | Key Diagnostic Feature |
| 297.0 / 299.0 | [M+H]⁺ (Precursor Ion) | Protonated Molecule | 1:1 isotopic doublet, confirms MW and Br presence |
| 241.0 / 243.0 | [M+H - C₄H₈]⁺ | Loss of isobutylene | Characteristic loss for N-Boc group |
| 197.0 / 199.0 | [M+H - C₅H₈O₂]⁺ | Loss of entire Boc group | Deprotected indazole core, retains Br pattern |
| 118.0 | [C₇H₆N₂]⁺ | Loss of Br radical from m/z 197/199 | Confirms indazole core; isotopic pattern collapses |
The observation of the correct precursor ion pair (m/z 297/299) in the MS1 scan, followed by the appearance of the key fragment ions (especially m/z 241/243 and 197/199) in the MS2 scan, provides irrefutable evidence of the compound's identity. The consistent 1:1 isotopic ratio in all bromine-containing ions serves as a continuous internal validation of the data.
Conclusion
The mass spectrometric analysis of this compound is a clear and predictable process when approached with a foundational understanding of the molecule's chemical properties. The strategy outlined in this guide—employing LC-ESI-MS in positive ion mode and leveraging the unmistakable bromine isotopic signature and the characteristic fragmentation of the N-Boc group—constitutes a robust and reliable method for its unambiguous identification. This analytical framework ensures high confidence in the structural integrity of this vital synthetic intermediate, supporting the advancement of research and development in the pharmaceutical industry.
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The Strategic Utility of tert-Butyl 3-bromo-1H-indazole-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Role of a Key Intermediate
The indazole nucleus is a privileged heterocyclic motif, forming the core of numerous pharmacologically active agents. Its rigid, bicyclic structure and hydrogen bonding capabilities make it an ideal scaffold for engaging with biological targets, most notably the ATP-binding site of protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a major focus of drug development.[1]
The strategic value of tert-butyl 3-bromo-1H-indazole-1-carboxylate lies in its engineered design. The bromine atom at the C-3 position serves as a versatile synthetic handle for introducing molecular complexity through cross-coupling reactions. Simultaneously, the tert-butoxycarbonyl (Boc) group at the N-1 position serves two critical functions: it directs functionalization away from the indazole nitrogen and increases the solubility of the scaffold in organic solvents, facilitating its use in a wide range of reaction conditions. This guide details the practical synthesis of this intermediate and its subsequent elaboration into more complex molecular architectures.
Physicochemical Properties & Characterization
A thorough understanding of the fundamental properties of a building block is paramount for its effective use.
| Property | Value | Source |
| CAS Number | 1257296-40-4 | [2] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [2] |
| Molecular Weight | 297.15 g/mol | [2] |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, DMF) | Inferred |
Spectroscopic Characterization: While specific experimental spectra for this exact compound are not widely published, characterization data for closely related analogues provide a reliable reference. The key expected signals are:
-
¹H NMR: A sharp singlet around 1.7 ppm corresponding to the nine equivalent protons of the tert-butyl group, and a series of multiplets in the aromatic region (approx. 7.4-8.2 ppm) for the four protons on the indazole ring system.
-
¹³C NMR: Resonances for the tert-butyl group's quaternary carbon (~85 ppm) and methyl carbons (~28 ppm), the carbonyl carbon of the Boc group (~148 ppm), and signals in the aromatic region (approx. 115-142 ppm), including the bromine-bearing C-3 carbon.
Synthesis of the Core Intermediate: N-Boc Protection
The synthesis of the title compound is achieved through the regioselective protection of the N-1 position of 3-bromo-1H-indazole. The causality behind this protocol choice is rooted in achieving high yield and purity while preventing side reactions. The use of di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a robust and widely validated method for this transformation.[3]
Diagram 1: General workflow for Boc protection.
Experimental Protocol: Synthesis of this compound
This protocol is expertly adapted from established procedures for the N-Boc protection of similar halo-indazoles.[3][4]
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-bromo-1H-indazole (1.0 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (approx. 0.1 M concentration relative to the substrate). Stir until the starting material is fully dissolved.
-
Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP, 0.05–0.1 equiv.) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1–1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 4-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with additional CH₂Cl₂. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the title compound as a pure solid. Expected yields are generally high (>90%).
Core Reactivity: A Gateway to Kinase Inhibitor Scaffolds
The bromine at the C-3 position is the key to unlocking the synthetic potential of this intermediate. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are the cornerstones of its application.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl substituents at the C-3 position.[5] This is a foundational strategy for building biaryl scaffolds that can mimic the adenine region of ATP and interact with the hinge region of protein kinases.
Diagram 2: Suzuki-Miyaura cross-coupling workflow.
This protocol is based on a highly effective microwave-assisted procedure used for a structurally analogous 3-iodoindazole substrate, which ensures rapid and high-yielding conversion.[3]
-
Reaction Setup: To a microwave-safe reaction vial, add this compound (1.0 equiv.), phenylboronic acid (1.5–2.0 equiv.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent and Base Addition: Add a solvent mixture of 1,4-dioxane and an aqueous 2M sodium carbonate (Na₂CO₃) solution (approx. 4:1 v/v).
-
Reaction: Seal the vial and heat the mixture under microwave irradiation to 120 °C for 30–60 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the tert-butyl 3-phenyl-1H-indazole-1-carboxylate. The Boc group can then be removed under acidic conditions (e.g., TFA in CH₂Cl₂) if the free NH-indazole is desired.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the C-3 position.[6] This is crucial for accessing different regions of the kinase active site and optimizing properties like solubility and cell permeability.
This protocol is a robust, general procedure adapted from well-established methods for the amination of aryl bromides.[7][8]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.) to an oven-dried Schlenk tube.
-
Base and Reagent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.). Add anhydrous toluene as the solvent, followed by the amine coupling partner (e.g., morpholine, 1.2 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring, typically between 80-110 °C, for 4–24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Isolation and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired 3-amino-indazole derivative.
Application in Kinase Inhibitor Synthesis: A Logical Framework
The 3-substituted indazole core derived from the title compound is a validated pharmacophore. For example, 3-aryl indazole derivatives have been developed as potent pan-Trk inhibitors for the treatment of pain, and other 3-substituted indazoles have shown efficacy as multi-target inhibitors for cancers.[4][9] The synthetic pathways described above provide a direct route to these valuable compound classes.
Diagram 3: Strategic application in kinase inhibitor synthesis.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed tool that offers a reliable and versatile entry point into the synthesis of complex, biologically active molecules. Its predictable reactivity in cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings allows for the systematic and efficient exploration of chemical space around the privileged indazole scaffold. By understanding the causality behind the synthetic protocols and the strategic logic of its application, researchers and drug development professionals can fully leverage this powerful building block to accelerate the discovery of next-generation therapeutics.
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Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). Available at: [Link]
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2022). RSC Advances. Available at: [Link]
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Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics. Available at: [Link]
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Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. (2010). Tetrahedron. Available at: [Link]
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The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules. Available at: [Link]
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Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate data. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to tert-Butyl 3-bromo-1H-indazole-1-carboxylate
This guide provides a comprehensive technical overview of tert-Butyl 3-bromo-1H-indazole-1-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core physicochemical properties, outline a representative synthetic protocol, and explore its applications in modern drug discovery, all while grounding the discussion in established scientific principles.
Core Molecular Attributes and Physicochemical Properties
This compound is a synthetically versatile intermediate characterized by the presence of a bromine atom at the 3-position of the indazole ring, which is, in turn, protected at the N1 position with a tert-butoxycarbonyl (Boc) group. This strategic combination of functionalities makes it a valuable precursor in the synthesis of more complex molecules.
The Boc protecting group serves a critical role by deactivating the N1 nitrogen, preventing its participation in undesired side reactions and allowing for selective functionalization at other positions of the indazole core. The bromine atom at the 3-position is a key reactive handle, enabling a variety of cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 297.15 g/mol | [1][2] |
| CAS Number | 1257296-40-4 | [1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like DCM, THF, and ethyl acetate | Inferred from synthetic protocols of similar compounds |
Synthesis and Purification: A Validated Approach
The synthesis of this compound typically involves the N-protection of a 3-bromo-1H-indazole precursor. The following protocol is a representative example based on established methodologies for the Boc protection of indazoles.[3][4]
Experimental Protocol: Boc Protection of 3-bromo-1H-indazole
Objective: To synthesize this compound via N-Boc protection of 3-bromo-1H-indazole.
Materials:
-
3-bromo-1H-indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-1H-indazole (1.0 eq) in anhydrous DCM.
-
To this solution, add DMAP (0.1 eq) followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in DCM at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Causality Behind Experimental Choices:
-
DMAP: Acts as a nucleophilic catalyst to accelerate the reaction between the indazole nitrogen and the less reactive Boc anhydride.
-
Boc₂O: The reagent of choice for introducing the acid-labile Boc protecting group.
-
DCM: An inert solvent that effectively dissolves the reactants and does not interfere with the reaction.
-
Aqueous Workup: Necessary to remove unreacted reagents and byproducts, such as DMAP and tert-butanol.
-
Column Chromatography: A standard purification technique to isolate the product from any remaining starting material or byproducts.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[4][5][6][7] this compound is a valuable building block for accessing novel indazole derivatives for several key reasons:
-
Versatile Precursor for Cross-Coupling: The C3-bromine atom is well-positioned for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a diverse array of substituents at this position, enabling the exploration of structure-activity relationships (SAR).
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, and indazoles are frequently employed for this purpose. The ability to functionalize the 3-position of the indazole ring allows for the synthesis of potent and selective kinase inhibitors.[8]
-
Controlled Synthesis: The Boc protecting group ensures that the N1 position of the indazole is unreactive during cross-coupling reactions, preventing the formation of undesired N-arylated or N-alkylated byproducts. The Boc group can be easily removed under acidic conditions to reveal the N1-H for further functionalization if needed.
Conceptual Pathway for Drug Discovery Application
Caption: Conceptual workflow for utilizing this compound in drug discovery.
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of dust and contact with skin and eyes.[9][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.[10] If swallowed, do not induce vomiting and seek immediate medical attention.[11]
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined structure and reactive handles provide a reliable platform for the synthesis of diverse libraries of novel indazole-based compounds for drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in the laboratory.
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Navigating the Solubility Landscape of tert-Butyl 3-bromo-1H-indazole-1-carboxylate: A Technical Guide for Drug Development Professionals
Abstract
In the realm of modern drug discovery, the indazole scaffold is of significant pharmacological importance, forming the backbone of numerous therapeutic agents with applications in oncology, inflammation, and neurodegenerative disorders.[1][2] The successful progression of any new chemical entity from laboratory curiosity to clinical candidate is critically dependent on a thorough understanding of its physicochemical properties, paramount among which is solubility. This in-depth technical guide focuses on tert-Butyl 3-bromo-1H-indazole-1-carboxylate, a key intermediate in the synthesis of diverse indazole derivatives.[3] We will explore its solubility characteristics in a range of organic solvents, provide a robust experimental protocol for solubility determination, and discuss the underlying principles that govern its dissolution. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, purification strategies, and formulation development involving this pivotal compound.
Introduction: The Strategic Importance of Indazole Derivatives and their Intermediates
Indazole derivatives are a class of heterocyclic compounds that have garnered immense interest in medicinal chemistry due to their wide spectrum of biological activities.[4] These molecules serve as privileged scaffolds in drug design, with several indazole-based therapeutics having reached clinical application.[5] The journey to these life-saving medicines often begins with versatile building blocks, such as this compound (CAS: 1257296-40-4).[6]
The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen provides stability and allows for controlled reactions at other positions of the molecule. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of analogues. A comprehensive understanding of the solubility of this key intermediate is therefore not merely an academic exercise; it is a fundamental prerequisite for efficient process development. Poor solubility can lead to challenges in reaction kinetics, purification, and ultimately, the formulation of the final active pharmaceutical ingredient (API).
Physicochemical Properties and Predicted Solubility Profile
Direct, publicly available experimental data on the solubility of this compound is limited. However, we can infer its likely behavior by examining its structural features and the properties of closely related analogues.
Table 1: Physicochemical Properties of this compound and a Related Analogue
| Property | This compound | tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate |
| CAS Number | 1257296-40-4[6] | 552331-49-4[1] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂[6] | C₁₃H₁₅BrN₂O₂[1] |
| Molecular Weight | 297.15 g/mol [6] | 311.17 g/mol [1] |
| Calculated XLogP3 | Not directly available, but expected to be similar to the analogue | 3.9[1] |
| Topological Polar Surface Area | Not directly available | 44.1 Ų[1] |
| Hydrogen Bond Donors | 0[1] | 0[1] |
| Hydrogen Bond Acceptors | 3[1] | 3[1] |
The calculated XLogP3 of the closely related tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is 3.9, which indicates a significant degree of lipophilicity (non-polarity).[1] The presence of the bulky, nonpolar tert-butyl group and the bromine atom, coupled with the aromatic indazole core, outweighs the polarity of the carboxylate and the nitrogen atoms in the ring. This suggests that this compound will exhibit favorable solubility in nonpolar and moderately polar aprotic organic solvents, and lower solubility in highly polar and protic solvents.
Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound in a range of common organic solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Soluble | The nonpolar nature of the bulk of the molecule will interact favorably with nonpolar solvents. |
| Moderately Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Freely Soluble | These solvents offer a balance of polarity that can interact with the polar functional groups while effectively solvating the nonpolar regions of the molecule. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Sparingly Soluble | Increasing polarity may lead to a decrease in solubility. While soluble, it may not be to the same extent as in moderately polar solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The lack of hydrogen bond donors on the molecule and its overall lipophilicity will limit its interaction with the strong hydrogen-bonding network of protic solvents. |
| Aqueous | Water | Insoluble | The high lipophilicity and lack of significant hydrogen bonding capacity predict very poor aqueous solubility. |
Experimental Determination of Solubility: The Shake-Flask Method
While predictions are a valuable starting point, empirical determination of solubility is crucial for accurate process development. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7]
Principle
An excess amount of the solid compound is agitated in a known volume of the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is determined analytically.
Detailed Step-by-Step Protocol
-
Preparation:
-
Ensure the this compound is of high purity.
-
Use high-purity (e.g., HPLC grade) solvents.
-
Prepare a series of glass vials or flasks with secure, solvent-resistant caps.
-
-
Addition of Compound and Solvent:
-
To each vial, add a pre-weighed excess amount of this compound. The excess should be visually apparent after the equilibration period.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a constant temperature shaker or orbital incubator. A typical temperature for screening is ambient room temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time to ensure equilibrium is reached. A common duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the settling of the excess solid.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.
-
Alternatively, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the organic solvent.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of the compound in the same solvent should be prepared for accurate quantification.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Causality of Experimental Choices and Self-Validation
The robustness of the shake-flask method lies in its adherence to fundamental thermodynamic principles.
-
Use of Excess Solid: This ensures that the solvent is truly saturated with the compound at equilibrium, a cornerstone of accurate solubility measurement.
-
Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is critical for reproducibility.
-
Sufficient Equilibration Time: The system must be given adequate time to reach a state where the rate of dissolution equals the rate of precipitation. Shorter times may lead to an underestimation of the true equilibrium solubility.
-
Effective Phase Separation: The accuracy of the final measurement is contingent on the complete removal of any undissolved solid particles from the supernatant. Centrifugation and filtration are reliable methods to achieve this.
-
Validated Analytical Method: The use of a specific and sensitive analytical technique like HPLC is essential for the accurate quantification of the dissolved solute. The calibration curve serves as a self-validating system for the analytical measurement.
Conclusion and Practical Implications
While a comprehensive, publicly available solubility dataset for this compound remains to be published, a strong predictive understanding of its behavior can be established through an analysis of its physicochemical properties. Its inherent lipophilicity suggests good solubility in moderately polar aprotic and nonpolar organic solvents, with diminishing solubility in highly polar and protic media.
For drug development professionals, this predictive framework is invaluable for the initial selection of solvents for synthesis and purification. For instance, a moderately polar solvent like ethyl acetate or dichloromethane would be a logical starting point for reaction media and for dissolution prior to chromatographic purification. Conversely, a nonpolar solvent like hexane could potentially be used as an anti-solvent for crystallization.
Ultimately, for precise process optimization and formulation development, the predictive analysis must be supplemented with empirical data. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for generating this critical information. By combining theoretical understanding with rigorous experimental validation, researchers can confidently navigate the solubility landscape of this important synthetic intermediate, accelerating the development of novel indazole-based therapeutics.
References
-
BenchChem Technical Support Team. (n.d.). General Experimental Protocol for Determining Solubility. Benchchem. Retrieved from a URL that provides a general protocol for the shake-flask method.[7]
-
Di Martile, G., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 285-297.[1][2]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from a webpage discussing the importance of indazole derivatives.[3]
-
Li, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4967.[4]
-
Request PDF. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. Retrieved from a research paper on indazole derivatives.[5]
-
LookChem. (n.d.). Cas 1257296-40-4, 3-BroMo-indazole-1-carboxylic acid tert-butyl ester. Retrieved from a chemical supplier page with basic information.[6]
-
PubChem. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Retrieved from the PubChem database.[1]
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Stability and storage conditions for tert-Butyl 3-bromo-1H-indazole-1-carboxylate
An In-Depth Technical Guide to the Stability and Storage of tert-Butyl 3-bromo-1H-indazole-1-carboxylate
Introduction
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. As a key intermediate, its structural integrity is paramount for the successful synthesis of complex target molecules, particularly in the development of novel therapeutics. Indazole derivatives are known to possess a wide range of pharmacological activities, making them significant scaffolds in drug discovery.[1] The presence of the N-Boc (tert-butyloxycarbonyl) protecting group and the bromo-substituent provides specific reactive handles for synthetic chemists. However, the very nature of the Boc group, designed for strategic removal, renders the molecule susceptible to specific degradation pathways.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound. We will delve into its primary degradation mechanisms, establish evidence-based storage and handling protocols, and provide methodologies for stability assessment, ensuring the compound's purity and reactivity are maintained from receipt to reaction.
Molecular Profile and Core Stability Determinants
The stability of this compound is intrinsically linked to its molecular structure. The molecule consists of a stable aromatic indazole core, but its Achilles' heel is the N-Boc protecting group. This carbamate is notoriously labile under acidic conditions and can also be susceptible to thermal stress.[2][3]
Chemical Structure
Caption: Structure of this compound.
Primary Degradation Pathways
Understanding the potential chemical transformations the compound can undergo is critical for developing a robust storage strategy. The primary routes of degradation are acid-catalyzed hydrolysis and thermal decomposition.
Acid-Catalyzed Hydrolysis (Debocylation)
The most significant vulnerability of this molecule is the acid-labile nature of the N-Boc group.[4][5] Exposure to even trace amounts of acid (including acidic impurities on glassware or atmospheric moisture in combination with CO₂) can catalyze its cleavage.
Mechanism: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The tert-butyl cation typically eliminates a proton to form isobutylene gas, while the carbamic acid rapidly decarboxylates to yield the unprotected 3-bromo-1H-indazole and carbon dioxide.[3]
Caption: Primary degradation pathway via acid-catalyzed hydrolysis.
This degradation is detrimental for two reasons: it consumes the starting material and introduces the deprotected indazole as a significant impurity, which can complicate subsequent reactions and purification steps.
Thermal Decomposition
While more stable to heat than to acid, the N-Boc group can undergo thermolytic cleavage at elevated temperatures.[2][3] This process also results in the formation of the deprotected indazole, isobutylene, and carbon dioxide. While precise temperatures for this specific molecule are not documented, thermal deprotection of Boc groups can begin to occur at temperatures above 85-90°C, with the rate increasing at higher temperatures.[3]
Recommended Storage and Handling Protocols
A multi-faceted approach is required to mitigate the risks of degradation. The following protocols are based on the chemical principles of the N-Boc group and general best practices for handling sensitive organic compounds.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Minimizes the rate of potential thermal degradation and slows any residual hydrolytic activity. Supported by storage recommendations for similar ester compounds.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing acid-catalyzed hydrolysis and potential long-term oxidative degradation. |
| Container | Tightly Sealed, Amber Glass Vial | Prevents ingress of moisture and air. Opaque glass protects the compound from potential photolytic degradation. |
| Environment | Dry, Dark Location | Protects from ambient moisture, heat sources, and direct light. |
Handling Best Practices
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Minimize Exposure: Open the container only as long as necessary to dispense the required amount.
-
Use of Tools: Employ clean, dry spatulas and glassware to avoid introducing acidic or other contaminants.
-
Resealing: After dispensing, flush the vial headspace with an inert gas before tightly resealing. Parafilm can be used to further secure the seal for long-term storage.
Experimental Protocols for Stability Verification
To ensure the integrity of the material, especially for long-term storage or before use in a critical synthesis step, a self-validating system of analysis is essential.
Protocol 1: Forced Degradation Study Workflow
A forced degradation or stress study is fundamental to understanding the stability profile of a compound and for developing a stability-indicating analytical method (e.g., HPLC).
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and assess their separation from the parent compound.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate. Expect significant degradation.[3]
-
Base Hydrolysis: Mix with 0.1 N NaOH and incubate. Expect high stability of the Boc group.[3][5]
-
Oxidative: Treat with 3% H₂O₂ at room temperature.
-
Thermal: Heat a solution at an elevated temperature (e.g., 80°C).
-
-
Analysis: At specified time points, quench the reactions (if necessary) and analyze all samples by a suitable chromatographic method (e.g., reverse-phase HPLC with UV and MS detection) against an unstressed control sample.
-
Evaluation: The primary degradation product under acidic and thermal stress is expected to be 3-bromo-1H-indazole. The analytical method is considered "stability-indicating" if it can fully resolve the parent peak from all generated degradation peaks.
Protocol 2: Routine Purity Assessment by HPLC
For routine quality control, a simple HPLC analysis is sufficient.
-
Sample Preparation: Accurately prepare a solution of the compound in acetonitrile or methanol at a known concentration (e.g., 0.5 mg/mL).
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid. (Note: The acidic mobile phase can cause minor on-column degradation but is often necessary for good peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >95% is typically required for synthetic applications.
Conclusion
The chemical stability of this compound is governed primarily by the integrity of its N-Boc protecting group. This group is highly susceptible to acid-catalyzed hydrolysis and can also be cleaved by excessive heat. Therefore, stringent control over storage and handling conditions is not merely a recommendation but a necessity to preserve the compound's quality and ensure the reliability of experimental outcomes. By implementing a storage protocol centered on cold, dry, and inert conditions, and by verifying purity with appropriate analytical methods, researchers can confidently utilize this valuable synthetic intermediate in their drug discovery and development endeavors.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid.
- Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester.
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate.
- Ghosh, A. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Hosseini-Sarvari, M., & Etemad, S. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Iranian Chemical Society.
- O'Reilly, R. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Wang, J., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry.
- Zhang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
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The Versatile Synthon: An In-depth Reactivity Profile of tert-Butyl 3-bromo-1H-indazole-1-carboxylate
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant molecules. Among its many derivatives, tert-butyl 3-bromo-1H-indazole-1-carboxylate stands out as a pivotal building block. The strategic placement of a bromine atom at the C3 position, coupled with the transient N1-tert-butoxycarbonyl (Boc) protection, renders it a highly versatile and reactive intermediate for carbon-carbon and carbon-nitrogen bond formation. This technical guide provides a comprehensive exploration of its reactivity profile, with a focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer mechanistic insights to empower researchers in drug discovery and development to leverage the full synthetic potential of this valuable synthon.
Introduction: The Strategic Importance of 3-Bromoindazoles
The indazole nucleus is a privileged bicyclic heteroaromatic system that frequently serves as a bioisostere for indole in drug design. Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.
The functionalization of the indazole core is a key strategy in the exploration of chemical space for novel therapeutic agents. This compound is a particularly strategic intermediate for several reasons:
-
The C3-Bromo Handle: The bromine atom at the C3 position is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, alkynyl, and amino moieties.
-
N1-Boc Protection: The tert-butoxycarbonyl (Boc) group at the N1 position serves a dual purpose. It directs functionalization primarily to the C3 position and prevents unwanted side reactions at the nitrogen. Furthermore, the Boc group can be readily removed under acidic or specific basic conditions, revealing the N-H for further derivatization.[1]
-
Regioselectivity: The Boc group at N1 ensures regiochemical control, as direct functionalization of 3-bromo-1H-indazole can often lead to mixtures of N1 and N2 isomers.
This guide will systematically dissect the reactivity of this key intermediate, providing both a theoretical framework and practical methodologies for its effective utilization in synthesis.
Synthesis and Characterization
The preparation of this compound is typically achieved through the N-acylation of 3-bromo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O).
Synthesis Protocol: N-Boc Protection of 3-Bromo-1H-indazole
This protocol is adapted from established procedures for the Boc protection of indazoles and related heterocycles.[2][3][4]
Materials:
-
3-Bromo-1H-indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 3-bromo-1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equiv).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the indazole core and a characteristic singlet for the nine protons of the tert-butyl group, typically in the range of δ 1.40-1.70 ppm.[5][7]
-
¹³C NMR: The spectrum will display resonances for the aromatic carbons and the quaternary and methyl carbons of the Boc group. The carbon bearing the bromine atom (C3) will be significantly shifted.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular formula C₁₂H₁₃BrN₂O₂.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity
The C3-bromo position of this compound is primed for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Caption: Versatility of the 3-bromoindazole core.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures. It involves the coupling of an organoboron species with an organic halide.
Mechanistic Rationale: The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the indazole.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
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An In-depth Technical Guide to the Boc-Protection of 3-Bromo-1H-indazole
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic N-protection of the indazole scaffold is a cornerstone in the synthesis of a multitude of pharmacologically active molecules. Among the various protecting groups, the tert-butyloxycarbonyl (Boc) group offers a versatile balance of stability and facile cleavage, making it a frequent choice in multi-step synthetic campaigns. This technical guide provides an in-depth exploration of the Boc-protection of 3-bromo-1H-indazole, a common building block in drug discovery. We will delve into the critical aspects of regioselectivity, comparing kinetically and thermodynamically controlled pathways, and present detailed, field-proven protocols for achieving desired product distributions. This guide will further equip researchers with the necessary characterization data, including detailed NMR analysis, to unambiguously identify the resulting N1 and N2 isomers.
Introduction: The Strategic Importance of Indazole Protection
Indazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties. The presence of two reactive nitrogen atoms in the pyrazole ring, however, presents a challenge in regioselective functionalization. Uncontrolled reactions can lead to a mixture of N1 and N2 substituted products, complicating purification and reducing the overall yield of the desired isomer.
The tert-butyloxycarbonyl (Boc) group is an excellent choice for the temporary masking of the indazole nitrogens. Its introduction is typically straightforward, and its removal can be achieved under acidic conditions, which are often orthogonal to many synthetic transformations.[1][2] This guide will focus specifically on the Boc-protection of 3-bromo-1H-indazole, a versatile intermediate where the bromine atom serves as a handle for further diversification through cross-coupling reactions.
The Crux of the Matter: N1 versus N2 Regioselectivity
The Boc-protection of 3-bromo-1H-indazole with di-tert-butyl dicarbonate ((Boc)₂O) can yield two regioisomeric products: tert-butyl 3-bromo-1H-indazole-1-carboxylate (the N1 isomer) and tert-butyl 3-bromo-2H-indazole-2-carboxylate (the N2 isomer). The ratio of these isomers is highly dependent on the reaction conditions, a classic example of kinetic versus thermodynamic control.[3][4]
-
Thermodynamic Control: Generally, the N1-substituted indazole is the thermodynamically more stable isomer.[5] Reactions that allow for equilibrium to be established, for instance, by running them at higher temperatures or for longer durations, will favor the formation of the N1 product.
-
Kinetic Control: The N2 position of the indazole is often more sterically accessible, and under conditions where the reaction is rapid and irreversible, the kinetically favored N2 isomer can be the major product.[3] This is typically achieved at lower temperatures and with shorter reaction times.
The choice of base and solvent also plays a pivotal role in directing the regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly employed.[5][6] The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) with a weaker base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) is another prevalent method.[7][8]
Reaction Mechanisms and Pathways
The Boc-protection of 3-bromo-1H-indazole can proceed through two primary pathways depending on the chosen conditions.
DMAP-Catalyzed Pathway
In the presence of DMAP, the reaction is initiated by the nucleophilic attack of DMAP on the carbonyl carbon of (Boc)₂O. This forms a highly reactive N-Boc-pyridinium species.[5][9] The indazole, acting as a nucleophile, then attacks this activated intermediate to yield the Boc-protected product and regenerate the DMAP catalyst. The presence of a mild base like TEA is to neutralize the proton released from the indazole nitrogen.
Caption: DMAP-catalyzed Boc-protection workflow.
Strong Base-Mediated Pathway
When a strong base like NaH is used, it deprotonates the indazole to form the indazolide anion. This anion is a more potent nucleophile and directly attacks the (Boc)₂O. The regioselectivity in this case is influenced by the site of higher electron density on the indazolide anion and the steric hindrance at each nitrogen.
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Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-bromo-1H-indazole-1-carboxylate
The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in modern drug discovery. As a bioisostere of indole, it is a core component of numerous compounds exhibiting a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. The targeted functionalization of the indazole core is paramount for modulating the biological activity and pharmacokinetic properties of drug candidates.
This compound is a key building block in this field. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Simultaneously, the tert-butyloxycarbonyl (Boc) group at the N-1 position provides robust protection of the ring nitrogen, preventing unwanted side reactions and influencing the regioselectivity of subsequent transformations. This guide provides a comprehensive overview of the primary synthetic routes, starting materials, and detailed protocols for the preparation of this valuable intermediate.
Retrosynthetic Analysis and Primary Synthetic Strategy
A retrosynthetic analysis of the target molecule reveals two primary bond disconnections, leading to a logical and efficient forward synthesis. The most common and field-proven approach involves a two-step sequence:
-
N-1 Boc Protection: The disconnection of the N-Boc bond points to 3-bromo-1H-indazole as the immediate precursor. This step involves the protection of the indazole nitrogen with a tert-butyloxycarbonyl group.
-
C-3 Bromination: The disconnection of the C-Br bond on the precursor, 3-bromo-1H-indazole, leads back to a suitable 1H-indazole starting material. This step involves the regioselective electrophilic bromination of the indazole core at the C-3 position.
This strategic sequence is generally preferred because the direct bromination of an N-Boc protected indazole can be less predictable and may lead to side products or require harsher conditions.
Caption: Retrosynthetic analysis and forward synthesis workflow.
Part 1: Synthesis of the Core Intermediate: 3-bromo-1H-indazole
The critical first step is the regioselective bromination of an indazole precursor. The choice of starting material and reaction conditions is crucial for achieving high yield and selectivity. While direct bromination of 1H-indazole is possible, using precursors with directing groups, such as nitro-substituted indazoles, often provides cleaner reactions and better control.
Starting Materials for C-3 Bromination
| Starting Material | Key Advantages | Typical Conditions | Reference |
| 4-Nitro-1H-indazole | The electron-withdrawing nitro group helps direct bromination to the 3-position. | Bromine in acetic acid and chloroform with sodium acetate. | [1] |
| 5-Nitro-1H-indazole | Commercially available and provides good regioselectivity. | Bromine solution in N,N-dimethylformamide (DMF) at low temperature. | [2] |
| 1H-Indazole | Most direct precursor, but may require more careful optimization to control selectivity. | Conditions are similar, often involving bromine in a suitable solvent system. | N/A |
Causality Behind Experimental Choices
The bromination of the indazole ring is an electrophilic aromatic substitution reaction. The C-3 position is electronically favored for electrophilic attack.
-
Solvent System: Solvents like acetic acid or DMF are used to dissolve the starting materials and reagents. Chloroform may be used as a co-solvent to aid solubility.[1]
-
Brominating Agent: Molecular bromine (Br₂) is the most common electrophilic bromine source. N-Bromosuccinimide (NBS) can also be used, particularly when milder conditions are required.
-
Temperature Control: These reactions are often run at reduced temperatures (e.g., -5 to 25 °C) to control the reaction rate, minimize the formation of over-brominated byproducts, and enhance regioselectivity.[1][2]
-
Base/Additive: In some protocols, a weak base like sodium acetate is added to buffer the reaction mixture and neutralize the HBr byproduct generated during the reaction.[1]
Experimental Protocol: Bromination of 4-Nitro-1H-indazole
This protocol is adapted from a published synthesis of 3-bromo-4-nitro-1H-indazole.[1]
-
Reaction Setup: To a flask equipped with a mechanical stirrer, add sodium acetate (1.0 eq), 4-nitro-1H-indazole (1.0 eq), acetic acid (6 mL per gram of indazole), and chloroform (6 mL per gram of indazole).
-
Reagent Addition: Cool the mixture to below 25 °C. Prepare a solution of bromine (1.05 eq) in acetic acid (1.2 mL per gram of bromine) and add it dropwise to the reaction mixture over several hours, maintaining the internal temperature below 25 °C.
-
Reaction Monitoring: Stir the reaction mixture for an additional 2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents. Add water to the resulting solid residue.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield 3-bromo-4-nitro-1H-indazole. This intermediate can then be carried forward, with the nitro group being removed in a subsequent step if the unsubstituted 3-bromo-1H-indazole is desired.
Part 2: N-1 Boc Protection
With the 3-bromo-1H-indazole core in hand, the final step is the protection of the N-1 nitrogen atom. The Boc group is ideal due to its stability under a wide range of conditions (e.g., mild base, hydrogenolysis) and its straightforward removal under acidic conditions.[3]
Key Reagents and Their Functions
Caption: Key reagents and their roles in N-Boc protection.
-
tert-Butyloxycarbonyl Anhydride ((Boc)₂O): This is the standard electrophilic source of the "Boc" group.[4]
-
Base (e.g., Triethylamine (TEA), DIPEA): A non-nucleophilic base is required to deprotonate the acidic N-H proton of the indazole ring, generating the more nucleophilic indazolide anion.
-
Catalyst (4-(Dimethylamino)pyridine, DMAP): DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the reaction. It reacts with (Boc)₂O to form a highly reactive intermediate, which is then readily attacked by the deprotonated indazole.[3][5]
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): An anhydrous, aprotic solvent is necessary to ensure the reagents remain dissolved and to prevent unwanted side reactions with water.[3][5]
Experimental Protocol: N-Boc Protection of 3-bromo-1H-indazole
This protocol is a representative procedure based on literature methods for the Boc protection of substituted indazoles.[5]
-
Reaction Setup: Dissolve 3-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 8-10 mL per gram of indazole) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add a catalytic amount of DMAP (e.g., 0.1 eq) to the solution. Cool the reaction mixture to 0 °C using an ice bath.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) to the cooled solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.[5]
Conclusion
The synthesis of this compound is a robust and well-documented process that hinges on two key transformations: the regioselective C-3 bromination of an indazole precursor followed by the N-1 protection with a Boc group. By carefully selecting the starting materials and controlling the reaction conditions for each step, researchers can efficiently produce this versatile building block, paving the way for the development of novel and complex indazole-based molecules for pharmaceutical and agrochemical applications.
References
- CN103570624A. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6, x210694. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
Sources
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- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. journals.iucr.org [journals.iucr.org]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with tert-Butyl 3-bromo-1H-indazole-1-carboxylate
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The Suzuki-Miyaura cross-coupling reaction represents one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures.[3][4] This guide provides a detailed technical overview and field-proven protocols for the Suzuki-Miyaura coupling of tert-Butyl 3-bromo-1H-indazole-1-carboxylate. We delve into the mechanistic underpinnings, optimization of critical reaction parameters, step-by-step experimental procedures, and troubleshooting strategies. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize 3-aryl-1H-indazole derivatives, which are key intermediates in the discovery of novel therapeutics.[1]
Core Concepts & Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (nucleophile) with an organic halide or triflate (electrophile).[5] The reaction's success with this compound hinges on understanding the fundamental catalytic cycle and the specific roles of each component.
The Catalytic Cycle
The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the indazole substrate. This is often the rate-determining step and results in a Pd(II) intermediate.[6][7] The use of electron-rich and bulky phosphine ligands on the palladium center is crucial as they facilitate this step, especially with potentially less reactive heteroaryl halides.[6][7][8]
-
Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process requires activation by a base.[8][9] The base reacts with the organoboron compound to form a more nucleophilic "ate" complex, which facilitates the ligand exchange on the palladium center.[9][10]
-
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][11]
Role of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group on the N-1 position of the indazole serves several purposes:
-
Solubility : It enhances the solubility of the indazole substrate in common organic solvents.
-
Stability : It protects the N-H proton, preventing potential side reactions or catalyst inhibition.
-
Directing Group : While less pronounced than in other reactions, it can influence the electronic properties of the heterocyclic ring.
A critical consideration is the stability of the N-Boc group under the reaction conditions. While generally stable, some Suzuki-Miyaura conditions, particularly those employing strong bases and high temperatures (especially with microwave heating), can lead to concomitant in situ deprotection.[12][13] This can be either a desired outcome, leading to a one-pot coupling/deprotection sequence, or an undesired side reaction if the protected product is the target.[12]
Optimization of Key Reaction Parameters
The success of the coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable choice as it is already in the active Pd(0) state. Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is efficiently reduced in situ.[14][15] Pd₂(dba)₃ is a common Pd(0) source used in conjunction with a separate ligand.[11] |
| Ligand | PPh₃, dppf, Buchwald Ligands (e.g., SPhos, XPhos) | For challenging substrates like heteroaryl bromides, standard ligands like PPh₃ may be insufficient.[7] Bulky, electron-rich biaryl phosphine ligands (Buchwald-type) are industry standard as they accelerate both the oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope.[7][16] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is critical for activating the boronic acid for transmetalation.[10] K₂CO₃ is a cost-effective and common choice.[17] Cs₂CO₃ is often more effective, especially in difficult couplings, though more expensive.[13][18] K₃PO₄ is a stronger base that can be beneficial for less reactive coupling partners.[7] An aqueous solution of the base is typically used. |
| Solvent | 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂O | A mixture of an organic solvent with water is standard. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[11] 1,4-Dioxane and DME are common choices due to their ability to dissolve both organic and inorganic reagents.[15] |
| Boron Reagent | Arylboronic Acids, Arylboronic Pinacol Esters | Boronic acids are the most common coupling partners.[19] Pinacol esters offer greater stability, are less prone to protodeboronation (a key side reaction), and can act as a "slow-release" source of the boronic acid, which can be advantageous in complex syntheses.[7][11][19] |
| Temperature | 80-120 °C (Conventional), 100-150 °C (Microwave) | Higher temperatures are generally required to drive the reaction to completion. Microwave irradiation can significantly reduce reaction times from hours to minutes and sometimes improves yields, though it can also promote N-Boc deprotection.[12][13][20] |
Detailed Experimental Protocols
This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling.
Protocol 1: General Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Vessel Preparation : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) to the flask.[15]
-
Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the complete removal of oxygen.[21]
-
Solvent Addition : Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 5:1 ratio) to the reaction mixture.
-
Heating : Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 90-100 °C) or into a microwave reactor set to the appropriate temperature and time.
-
Monitoring : Stir the reaction vigorously for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel to yield the pure 3-aryl-1H-indazole product.[5][15]
Troubleshooting & Side Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Ineffective catalyst/ligand system- Insufficiently degassed system (catalyst decomposition)- Low reaction temperature | - Switch to a more active, bulky, electron-rich ligand (e.g., SPhos, XPhos).[7]- Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.- Increase the reaction temperature or switch to microwave heating.[12] |
| Protodeboronation | - The boronic acid is cleaved by a proton source before it can transmetalate.- Common with excess water, strong bases, or high temperatures. | - Use a boronic ester (e.g., pinacol ester) which is more stable.[7]- Use anhydrous conditions with a base like CsF or K₃PO₄.[7]- Minimize the amount of water in the reaction mixture. |
| Dehalogenation | - The bromo-indazole is reduced to the parent indazole.- Can occur via side reactions involving the Pd-hydride species. | - This side reaction is often difficult to suppress completely. Optimizing the ligand and base can sometimes mitigate it. Ensure high purity of reagents.[11] |
| Homocoupling | - Two molecules of the boronic acid couple together.- Often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II). | - Rigorously degas the reaction mixture and maintain a positive pressure of inert gas.[11] |
| N-Boc Deprotection | - Basic conditions and/or high temperatures cleave the Boc group. | - If undesired, use milder bases (e.g., NaHCO₃) and lower temperatures.[17]- If desired, this can be exploited. Microwave heating with K₂CO₃ or Cs₂CO₃ often promotes a clean one-pot coupling/deprotection.[12][13] |
Post-Reaction Processing: N-Boc Deprotection
If the N-Boc protected product is isolated and deprotection is required, several reliable methods can be employed.
Protocol 2: Acid-Mediated N-Boc Deprotection
A standard and effective method involves treatment with a strong acid.
-
Reagents : Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in 1,4-dioxane.
-
Procedure : Dissolve the N-Boc protected indazole in DCM. Add an excess of TFA (e.g., 20-50% v/v) and stir at room temperature for 1-3 hours. Monitor by TLC. Upon completion, concentrate the mixture in vacuo and neutralize with a saturated NaHCO₃ solution before extraction.
Protocol 3: Base-Mediated N-Boc Deprotection
For substrates sensitive to strong acid, specific basic conditions can be used.
-
Reagents : Sodium methoxide (NaOMe) in methanol (MeOH).[22][23]
-
Procedure : Dissolve the N-Boc indazole in dry methanol. Add a catalytic amount of NaOMe. Stir at room temperature for 1-3 hours.[22] The reaction is typically clean and avoids harsh acidic conditions.[23]
Characterization
The final 3-aryl-1H-indazole products should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are essential for confirming the structure, showing the disappearance of the C-Br signal and the appearance of new aromatic signals from the coupled partner.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy : Can be used to identify key functional groups.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Wikipedia. (2024). Suzuki reaction. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Arkivoc. (2010). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry on YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Salovich, J. M., et al. (2010). Synthesis of 1,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(35), 4680-4682. Available from: National Institutes of Health. [Link]
-
Reddit r/Chempros. (2021). How to approach choosing reaction conditions for Suzuki? [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
MDPI. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 7(1), 35. [Link]
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Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
-
ResearchGate. (2020). Screening of different bases for Suzuki coupling. [Link]
-
ResearchGate. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461-1473. Available from: National Institutes of Health. [Link]
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ResearchGate. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
-
Ben-Yahia, A., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 9(10), 717-721. [Link]
-
Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 12184-12198. [Link]
-
Ghorbani-Vaghei, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26173-26184. Available from: National Institutes of Health. [Link]
-
Ghorbani-Vaghei, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26173-26184. [Link]
-
Quintela, J. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]
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The Versatile Architect: A Guide to Palladium-Catalyzed Cross-Coupling of tert-Butyl 3-Bromo-1H-indazole-1-carboxylate
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Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl 3-bromo-1H-indazole-1-carboxylate
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a prevalent scaffold in a vast array of pharmacologically active compounds.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the synthesis of these crucial bonds, largely overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[1][2] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of tert-Butyl 3-bromo-1H-indazole-1-carboxylate, a key intermediate in the synthesis of various therapeutic agents. The indazole core, in particular, is a privileged structure in drug discovery, with applications ranging from oncology to inflammatory diseases.[3]
This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the reaction's mechanistic underpinnings and the rationale behind the selection of specific reagents and conditions.
Reaction Principle and Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[2] The generally accepted mechanism involves three key steps: oxidative addition, aminobromide exchange (transmetalation-like step), and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[1]
-
Aminobromide Exchange: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated, forming a palladium-amido complex and displacing the bromide ligand.[2]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[2]
The choice of ligand is critical to the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[1]
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Sources
Application Notes and Protocols for the Synthesis of 3-Substituted Indazoles using tert-Butyl 3-bromo-1H-indazole-1-carboxylate
Introduction: The Strategic Importance of the Indazole Scaffold and the Utility of a Premier Building Block
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-HIV, and potent kinase inhibitory effects.[1][2][3] The functionalization of the indazole ring, particularly at the C-3 position, is a critical strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. tert-Butyl 3-bromo-1H-indazole-1-carboxylate has emerged as a cornerstone building block for this purpose. The presence of the bromine atom at the C-3 position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.[4][5][6] Concurrently, the tert-butoxycarbonyl (Boc) group at the N-1 position serves a dual, strategic function: it directs regioselectivity and enhances the stability and solubility of the indazole core, while being readily removable under specific conditions to allow for further derivatization.[7][8]
This guide provides detailed protocols and expert insights into the application of this compound in the synthesis of diverse 3-substituted indazoles via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Core Concepts: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle, illustrated below, involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4][9]
Caption: Generalized Palladium Catalytic Cycle.
Part 1: Synthesis of 3-Arylindazoles via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds by reacting an aryl halide with an organoboron compound, catalyzed by a palladium complex.[4][10] This reaction is noted for its mild conditions and tolerance of a wide variety of functional groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·DCM) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., PdCl₂(dppf)·DCM, 0.05 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).[4][11]
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[4]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[4][7]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[4]
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-aryl-1-(tert-butoxycarbonyl)-1H-indazole.
Data Summary: Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (4-methoxyphenyl)boronic acid | PdCl₂(dppf)·DCM (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | High | [4][6] |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 1.5 | 50-70 | [7] |
| 2-Furylboronic acid | Custom Pd Complex (2) | K₂CO₃ | Toluene | 110 | 1 | 95 | [12] |
| (4-(methoxycarbonyl)phenyl)boronic acid | Custom Pd Complex (2) | K₂CO₃ | Toluene | 110 | 1.5 | 93 | [12] |
Part 2: Synthesis of 3-Aminoindazoles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[13][14] This reaction is exceptionally broad in scope and has become a standard method for the synthesis of arylamines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (1.2-2.0 equiv. relative to Pd)
-
Base (e.g., Cs₂CO₃, NaOtBu) (1.5 - 2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube or reaction vial, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., Xantphos, 0.04 equiv.).
-
Add this compound (1.0 equiv.) and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene), followed by the amine (1.2 equiv.).
-
Seal the vessel and heat the mixture in an oil bath to the specified temperature (typically 90-120 °C).
-
Stir the reaction until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 3-amino-1-(tert-butoxycarbonyl)-1H-indazole derivative.
Causality and Key Considerations:
-
Catalyst System: The choice of ligand is crucial. Bidentate phosphine ligands like Xantphos or BINAP are often effective in preventing catalyst decomposition and promoting reductive elimination.[13][15] Sterically hindered ligands can also improve reaction rates and yields.[9]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) is common for less acidic amines, while cesium carbonate (Cs₂CO₃) is a milder option suitable for a broader range of functional groups.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the base and deactivation of the catalyst.
Part 3: Synthesis of 3-Alkynylindazoles via Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16] It uniquely employs a dual catalyst system, consisting of a palladium complex and a copper(I) salt.[16][17]
Experimental Protocol: General Procedure for Sonogashira Coupling
Caption: Sonogashira Coupling Catalytic Cycles.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (2-10 mol%)
-
Base (a tertiary amine, e.g., Et₃N, DIPEA) (serves as base and often as solvent)
-
Optional co-solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) iodide (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).
-
Add the terminal alkyne (1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and filter to remove the ammonium salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by silica gel chromatography.
Part 4: N-1 Boc Group Deprotection
The Boc protecting group is typically stable to the basic and nucleophilic conditions of many cross-coupling reactions but can be readily removed under acidic or specific basic conditions.[8] This unmasks the N-1 position for further functionalization.
Protocol 1: Acidic Deprotection
Materials:
-
N-Boc protected 3-substituted indazole
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane)
-
Solvent (e.g., Dichloromethane (DCM), 1,4-Dioxane)
Procedure:
-
Dissolve the N-Boc protected indazole in a suitable solvent like DCM.
-
Add an excess of the acidic solution (e.g., TFA, 5-10 equivalents, or 4M HCl in dioxane).
-
Stir the mixture at room temperature for 1-4 hours. Monitor deprotection by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary. In many cases, the resulting NH-indazole salt can be used directly.
Protocol 2: Basic Deprotection
While less common for indazoles than for other heterocycles, specific basic conditions can be employed.[8][18] Materials:
-
N-Boc protected 3-substituted indazole
-
Sodium methoxide (NaOMe) or Sodium Carbonate (Na₂CO₃)
-
Solvent (e.g., Methanol (MeOH), DME)
Procedure:
-
Dissolve the N-Boc protected indazole in the appropriate solvent (e.g., MeOH for NaOMe).[19]
-
Add a catalytic or stoichiometric amount of the base (e.g., NaOMe).[19]
-
Stir the reaction at room temperature or with heating, monitoring by TLC.[8]
-
Once complete, neutralize with a mild acid (e.g., NH₄Cl solution) and extract with an organic solvent.
-
Work-up as described for the acidic deprotection protocol.
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20]
-
Palladium Catalysts: Palladium compounds can be toxic and are often expensive. Handle with care to avoid inhalation of dust and skin contact.
-
Reagents: Many reagents used, such as strong bases (NaOtBu), amines, and solvents (Toluene, Dioxane), are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.[21][22] Always perform reactions under an inert atmosphere as specified.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of 3-substituted indazoles. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and reproducible methods for accessing a wide chemical diversity at the C-3 position. The strategic use of the N-Boc protecting group facilitates these transformations and allows for subsequent manipulation at the N-1 position, making this reagent an indispensable tool for researchers in medicinal chemistry and drug development.
References
- Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Form
- Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines.
- Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- Strategies for the Synthesis of 3‐Aminoazoles.
- Studies on 3-Aminoindazoles. I. Synthesis of 1- or 3-(Substituted 3-Amino)indazoles. J-Stage.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
- Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters.
- Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
- SYNTHESIS AND ANTIBACTERIAL EVALUATION OF 3-ARYL INDAZOLES.
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. Benchchem.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH.
- Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online.
- Tert-butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate - Safety D
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- SAFETY D
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Sonogashira coupling. Wikipedia.
- Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
- Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxyl
- SAFETY D
- Sonogashira Coupling. Organic Chemistry Portal.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
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- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes and Protocols for the Deprotection of tert-Butyl 3-bromo-1H-indazole-1-carboxylate
Introduction
In the landscape of modern synthetic and medicinal chemistry, the indazole scaffold is a privileged heterocyclic motif, integral to a multitude of pharmacologically active agents. The strategic manipulation of this core structure often necessitates the use of protecting groups to mask reactive sites during synthetic transformations. The tert-butyloxycarbonyl (Boc) group is a cornerstone of N-protection strategies due to its robustness under a wide array of chemical conditions and its susceptibility to clean removal under acidic conditions.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the deprotection of tert-butyl 3-bromo-1H-indazole-1-carboxylate to yield 3-bromo-1H-indazole. This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the deprotection reaction, offering field-proven protocols, and addressing potential challenges to ensure procedural success and high product purity.
Mechanistic Insight: The Acid-Catalyzed Cleavage of the N-Boc Group
The removal of the N-Boc protecting group is a classic example of an acid-catalyzed cleavage reaction.[1] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial protonation enhances the electrophilicity of the carbonyl carbon and weakens the tert-butyl-oxygen bond.
The subsequent and rate-determining step involves the departure of the stable tert-butyl cation, leading to the formation of a carbamic acid intermediate. This carbamic acid is inherently unstable and readily undergoes spontaneous decarboxylation, releasing carbon dioxide gas and furnishing the desired deprotected indazole.[1] The liberated indazole nitrogen is then protonated by the excess acid present in the medium, typically yielding the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).
It is crucial to recognize that the tert-butyl cation generated is a reactive electrophile. In the absence of a suitable quenching agent, it can lead to undesired side reactions, such as the alkylation of electron-rich aromatic systems or other nucleophilic functional groups within the substrate or solvent.[2] While the indazole ring itself is not exceptionally electron-rich, particularly with the presence of an electron-withdrawing bromine atom, the potential for side reactions should not be dismissed, especially in large-scale syntheses.
Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.
Comparative Overview of Deprotection Protocols
The choice of acidic reagent and reaction conditions for the deprotection of this compound can significantly impact reaction efficiency, work-up procedures, and the final product's purity. Below is a comparative summary of the two most common and effective protocols.
| Parameter | Protocol 1: Trifluoroacetic Acid | Protocol 2: Hydrochloric Acid |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol (MeOH) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Work-up | Evaporation, followed by basic wash | Evaporation or direct precipitation |
| Product Form | TFA Salt (initially) | HCl Salt |
| Key Advantages | Rapid reaction, volatile reagents | Milder, avoids trifluoroacetylation |
| Considerations | TFA is highly corrosive; potential for trifluoroacetylation of the product | Dioxane is a peroxide-former; longer reaction times may be needed |
Experimental Protocols
Safety First: Trifluoroacetic acid is a strong, corrosive acid. Always handle it within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves (butyl rubber or Viton recommended for larger volumes), safety goggles, and a lab coat.[3] Ensure an eyewash station and safety shower are readily accessible.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is often favored for its speed and the ease of removing the reagents post-reaction due to their volatility.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M. Place the flask in an ice bath and begin stirring.
-
Addition of TFA: Slowly add TFA (5-10 equiv) dropwise to the stirred solution. A slight exotherm may be observed.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The deprotected product will have a significantly lower Rf value than the starting material. The reaction is typically complete within 1-4 hours.[4]
-
Work-up: a. Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA. b. Dissolve the resulting residue in a generous volume of ethyl acetate or DCM. c. Carefully add saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will cause effervescence. d. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-bromo-1H-indazole.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method provides a good alternative to TFA, particularly if the substrate is sensitive to the harshness of neat TFA or if trifluoroacetylation is a concern.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane or Methanol (MeOH)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a minimal amount of 1,4-dioxane or methanol in a round-bottom flask with stirring.
-
Addition of HCl: To the solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents of HCl).
-
Reaction Monitoring: Stir the reaction at room temperature. The deprotected product, as its hydrochloride salt, may precipitate out of the solution over time. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 16 hours.
-
Work-up and Isolation: a. Upon completion, the reaction mixture can be concentrated in vacuo. b. Alternatively, if a precipitate has formed, add diethyl ether to the reaction mixture to further precipitate the product salt. c. Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain the 3-bromo-1H-indazole hydrochloride salt.
-
Neutralization (Optional): If the free base is desired, the hydrochloride salt can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction with an organic solvent as described in Protocol 1.
-
Purification: Further purification can be achieved by recrystallization or column chromatography if necessary.
Caption: A generalized workflow for the deprotection of N-Boc-3-bromoindazole.
Characterization of 3-Bromo-1H-indazole
Upon successful deprotection and purification, the identity and purity of 3-bromo-1H-indazole should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum will show the disappearance of the characteristic singlet for the tert-butyl group at approximately 1.5-1.7 ppm.[5] The aromatic protons of the indazole ring will be visible in the range of 7.0-8.5 ppm, and a broad singlet corresponding to the N-H proton will also be present, typically at a higher chemical shift (>10 ppm).[6][7]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should confirm the expected molecular weight of the deprotected product.
-
Thin Layer Chromatography (TLC): As mentioned, the deprotected product will exhibit a significantly lower Rf value compared to the Boc-protected starting material due to its increased polarity.[8][9] This provides a quick and effective way to monitor the reaction's progress.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction may require gentle heating or the addition of more acid. However, exercise caution as prolonged exposure to strong acid could lead to degradation.
-
Product Solubility Issues during Work-up: The free base of 3-bromo-1H-indazole may have limited solubility in non-polar solvents. During the basic work-up, if the product precipitates, it may be necessary to use a more polar extraction solvent like ethyl acetate or a mixture of DCM with methanol.
-
Formation of Side Products: The generation of the tert-butyl cation can sometimes lead to t-butylation of the indazole ring, although this is less common. If unexpected byproducts are observed by LC-MS or NMR, consider adding a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.
Conclusion
The deprotection of this compound is a critical transformation for the elaboration of this important heterocyclic core. Both TFA and HCl-based protocols are highly effective, and the choice between them will depend on the specific requirements of the synthetic route, including scale, substrate sensitivity, and desired final salt form. By understanding the underlying mechanism and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently execute this deprotection, paving the way for the successful synthesis of complex target molecules.
References
- Kusanur, R. A., & Mahesh, M. (2013). Indazole derivatives possess pharmacological properties against infectious, neurodegenerative and inflammatory disorders and are also good anti-microbial agents. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 651-657.
-
University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information for a publication. Retrieved from [Link]
- Shun-Ichi, M., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
- D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA? Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
Reddit. (2020). TLC Seperation of N-Boc thiol. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA? Retrieved from [Link]
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- 8. reddit.com [reddit.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for N-Boc Deprotection of Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of N-Boc Indazoles in Synthesis
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. In the multi-step synthesis of these complex molecules, the strategic protection and deprotection of the indazole nitrogen atoms are paramount. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for indazoles due to its moderate stability and the diverse conditions under which it can be removed.[1] The choice of the deprotection protocol is a critical decision that can significantly impact the overall yield, purity, and compatibility with other functional groups present in the molecule. This guide provides a comprehensive overview of various N-Boc deprotection protocols for indazoles, detailing the underlying mechanisms, field-proven insights, and step-by-step methodologies to empower researchers in making informed decisions for their synthetic campaigns.
I. Acidic Deprotection Protocols: The Workhorse Methods
Acid-catalyzed cleavage is the most common method for N-Boc deprotection. The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. This process is typically rapid and efficient.
A. Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a highly effective reagent for N-Boc deprotection, often leading to clean and rapid removal of the protecting group. It is typically used in a solution with a co-solvent such as dichloromethane (DCM).
Mechanism of TFA-Mediated N-Boc Deprotection
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Experimental Protocol: TFA in DCM
-
Dissolution: Dissolve the N-Boc protected indazole (1.0 equiv) in dichloromethane (DCM).
-
Reagent Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[2]
-
Reaction: Stir the mixture at room temperature for 0.5 - 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an appropriate organic solvent.
-
Purification: The crude product can be purified by column chromatography if necessary.
Expertise & Experience: While highly effective, TFA is a strong acid that can cleave other acid-labile groups such as tert-butyl esters or ethers.[2] For sensitive substrates, careful monitoring and optimization of reaction time and temperature are crucial.
B. Hydrochloric Acid (HCl)
Using a solution of hydrochloric acid in an organic solvent like dioxane or methanol is a cost-effective alternative to TFA. The deprotected amine is often isolated as its hydrochloride salt, which can be advantageous for purification and stability.
Experimental Protocol: HCl in Dioxane
-
Suspension: Suspend the N-Boc protected indazole (1.0 equiv) in a 4M solution of HCl in dioxane.[2]
-
Reaction: Stir the mixture at room temperature for 2 hours or until the reaction is complete as monitored by TLC.
-
Isolation: The deprotected indazole hydrochloride salt often precipitates from the reaction mixture and can be isolated by filtration.
-
Neutralization (Optional): To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., aqueous NaOH or NaHCO₃) followed by extraction with an organic solvent.
Trustworthiness: The precipitation of the HCl salt provides a self-validating system for reaction completion and simplifies purification, often affording a high-purity product directly.
II. Basic Deprotection Protocols: An Orthogonal Approach
For substrates containing acid-sensitive functional groups, basic deprotection methods offer a valuable orthogonal strategy. The electron-withdrawing nature of the indazole ring acidifies the N-H proton (once deprotected), making the N-Boc group susceptible to cleavage under basic conditions.[3]
A. Sodium Methoxide (NaOMe) in Methanol
A catalytic amount of sodium methoxide in methanol provides a mild and efficient method for the deprotection of N-Boc indazoles.
Proposed Mechanism of Base-Catalyzed N-Boc Deprotection
Caption: Proposed mechanism for base-catalyzed N-Boc deprotection.
Experimental Protocol: NaOMe in MeOH
-
Dissolution: Dissolve the N-Boc protected indazole (1.0 equiv) in dry methanol.
-
Reagent Addition: Add a catalytic amount of sodium methoxide (NaOMe).[1]
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[1]
-
Work-up: Upon completion, neutralize the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated to yield the deprotected indazole.
Expertise & Experience: This method is particularly advantageous for substrates with multiple Boc groups, as the N-Boc on an electron-deficient heterocycle like indazole can often be selectively cleaved in the presence of an N-Boc on an aliphatic amine.[1]
B. Sodium Carbonate (Na₂CO₃) in Refluxing DME
For a milder basic condition, sodium carbonate in refluxing 1,2-dimethoxyethane (DME) can be employed. This method has been shown to be effective for a range of nitrogen heterocycles, including indazoles.[4]
Experimental Protocol: Na₂CO₃ in DME
-
Mixture: To a solution of the N-Boc protected indazole in DME, add an excess of sodium carbonate.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture, filter off the inorganic base, and concentrate the filtrate.
-
Purification: The crude product can be purified by column chromatography.
III. Alternative and Mild Deprotection Protocols
The demand for highly selective and mild deprotection conditions has led to the development of alternative protocols that are compatible with a wider range of sensitive functional groups.
A. Sodium Borohydride (NaBH₄) in Ethanol
Interestingly, sodium borohydride in ethanol has been reported to selectively deprotect N-Boc from imidazoles and pyrazoles, and by extension, can be applied to indazoles.[4][5] This method is notable for its mildness and chemoselectivity, leaving N-Boc protected primary amines and other heterocycles like indoles intact.[5]
Proposed Mechanism of NaBH₄-Mediated N-Boc Deprotection
Caption: Proposed mechanism for NaBH₄-mediated N-Boc deprotection.
Experimental Protocol: NaBH₄ in EtOH
-
Dissolution: Dissolve the N-Boc protected indazole in ethanol (95% or dry).
-
Reagent Addition: Add sodium borohydride (1.5 - 3.0 equiv) portion-wise at room temperature.[4]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by the dropwise addition of 3N HCl at 0°C until gas evolution ceases. Neutralize and extract with an organic solvent.
-
Purification: The organic layer is dried and concentrated, and the product is purified by column chromatography.
B. Oxalyl Chloride in Methanol
A mild and selective method for N-Boc deprotection involves the use of oxalyl chloride in methanol. This protocol is tolerant to many functional groups and proceeds at room temperature.[6][7]
Experimental Protocol: Oxalyl Chloride in MeOH
-
Dissolution: Dissolve the N-Boc protected substrate (1.0 equiv) in methanol.
-
Reagent Addition: Add oxalyl chloride (3.0 equiv) to the solution at room temperature.[7]
-
Reaction: Stir the mixture for 1-4 hours, monitoring by TLC.[7]
-
Work-up: Concentrate the reaction mixture and purify the crude product as necessary.
Authoritative Grounding: While the in-situ generation of HCl is a potential contributor to the deprotection, studies have shown that a broader mechanism involving the electrophilic character of oxalyl chloride is likely at play, as reactions with HCl in methanol alone are significantly slower.[6]
C. Concomitant Deprotection during Suzuki-Miyaura Cross-Coupling
In some instances, the N-Boc group on an indazole can be cleaved in situ during palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is often observed when using basic conditions at elevated temperatures, particularly with microwave heating.[8]
Experimental Workflow: Suzuki Coupling with Concomitant Deprotection
Caption: Workflow for Suzuki coupling with in-situ deprotection.
Trustworthiness: This concomitant deprotection can be a highly efficient route to functionalized NH-indazoles, streamlining a two-step process into a single operation. However, it is substrate-dependent and requires careful optimization of the reaction conditions.[8]
IV. Data Presentation: A Comparative Overview
| Deprotection Protocol | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| Acidic Deprotection | |||||||
| TFA | 20-50% TFA | DCM | Room Temp | 0.5 - 4 h | >95% | Highly effective and volatile.[2] | Harshly acidic, may cleave other acid-labile groups.[2] |
| HCl | 4M HCl | Dioxane, MeOH | Room Temp | 0.5 - 4 h | >95% | Cost-effective, product precipitates as HCl salt.[2] | Dioxane is a hazardous solvent. |
| Basic Deprotection | |||||||
| NaOMe | Catalytic NaOMe | MeOH | Room Temp | 1 - 3 h | High | Mild, orthogonal to acidic methods.[1] | May not be suitable for base-sensitive groups. |
| Na₂CO₃ | Na₂CO₃ | DME | Reflux | Variable | Good | Mild base, good for sensitive substrates.[4] | Requires elevated temperatures. |
| Alternative Methods | |||||||
| NaBH₄ | NaBH₄ | EtOH | Room Temp | Variable | 75-98% | Highly chemoselective.[5] | Slower for some substrates. |
| Oxalyl Chloride | (COCl)₂ | MeOH | Room Temp | 1 - 4 h | ~90% | Very mild, high functional group tolerance.[7] | Oxalyl chloride is toxic and corrosive. |
| Suzuki Coupling | Pd Catalyst, Base | Dioxane | Microwave | Variable | >80% | One-pot functionalization and deprotection.[8] | Substrate-dependent, requires optimization. |
V. Conclusion
The selection of an N-Boc deprotection protocol for indazoles is a strategic decision that must be tailored to the specific substrate and the overall synthetic route. While traditional acidic methods with TFA and HCl remain robust and reliable options, the availability of orthogonal basic methods and milder alternatives provides the modern chemist with a versatile toolkit to navigate complex synthetic challenges. By understanding the underlying mechanisms and potential incompatibilities of each protocol, researchers can confidently and efficiently advance their drug discovery and development programs.
VI. References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Wordpress. Available at: [Link]
-
Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available at: [Link]
-
Yadav, J. S., Reddy, B. V. S., & Swamy, T. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available at: [Link]
-
Dandepally, S. R., Williams, A. L., & Cuny, G. D. (2011). Synthesis of 1,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(33), 4383-4386. Available at: [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. Available at: [Link]
-
Li, B., Li, R., Dorff, P., McWilliams, J. C., Guinn, R. M., Guinness, S. M., Han, L., Wang, K., & Yu, S. (2019). Deprotection of N-Boc Groups Under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(4), 1885-1896. Available at: [Link]
-
Ryan, M. R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. Available at: [Link]
-
Yadav, J. S., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available at: [Link]
-
Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. Available at: [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. Awuah Lab. Available at: [Link]
-
George, N., et al. (2020). Proposed mechanism of oxalyl-chloride mediated deprotection of N-Boc group. ResearchGate. Available at: [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]
-
Guillaumet, G., et al. (2006). A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Mechanism for cyclic enamine formation after N-Boc deprotection. Chemistry Stack Exchange. Available at: [Link]
-
ResearchGate. (n.d.). Simple and efficient cleavage reaction of the boc group in heterocyclic compounds. ResearchGate. Available at: [Link]
-
ResearchGate. (2006). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (2006). (PDF) Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. ResearchGate. Available at: [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
-
Ryan, M. R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. Organic Chemistry Portal. Available at: [Link]
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The Strategic Utility of tert-Butyl 3-bromo-1H-indazole-1-carboxylate in Modern Medicinal Chemistry
Introduction: The Indazole Scaffold and the Role of a Versatile Building Block
The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Its unique structure allows it to function as a versatile pharmacophore, capable of engaging with various biological targets through hydrogen bonding and aromatic interactions. A significant portion of modern drug discovery efforts, especially in the realm of protein kinase inhibitors, leverages the indazole core to mimic the hinge-binding interactions of ATP.[3] The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.
tert-Butyl 3-bromo-1H-indazole-1-carboxylate has emerged as a cornerstone building block for the synthesis of diverse indazole libraries. This reagent is meticulously designed for synthetic efficiency:
-
The Bromine Handle at C3: The bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular complexity through a variety of palladium-catalyzed cross-coupling reactions.[4] This position is often critical for establishing key interactions with the target protein.
-
The N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N1 position serves a dual purpose. It prevents unwanted side reactions at the indazole nitrogen during C3 functionalization and modulates the electronic properties of the heterocyclic ring.[5] Crucially, the Boc group can be readily removed under acidic conditions or, in some cases, cleaves in situ during subsequent reaction steps, providing a direct route to the free N-H indazole, which is often essential for biological activity.[1]
This guide provides a detailed exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for key synthetic transformations and insights into their utility in developing targeted therapeutics.
Core Applications in Kinase Inhibitor Synthesis
The primary utility of this compound lies in its role as a precursor to C3-substituted indazoles. These derivatives are frequently employed as scaffolds for inhibitors of various protein kinases, including Aurora kinases, p38 MAP kinase, and Rho-associated kinases (ROCK), which are implicated in cell cycle regulation, inflammatory responses, and cellular contractility, respectively.[6][7] The C3 position often points towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of various substituents to enhance potency and achieve selectivity.
The three most powerful and widely used transformations for the functionalization of the C3 position are the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Workflow for Kinase Inhibitor Synthesis
The general workflow for utilizing this compound in the synthesis of kinase inhibitors involves a C3-functionalization step followed by N1-deprotection.
Caption: General synthetic workflow from the starting material to a functionalized kinase inhibitor scaffold.
Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties at the C3 position.[8] This is particularly valuable for creating scaffolds that can occupy hydrophobic pockets or form pi-stacking interactions within the kinase ATP-binding site.
Rationale and Mechanistic Insight
The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoborane species, and reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. The Boc group at N1 enhances the stability of the indazole ring and prevents interference from the ring nitrogen in the catalytic cycle. Microwave irradiation can often accelerate this reaction and, in some cases, lead to concomitant deprotection of the Boc group.[9]
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- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: tert-Butyl 3-bromo-1H-indazole-1-carboxylate as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Privileged Indazole Scaffold in Oncology
The indazole ring system stands as a "privileged scaffold" in medicinal chemistry, a distinction earned by its recurring presence in a multitude of biologically active compounds, particularly in the realm of protein kinase inhibitors.[1] Its remarkable utility stems from its bioisosteric relationship with the purine core of ATP, enabling it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket—a conserved feature across a vast number of kinases.[1] This fundamental binding motif is the cornerstone of numerous FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Niraparib, which feature the indazole core.[2][3]
The strategic functionalization of the indazole core is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide focuses on tert-butyl 3-bromo-1H-indazole-1-carboxylate (CAS No. 1257296-40-4) [4], a highly versatile and strategically designed building block for the synthesis of next-generation kinase inhibitors. The C3-bromo atom serves as a reactive handle for introducing diverse chemical moieties via cross-coupling reactions, while the N1-tert-butoxycarbonyl (Boc) group provides crucial protection, directing regioselectivity and enabling controlled, multi-step syntheses.
The Indazole Core: Mechanism of Kinase Inhibition & SAR Insights
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[2] Indazole-based molecules act as ATP-competitive inhibitors, occupying the ATP binding site and preventing the phosphorylation of downstream substrates.
Key Structure-Activity Relationship (SAR) Principles:
-
Hinge Binding: The N2 nitrogen of the indazole ring typically acts as a hydrogen bond acceptor, while the N1-H (once deprotected) acts as a hydrogen bond donor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.[1]
-
C3-Substitution: This position is a primary vector for synthetic elaboration, projecting into the solvent-exposed region of the ATP pocket. Modifications here are crucial for tuning selectivity and potency. For instance, coupling to aryl or heteroaryl groups can establish additional beneficial interactions.
-
C5/C6-Substitution: Modifications at these positions on the fused benzene ring can influence solubility, metabolic stability, and can be used to engage with other regions of the ATP binding site to enhance affinity and selectivity.[2] For example, the introduction of groups like phenyl urea or benzylamine at these positions has been shown to result in potent Aurora kinase inhibitors.[2]
Caption: Competitive inhibition by an indazole scaffold in the ATP binding pocket.
Core Synthetic Applications & Protocols
The true power of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions at the C3 position. This allows for the modular and efficient construction of diverse compound libraries.
Caption: Synthetic workflow for diversifying the indazole scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is a cornerstone for installing aryl or heteroaryl moieties, which are common features in potent kinase inhibitors.[5]
-
Rationale: The Suzuki reaction offers exceptional functional group tolerance and utilizes readily available boronic acids. The choice of a palladium catalyst with appropriate ligands (e.g., phosphine-based) is critical for efficient oxidative addition and reductive elimination steps. An aqueous base is required to activate the boronic acid via formation of a boronate complex.[6][7]
-
Step-by-Step Protocol:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.10 equiv.).[6][7]
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).[6]
-
Add a base, such as aqueous sodium carbonate (Na₂CO₃, 2.0 M solution, 2.0 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.).[7]
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring progress by TLC or LC-MS.[7]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
| Arylboronic Acid Partner | Product | Typical Yield | Reference |
| Phenylboronic acid | tert-Butyl 3-phenyl-1H-indazole-1-carboxylate | >85% | [6] |
| 4-Methoxyphenylboronic acid | tert-Butyl 3-(4-methoxyphenyl)-1H-indazole-1-carboxylate | ~90% | [6] |
| 2-Furylboronic acid | tert-Butyl 3-(2-furyl)-1H-indazole-1-carboxylate | ~95% | [8][9] |
| 3-Pyridinylboronic acid | tert-Butyl 3-(pyridin-3-yl)-1H-indazole-1-carboxylate | >80% | [6] |
Protocol 2: Sonogashira Coupling for C-C Alkyne Installation
The introduction of an ethynyl linkage at C3 has been a successful strategy in developing inhibitors for the PI3K signaling pathway.[10]
-
Rationale: This reaction couples the sp-hybridized carbon of a terminal alkyne with the sp²-hybridized carbon of the bromo-indazole. It requires a dual catalyst system: a palladium complex to facilitate the main catalytic cycle and a copper(I) salt (e.g., CuI) as a co-catalyst to form a copper acetylide intermediate, which accelerates the transmetalation step.[11][12] An organic base like triethylamine (Et₃N) is used both as a solvent and to neutralize the HBr generated.
-
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a mixture of DMF and triethylamine (e.g., 1:2 v/v).[11]
-
Degas the solution by bubbling with Argon for 15-20 minutes.
-
Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.10 equiv.), and the co-catalyst, copper(I) iodide (CuI, 0.20 equiv.).[11]
-
Heat the reaction mixture to 70 °C for 24-48 hours under an inert atmosphere. Monitor by TLC or LC-MS.[11]
-
After completion, cool the reaction and concentrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via silica gel chromatography.
-
Protocol 3: N-Boc Deprotection to Unveil the Hinge-Binding Motif
The final step in many syntheses is the removal of the Boc protecting group to expose the N1-H, which is often essential for hydrogen bonding to the kinase hinge.[1] The choice of deprotection conditions depends on the stability of other functional groups in the molecule.
-
Rationale: The Boc group is a carbamate ester that is stable to many conditions but is designed to be labile to acid. It can also be removed under specific basic or thermal conditions, offering valuable orthogonality in complex syntheses.[13]
-
Method A: Acidic Deprotection (Standard)
-
Dissolve the N-Boc protected indazole (1.0 equiv.) in a solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-50% v/v in DCM) or a 4 M solution of HCl in dioxane.[13]
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC/LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
If TFA was used, co-evaporate with a solvent like toluene to remove residual acid. If HCl was used, the product is often isolated as the hydrochloride salt.
-
Neutralize by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution).
-
Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the deprotected indazole.
-
-
Method B: Basic Deprotection (For Acid-Sensitive Substrates)
-
Dissolve the N-Boc protected indazole (1.0 equiv.) in a solvent such as refluxing dimethoxyethane (DME).[14]
-
Add sodium carbonate (Na₂CO₃, 1.2-5.0 equiv.) in water.[14]
-
Stir the mixture at reflux for 15-60 minutes.[14] The reaction is often very rapid.
-
Cool the mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate to afford the product.
-
Conclusion
This compound is a superior building block for medicinal chemists engaged in the design of kinase inhibitors. Its pre-installed N-Boc protecting group ensures regiochemical control during the crucial C3-functionalization step, while the C3-bromo atom provides a reliable handle for modern cross-coupling chemistry. The protocols outlined herein provide robust and reproducible methods for leveraging this synthon to construct diverse libraries of potential kinase inhibitors, facilitating the rapid exploration of structure-activity relationships and the acceleration of drug discovery programs.
References
- Kumar, A., Sharma, G., & Singh, J. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
- Li, Y., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.
- Pinney, S. M., et al. (2022). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. PubMed Central.
- BenchChem. (2025). The Indazole Scaffold as a Privileged Motif in Kinase Inhibition. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs as Kinase Inhibitors. BenchChem.
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. BenchChem.
- Bruno, O., et al. (2015). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PubMed Central.
- ResearchGate. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate.
- Ambeed. (n.d.). 1257296-40-4 | this compound. Ambeed.com.
- Reddy, T. J., et al. (2008). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH.
- Deroose, F., & L'helgoual'ch, J. (2006). A mild and selective method for the N-Boc deprotection by sodium carbonate. ElectronicsAndBooks.
- Cuny, G. D., & O'Shea, P. (2007). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett.
- BenchChem. (2025). Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry. BenchChem.
- Sviridovs, D., et al. (2012). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
- Romagnoli, R., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Wang, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- ResearchGate. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate.
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Application Notes and Protocols: Palladium-Catalyzed Heck Reaction of tert-Butyl 3-bromo-1H-indazole-1-carboxylate
Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This transformation has profound implications in pharmaceutical and materials science, where the construction of complex molecular architectures is paramount. This guide focuses on a substrate of significant interest in drug discovery: tert-butyl 3-bromo-1H-indazole-1-carboxylate. The indazole moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 3-position via C-C bond formation opens a vast landscape for analog synthesis and structure-activity relationship (SAR) studies.
However, the Heck reaction with heteroaromatic halides, particularly electron-deficient systems like N-protected 3-bromoindazoles, can present unique challenges. These substrates can be prone to side reactions, such as dehalogenation, which can diminish the yield and purity of the desired product.[1] This application note provides a comprehensive overview of the critical parameters and a detailed protocol for successfully conducting the Heck reaction with this compound, ensuring high efficiency and chemoselectivity.
Understanding the Core Components: A Mechanistic Perspective
A successful Heck reaction is a finely tuned interplay of several key components. Understanding the role of each is critical for optimization and troubleshooting. The catalytic cycle, illustrated below, provides the framework for this discussion.[3]
The Catalytic Cycle
Figure 1: The Catalytic Cycle of the Mizoroki-Heck Reaction.
1. The Palladium Catalyst: The engine of the reaction is a palladium(0) species. While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, it is often more convenient and economical to generate the active Pd(0) catalyst in situ from a stable Pd(II) precursor, such as Palladium(II) acetate (Pd(OAc)₂).[4] The phosphine ligand in the reaction mixture serves as a reductant for the Pd(II) salt to generate the catalytically active Pd(0) species.[4]
2. The Phosphine Ligand: Ligands are crucial for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and modulating its reactivity.[4] For aryl bromides, monodentate phosphine ligands like triphenylphosphine (PPh₃) are often effective.[1] The electron-donating nature and steric bulk of the phosphine influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.[4]
3. The Base: A base is required stoichiometrically to neutralize the hydrogen halide (HBr in this case) that is generated during the final reductive elimination step of the catalytic cycle.[3] This step regenerates the Pd(0) catalyst, allowing the cycle to continue. Common choices include organic amines like triethylamine (TEA) or inorganic bases such as sodium acetate or potassium carbonate.[5]
4. The Solvent: The choice of solvent is critical and can significantly impact reaction rates and yields. Polar aprotic solvents such as DMF, DMA, NMP, and dioxane are commonly used as they can dissolve the reactants and the catalyst system and often facilitate the reaction at the required temperatures.[6]
5. Additives (Phase-Transfer Catalysts): For challenging substrates, additives like tetrabutylammonium bromide (TBAB) can be highly beneficial. TBAB can act as a phase-transfer catalyst and also helps to stabilize the active Pd(0) catalytic species, preventing its decomposition and suppressing side reactions like dehalogenation.[1][7]
Optimized Reaction Conditions: A Comparative Overview
Research on the Heck reaction of 3-bromoindazoles has demonstrated the viability of this transformation. A notable study by Tan and colleagues developed a highly efficient protocol using mechanochemistry (ball-milling).[1] While mechanochemistry offers advantages in terms of solvent reduction, many laboratories are primarily equipped for solution-phase synthesis. The table below summarizes the reported mechanochemical conditions and provides a recommended starting point for a solution-phase adaptation.
| Parameter | Mechanochemical Protocol (Tan et al., 2018)[1] | Recommended Solution-Phase Protocol | Rationale for Adaptation |
| Palladium Source | Pd(OAc)₂ (5 mol %) | Pd(OAc)₂ (5 mol %) | Proven effective for this substrate class. |
| Ligand | PPh₃ (10 mol %) | PPh₃ (10 mol %) | Standard and effective ligand for aryl bromides. |
| Base | Triethylamine (TEA) (1.2 equiv.) | Triethylamine (TEA) (1.5 - 2.0 equiv.) | Increased equivalents to ensure complete neutralization in a solution-phase environment. |
| Solvent | None (Solvent-free) | DMF or Dioxane | Common polar aprotic solvents for Heck reactions, facilitating dissolution and appropriate reaction temperatures.[6] |
| Additive 1 | TBAB (5 mol %) | TBAB (10-20 mol %) | Acts as a stabilizer for the Pd(0) catalyst, crucial for preventing decomposition and side reactions in solution.[7] |
| Additive 2 | NaBr (Grinding auxiliary) | Not typically required | Primarily serves as a grinding aid in mechanochemistry; less relevant for solution-phase. |
| Temperature | Ambient (via milling) | 80 - 120 °C | Typical temperature range for Heck reactions with aryl bromides to ensure a reasonable reaction rate.[8] |
| Alkene | 1.5 equivalents | 1.2 - 1.5 equivalents | A slight excess of the alkene is standard to drive the reaction to completion. |
Detailed Experimental Protocol: Solution-Phase Heck Coupling
This protocol describes the Heck reaction between this compound and n-butyl acrylate as a representative example.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Workflow Diagram:
Figure 2: Experimental workflow for the solution-phase Heck reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), tetrabutylammonium bromide (TBAB, 0.1-0.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and triphenylphosphine (PPh₃, 0.10 equiv.).
-
Inert Atmosphere: Seal the flask/tube and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (or dioxane) to achieve a substrate concentration of approximately 0.1-0.2 M. Stir the mixture for 5-10 minutes at room temperature.
-
Base and Alkene Addition: Sequentially add triethylamine (TEA, 2.0 equiv.) and n-butyl acrylate (1.5 equiv.) via syringe.
-
Degassing (Optional but Recommended): For optimal results, degas the reaction mixture by subjecting it to three cycles of freeze-pump-thaw.
-
Reaction: Immerse the reaction vessel in a preheated oil bath at 100 °C (optimization may be required between 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with ethyl acetate and wash with water (3x) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 3-(2-(butoxycarbonyl)vinyl)-1H-indazole-1-carboxylate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Outlook
The protocol detailed herein provides a robust and adaptable method for the Heck vinylation of this compound. By understanding the fundamental roles of the catalyst, ligand, base, and additives, researchers can confidently apply and optimize these conditions for a variety of alkene coupling partners. This enables the efficient synthesis of diverse indazole derivatives, accelerating the discovery and development of new therapeutic agents and functional materials.
References
-
Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(7), 1021-1024. Available at: [Link]
-
DeepDyve. (n.d.). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. Organic Letters. Available at: [Link]
-
Azizi, K., Heydari, A., & Shiran, J. A. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-659. Available at: [Link]
-
Tzschucke, C. C. (n.d.). Heck Reaction. University of Heidelberg. Available at: [Link]
-
Tan, Y., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 786-795. Available at: [Link]
-
ResearchGate. (2010). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. Organic Letters. Available at: [Link]
-
Reddy, B. V. S., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 2642-2649. Available at: [Link]
-
Szwaczko, K., et al. (2016). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 21(11), 1443. Available at: [Link]
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ResearchGate. (2018). Optimization of Heck reaction conditions. a. Available at: [Link]
-
ResearchGate. (2014). What is the role of PPh3 in Heck coupling?. Available at: [Link]
-
Sadowska, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 362. Available at: [Link]
-
Bhanage, B. M., & Arai, M. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. Available at: [Link]
-
Tan, Y., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 786-795. Available at: [Link]
-
ResearchGate. (2014). Optimization of the reaction conditions on the Heck reaction of p-bromotoluene (7b) with 5 a. Available at: [Link]
-
Wang, L., et al. (2013). CuI/TBAB as a novel efficient catalytic system for Heck reaction in water. RSC Advances, 3(44), 21331-21334. Available at: [Link]
-
Guchhait, S. K., & Shee, S. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Current Organocatalysis, 7(3), 196-217. Available at: [Link]
-
ResearchGate. (2014). Water-Promoted Palladium-Catalysed Heck Cross-Coupling Reactions of Aryl Halides with Alkenes in TBAB. Available at: [Link]
-
ResearchGate. (2017). Base-free efficient palladium catalyst of Heck reaction in molten tetrabutylammonium bromide. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
Constantinescu, M., et al. (2007). HECK REACTIONS IN α, β-UNSATURATED SPIRODIKETONES. Revue Roumaine de Chimie, 52(1), 67-71. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Molecules from tert-Butyl 3-bromo-1H-indazole-1-carboxylate
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds and FDA-approved pharmaceuticals.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with various biological targets, rendering it a cornerstone in modern medicinal chemistry.[4] Among the various functionalized indazole building blocks, tert-butyl 3-bromo-1H-indazole-1-carboxylate serves as a highly versatile and strategic starting material for the synthesis of a wide array of potent therapeutic agents.
The presence of the bromine atom at the C-3 position provides a reactive handle for the introduction of molecular diversity through various cross-coupling reactions.[5] Simultaneously, the tert-butoxycarbonyl (Boc) group at the N-1 position serves as a crucial protecting group, directing regioselectivity and enabling controlled synthetic transformations.[6] This guide provides a comprehensive overview of the key applications of this compound in the synthesis of bioactive molecules, complete with detailed experimental protocols and mechanistic insights.
Core Synthetic Strategies and Applications
The strategic functionalization of this compound primarily revolves around palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 3-position. These transformations are instrumental in the synthesis of compounds with a broad spectrum of pharmacological activities, including but not limited to, kinase inhibitors for oncology, anti-inflammatory agents, and antiprotozoal compounds.[7][8][9]
Key Synthetic Transformations:
-
Suzuki-Miyaura Cross-Coupling: For the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 3-aryl and 3-heteroaryl indazoles.
-
Buchwald-Hartwig Amination: For the construction of C(sp²)-N bonds, leading to the synthesis of 3-aminoindazole derivatives.
-
N-Boc Deprotection: A critical step to unveil the N-1 position for further functionalization or to obtain the final bioactive compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1H-indazoles
The Suzuki-Miyaura coupling is a robust and widely employed method for the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl moieties at the 3-position, a common feature in many kinase inhibitors.[5][10]
Reaction Scheme:
Caption: Suzuki-Miyaura Cross-Coupling Workflow
Materials:
| Reagent | M.W. | Equivalents |
| This compound | 311.16 | 1.0 |
| Arylboronic Acid | Variable | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 816.64 | 0.05 - 0.1 |
| Base (e.g., K₂CO₃) | 138.21 | 2.0 - 3.0 |
| Solvent (e.g., 1,4-Dioxane/Water) | - | - |
Step-by-Step Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), palladium catalyst (0.05-0.1 equiv), and base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1H-indazoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[11] This reaction is particularly valuable for introducing primary and secondary amine functionalities at the 3-position of the indazole core, a key structural feature in many bioactive compounds.[12][13]
Reaction Scheme:
Caption: Buchwald-Hartwig Amination Workflow
Materials:
| Reagent | M.W. | Equivalents |
| This compound | 311.16 | 1.0 |
| Amine (Primary or Secondary) | Variable | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 915.72 | 0.02 - 0.05 |
| Ligand (e.g., Xantphos) | 578.62 | 0.04 - 0.1 |
| Base (e.g., Cs₂CO₃) | 325.82 | 1.5 - 2.0 |
| Anhydrous Solvent (e.g., Toluene or Dioxane) | - | - |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02-0.05 equiv) and the ligand (0.04-0.1 equiv) to a dry Schlenk tube.
-
Add the anhydrous solvent and stir for 10-15 minutes to form the active catalyst.
-
To this mixture, add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.5-2.0 equiv).
-
Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 90-110 °C) for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Boc Deprotection
The final step in many synthetic sequences involving this compound is the removal of the N-Boc protecting group. This can be achieved under either acidic or specific basic conditions, depending on the stability of the functional groups present in the molecule.[14][15]
Acidic Deprotection:
Caption: Acidic N-Boc Deprotection
Materials:
| Reagent | Notes |
| N-Boc Protected Indazole Derivative | - |
| Trifluoroacetic Acid (TFA) or HCl | Strong acid |
| Solvent (e.g., Dichloromethane, Dioxane) | Anhydrous |
Step-by-Step Procedure (Acidic):
-
Dissolve the N-Boc protected indazole derivative in an appropriate solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the deprotected product.
Basic Deprotection:
For substrates sensitive to acidic conditions, selective deprotection can be achieved using basic conditions.[6][15]
Materials:
| Reagent | Notes |
| N-Boc Protected Indazole Derivative | - |
| Sodium Methoxide (NaOMe) in Methanol | Basic solution |
Step-by-Step Procedure (Basic):
-
Dissolve the N-Boc protected indazole in dry methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to obtain the deprotected product.
Biological Activities of Synthesized Molecules
The synthetic methodologies described above provide access to a diverse range of 3-substituted indazole derivatives with significant therapeutic potential.
| Compound Class | Biological Activity | Therapeutic Area |
| 3-Arylindazoles | Kinase Inhibition (e.g., FGFR, ALK) | Oncology |
| 3-(Heteroaryl)indazoles | Kinase Inhibition (e.g., PDK1) | Oncology |
| 3-Aminoindazoles | Anti-inflammatory, Antiprotozoal | Inflammation, Infectious Diseases |
| 3-Carboxamide Indazoles | Antimicrobial | Infectious Diseases |
Conclusion
This compound is a pivotal building block in the synthesis of a wide array of bioactive molecules. The strategic application of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient and versatile functionalization of the indazole core. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to leverage the full potential of this valuable synthetic intermediate.
References
-
Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
-
IGI Global. (n.d.). Indazoles Chemistry and Biological Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
Hepato-gastroenterology and Pancreatic Diseases. (n.d.). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2H-Indazoles with Sulfinic Acid toward Indazol-3(2H)-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative examples of various bioactive molecules/drugs/therapeutics with a 2H-indazole moiety. Retrieved from [Link]
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- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
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Topic: Scale-up Synthesis of tert-Butyl 3-bromo-1H-indazole-1-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview and a detailed protocol for the scaled-up synthesis of tert-Butyl 3-bromo-1H-indazole-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just a procedural checklist, but a deep, causal understanding of the synthetic strategy, emphasizing process safety, scalability, and analytical validation.
Strategic Importance and Synthetic Overview
Indazole derivatives are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents, including kinase inhibitors and anti-cancer drugs.[1] The title compound, this compound, is a particularly valuable intermediate. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the tert-butoxycarbonyl (Boc) group at the N1 position protects the indazole nitrogen, enabling regioselective functionalization.[2]
The synthesis is approached as a robust two-step process:
-
Electrophilic Bromination: Direct bromination of 1H-indazole to form 3-bromo-1H-indazole.
-
N-Protection: Subsequent protection of the indazole nitrogen with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O).
This application note focuses on translating a laboratory-scale procedure into a safe, reliable, and efficient process suitable for kilogram-scale production.
In-Depth Scientific Rationale and Mechanistic Considerations
A thorough understanding of the reaction mechanisms and potential side reactions is paramount for successful scale-up.
Part A: Electrophilic Bromination of 1H-Indazole
The direct bromination of the indazole ring is an electrophilic aromatic substitution. The key challenge is controlling regioselectivity. While the 3-position is electronically favored for substitution, competitive bromination can occur at other positions, notably C5 and C7, leading to a mixture of regioisomers and over-brominated products like dibromo- and tribromoindazoles.[3]
Causality of Experimental Choices:
-
Solvent: Acetic acid is an effective solvent as it readily dissolves the indazole starting material and sodium acetate, while also being compatible with bromine.[4]
-
Base: Sodium acetate is used to buffer the reaction mixture. This is crucial because under strongly acidic conditions (which would be generated by the HBr byproduct), the indazole ring can become protonated. The resulting indazolium cation is deactivated towards electrophilic attack and can alter the regiochemical outcome.[3]
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature (below 25 °C) during the bromine addition is critical to minimize the formation of undesired side products.[3]
Reaction Mechanism: Electrophilic Bromination
Sources
Protocol & Application Note: High-Resolution Purification of tert-Butyl 3-bromo-1H-indazole-1-carboxylate via Flash Column Chromatography
An Application Note from the Office of the Senior Application Scientist
Abstract
This technical document provides a detailed, field-proven protocol for the purification of tert-Butyl 3-bromo-1H-indazole-1-carboxylate, a critical building block in contemporary medicinal chemistry and drug development. The synthesis of this intermediate, typically via N-Boc protection of 3-bromo-1H-indazole, often results in a crude mixture containing unreacted starting materials, catalysts such as 4-dimethylaminopyridine (DMAP), and byproducts from the di-tert-butyl dicarbonate reagent. Achieving high purity (>98%) is paramount for its use in subsequent reactions like Suzuki or Buchwald cross-couplings. This note details an optimized flash column chromatography method, explaining the fundamental principles of the separation and providing a step-by-step guide for researchers to achieve excellent purity and yield.
Introduction and Scientific Context
The indazole scaffold is a privileged structure in pharmacology, known for its ability to act as a hinge-binding motif in various kinase inhibitors. The strategic placement of a bromine atom at the C3 position and a tert-butyloxycarbonyl (Boc) protecting group at the N1 position furnishes a versatile intermediate, this compound. The Boc group serves to mask the nucleophilicity of the indazole nitrogen, allowing for selective functionalization at other positions, while the bromo-substituent provides a reactive handle for carbon-carbon or carbon-nitrogen bond formation.
The efficacy of subsequent synthetic transformations is directly dependent on the purity of this intermediate. Residual impurities from the protection step can interfere with downstream catalytic cycles, leading to reduced yields and complex purification challenges later on. Flash column chromatography on silica gel is the industry-standard method for purifying such moderately polar, non-volatile organic compounds. This protocol is designed to be a self-validating system, where preliminary Thin-Layer Chromatography (TLC) analysis dictates the precise conditions for the preparative-scale separation.
Principle of Separation: Adsorption Chromatography
The purification strategy relies on the principles of normal-phase adsorption chromatography.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar, porous solid. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds with polar molecules.
-
Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of hexanes (or heptane) and a more polar modifier like ethyl acetate (EtOAc), is used.
-
Mechanism of Separation: The crude mixture is introduced at the top of the silica column. As the eluent flows through the column, a partitioning equilibrium is established for each component between the stationary and mobile phases.
-
Non-polar impurities (e.g., residual isoamyl nitrite from certain syntheses) have a weak affinity for the polar silica gel and a high affinity for the non-polar eluent. They travel quickly through the column and elute first.
-
This compound , a compound of moderate polarity due to its ester and indazole functionalities, adsorbs to the silica gel but is also solubilized by the eluent. By carefully tuning the eluent's polarity, its elution rate can be precisely controlled.
-
Polar impurities (e.g., DMAP, urea byproducts) have a strong affinity for the silica gel. They are tightly adsorbed and elute much later, often requiring a significantly more polar eluent to be washed from the column.
-
The key to a successful separation is to identify a mobile phase composition that provides a significant difference in the retention factor (Rƒ) between the target compound and its impurities.
Pre-Chromatography: Work-up and TLC Optimization
Prior to chromatography, it is essential to perform a liquid-liquid extraction (work-up) on the crude reaction mixture to remove the bulk of water-soluble impurities. A typical procedure involves diluting the reaction mixture with a solvent like dichloromethane or ethyl acetate, followed by washing with water and brine.[1][2]
Thin-Layer Chromatography (TLC) is mandatory for optimizing the separation.
-
Objective: To determine the ideal eluent composition that places the Rƒ of the target compound between 0.3 and 0.4 . This range typically provides the best resolution in the corresponding column chromatography.
-
Procedure:
-
Dissolve a small sample of the crude material in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a pre-determined mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and incrementally increase the EtOAc concentration (e.g., 15%, 20%, 25%).
-
Visualize the developed plate under a UV lamp (254 nm). The indazole core is an excellent chromophore.
-
The optimal eluent system is the one that gives the target Rƒ and shows clear separation from any visible impurities. For structurally similar N-Boc bromo-indazoles, an eluent system of 20-30% ethyl acetate in hexanes has been shown to be effective.[1][3]
-
Detailed Purification Protocol
4.1 Materials and Reagents
| Item | Specification |
| Crude Product | This compound (post-workup) |
| Stationary Phase | Silica Gel, Flash Grade (e.g., 230-400 mesh) |
| Eluents | Hexanes (or Heptane), HPLC Grade; Ethyl Acetate, HPLC Grade |
| Glassware | Chromatography Column, Round-bottom flasks, Erlenmeyer flasks |
| Apparatus | Rotary Evaporator, Fume Hood, TLC Plates, UV Lamp |
| Personal Protective Equipment | Safety goggles, Lab coat, Nitrile gloves |
4.2 Safety Precautions
-
All operations must be performed in a well-ventilated chemical fume hood.[4][5]
-
Indazole derivatives and halogenated organic compounds may cause skin, eye, and respiratory irritation.[6][7] Always wear appropriate PPE.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.[4][6]
4.3 Workflow Diagram
Caption: Workflow for the purification of this compound.
4.4 Step-by-Step Methodology
-
Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size (a good rule of thumb is to use 50-100 g of silica per 1 g of crude material).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc in hexanes).
-
With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Add more eluent as needed, never allowing the silica bed to run dry.
-
Once the silica has settled, add a thin layer of sand on top to protect the silica bed during sample and eluent addition.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution.
-
Concentrate this mixture to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized eluent to the top of the column.
-
Using gentle positive pressure (air or nitrogen), begin to push the eluent through the column. Maintain a steady flow rate.
-
Begin collecting the eluate in numbered test tubes or flasks (fractions).
-
-
Fraction Analysis and Product Isolation:
-
Using TLC, analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Fractions containing only the pure product spot (at the target Rƒ) should be combined in a clean, pre-weighed round-bottom flask.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound as a solid or oil.
-
Separation Logic and Data Summary
The separation is governed by the polarity of the components relative to the stationary phase.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.iucr.org [journals.iucr.org]
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- 5. fishersci.com [fishersci.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. 6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2 | CID 37819135 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Suzuki coupling yield with tert-Butyl 3-bromo-1H-indazole-1-carboxylate
An in-depth guide to overcoming common challenges in the palladium-catalyzed cross-coupling of tert-Butyl 3-bromo-1H-indazole-1-carboxylate.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The indazole motif, a key pharmacophore in numerous therapeutic agents, is frequently synthesized and functionalized using this methodology.[3][4] However, the coupling of N-Boc protected bromoindazoles, such as this compound, can present unique challenges. This technical support center provides researchers with a comprehensive troubleshooting guide and frequently asked questions to diagnose issues, optimize reaction conditions, and maximize the yield and purity of their desired products.
Troubleshooting Guide: Diagnosing & Solving Common Issues
This section addresses specific problems encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting bromoindazole. What are the likely causes and how can I fix it?
Answer:
Low conversion is one of the most common issues and typically points to a problem with the catalytic cycle. The root cause is often inefficient oxidative addition or catalyst deactivation.
-
Cause 1: Inactive Catalyst System. The Pd(0) species is the active catalyst. If your catalyst precursor (typically a Pd(II) salt) is not properly reduced or if the active Pd(0) is oxidized, the reaction will stall.[5]
-
Solution: Rigorous Degassing. Oxygen can oxidize the Pd(0) catalyst, leading to the formation of inactive palladium species and promoting side reactions like boronic acid homocoupling.[5][6] Ensure all solvents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[7]
-
Solution: Catalyst & Ligand Choice. The C-Br bond at the 3-position of the indazole is electron-rich, which can make oxidative addition the rate-limiting step.[7] If standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are ineffective, switch to a catalyst system with more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8][9] These ligands promote the formation of the active 14-electron Pd(0) species and accelerate oxidative addition.[10]
-
-
Cause 2: Poor Solubility. If reagents are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.
-
Cause 3: Inhibitory Effects. The nitrogen atoms in the indazole ring or the product itself can sometimes coordinate to the palladium center, inhibiting catalysis.[9][14]
-
Solution: Ligand Screening. Using bulkier ligands can often prevent or minimize the inhibitory coordination of the substrate or product to the palladium center, keeping the catalyst active.[9]
-
Q2: My main product is the de-brominated starting material (tert-Butyl 1H-indazole-1-carboxylate). Why is this happening?
Answer:
The formation of the de-brominated (or hydrodehalogenated) byproduct is a classic side reaction known as protodebromination.
-
Mechanism: This occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture. This Pd-H intermediate can then undergo reductive elimination with the indazole moiety to produce the undesired de-brominated product.[5][9]
-
Sources of Hydride:
-
Bases: Certain bases, particularly alkoxides, can undergo β-hydride elimination.
-
Solvents: Solvents like alcohols can act as hydride sources.
-
Water: While often necessary, water can be a proton source that contributes to the formation of Pd-H species under certain conditions.[9]
-
-
Troubleshooting Steps:
-
Optimize the Base: Switch to a non-hydridic inorganic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over alkoxides.[9]
-
Change the Solvent: Use aprotic solvents like dioxane, THF, or toluene instead of alcoholic solvents.[9]
-
Use a More Active Catalyst System: A more efficient catalyst/ligand combination can accelerate the desired cross-coupling pathway, making it kinetically favored over the protodebromination pathway.
-
Q3: I am observing significant amounts of a biaryl byproduct derived from my boronic acid. What is this and how can I prevent it?
Answer:
This byproduct results from the homocoupling of your boronic acid partner.
-
Mechanism: Homocoupling occurs when two molecules of the boronic acid react with each other, catalyzed by palladium. This is particularly prevalent when the reaction mixture contains excess Pd(II) species or when oxygen is present.[5][6]
-
Prevention Strategies:
-
Strictly Anaerobic Conditions: As mentioned before, thorough degassing is the most effective way to prevent homocoupling by minimizing the oxidation of Pd(0) to Pd(II).[5]
-
Control Stoichiometry: Use a slight excess (typically 1.1-1.5 equivalents) of the boronic acid, but avoid a large excess, which can favor side reactions.
-
Use a Pre-catalyst: Using a Pd(0) source like Pd₂(dba)₃ with a suitable ligand can sometimes reduce homocoupling compared to starting with a Pd(II) source that requires in-situ reduction.
-
Q4: My TLC/LCMS shows a byproduct corresponding to the loss of the boronic acid group (Ar-H instead of Ar-B(OH)₂). What is causing this?
Answer:
This is due to protodeboronation , a common side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source.[15]
-
Mechanism: This reaction is often catalyzed by residual palladium or can occur under the basic reaction conditions, especially at elevated temperatures. Heteroaromatic boronic acids are particularly susceptible to this side reaction.[5][15]
-
Mitigation Strategies:
-
Use Boronic Esters: Boronic esters, especially pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[15][16] Consider using the pinacol ester of your coupling partner.
-
Use MIDA Boronates or Trifluoroborates: For particularly unstable boronic acids, using more robust derivatives like N-methyliminodiacetic acid (MIDA) boronates or potassium aryltrifluoroborates can provide a "slow release" of the boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[15][16]
-
Optimize Reaction Time and Temperature: Do not heat the reaction longer than necessary. Monitor the reaction progress and work it up as soon as the starting material is consumed to minimize the time the boronic acid is exposed to harsh conditions.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for coupling with this compound?
Answer: There is no single "best" combination, as the optimal choice depends on the specific boronic acid partner. However, a good starting point is Pd(dppf)Cl₂ , which has shown high efficacy in coupling reactions with bromoindazoles.[11][17]
-
Screening Strategy: If yields are suboptimal, a systematic screen is recommended.
-
For simple arylboronic acids: Pd(PPh₃)₄ is a classic and often effective choice.[18]
-
For electron-rich or sterically hindered partners: More advanced catalyst systems are often required. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-donating ligand such as SPhos , XPhos , or RuPhos can dramatically improve yields.[9][14]
-
Q2: How does the choice of base impact the reaction?
Answer: The base plays a critical role in the Suzuki coupling mechanism. Its primary function is to activate the boronic acid to facilitate the transmetalation step.[12][19]
-
Mechanism of Action: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[19]
-
Common Choices & Considerations:
-
K₂CO₃ (Potassium Carbonate): A mild, inexpensive, and widely used base. A good first choice for many systems.[11]
-
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base than K₂CO₃. It is often effective in difficult couplings where other bases fail.[18][20]
-
K₃PO₄ (Potassium Phosphate): A strong, non-nucleophilic base that is particularly effective with sterically hindered substrates and when using advanced phosphine ligands.[14]
-
Caution: Be mindful that strong bases combined with high temperatures can potentially cleave the tert-butyl ester or the N-Boc protecting group.[13][21] If you observe deprotection, consider using a milder base or lowering the reaction temperature.
-
Q3: What is the optimal solvent and temperature for this reaction?
Answer: The optimal conditions require a balance between solubility and stability.
-
Solvent: A mixture of an aprotic organic solvent and water is typically used. The organic solvent solubilizes the substrates and catalyst, while water dissolves the inorganic base.[12][16]
-
Temperature: Most Suzuki couplings require heating to proceed at a reasonable rate.
-
Typical Range: 80-110 °C .
-
Optimization: Start at a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish. However, excessively high temperatures can promote side reactions and decomposition of the catalyst or starting materials.[21] Microwave irradiation can sometimes be used to accelerate the reaction and improve yields.[20]
-
Data & Protocols
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Rationale |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) | The electrophilic partner. |
| Boronic Acid | Arylboronic Acid (1.2 - 1.5 eq) | Arylboronic Pinacol Ester (1.2 - 1.5 eq) | Pinacol esters offer greater stability against protodeboronation.[15] |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Pd₂(dba)₃ (2.5 mol%) | Pd(dppf)Cl₂ is a robust catalyst for heteroaryl couplings.[11][17] |
| Ligand | - | SPhos or XPhos (5-6 mol%) | Bulky, electron-rich ligands accelerate slow catalytic steps.[9] |
| Base | K₂CO₃ (2.0 - 3.0 eq) | K₃PO₄ (2.0 - 3.0 eq) | K₃PO₄ is often superior for more difficult couplings.[14] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Solvent choice can significantly impact reaction rate and side reactions. |
| Temperature | 80 - 100 °C | 100 - 110 °C | Higher temperatures may be needed for less reactive partners. |
Experimental Protocol: General Procedure for Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst and ligand
-
Base
-
Anhydrous, degassed solvent
-
Degassed water
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid/ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.5 mol%) and add them to the Schlenk flask.
-
Solvent Addition: Add the degassed organic solvent (e.g., Toluene) followed by the degassed water via syringe.
-
Degassing (Final): Seal the flask and perform three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots. Check for the disappearance of the starting bromoindazole.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired product.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijcrt.org [ijcrt.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. researchgate.net [researchgate.net]
- 18. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting N-Boc Deprotection of 3-Bromoindazole
Welcome to the technical support center for the N-Boc deprotection of 3-bromoindazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the precise challenges encountered in the laboratory. The guidance provided is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experimental outcomes.
Introduction: The Challenge of Selectivity
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in multi-step organic synthesis, valued for its stability across a range of reaction conditions.[1][2][3] However, its removal, particularly from electron-deficient and potentially sensitive heterocyclic systems like 3-bromoindazole, can be fraught with challenges. The primary goal is to achieve clean, high-yielding deprotection without compromising the structural integrity of the indazole core or the crucial C3-bromo substituent.
Common issues such as incomplete reaction, low yields, and undesired side reactions, most notably debromination, often arise. This guide will dissect these problems, explain the underlying mechanistic pathways, and provide robust, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the standard acidic conditions for N-Boc deprotection, and why might they be problematic for 3-bromoindazole?
A1: Standard conditions for N-Boc deprotection typically involve strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[4][5][6][7][8] The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[2][9][10]
For 3-bromoindazole, these forceful acidic conditions can lead to several complications:
-
Debromination: The electron-deficient nature of the indazole ring, exacerbated by the bromine at C3, can make the C-Br bond susceptible to cleavage under harsh acidic conditions, leading to the formation of indazole as a significant byproduct.
-
Substrate Degradation: The indazole ring itself may not be completely stable to prolonged exposure to strong acids at elevated temperatures.
Q2: My deprotection with TFA in DCM is sluggish and gives a mixture of starting material, product, and a debrominated byproduct. What is happening?
A2: This is a classic scenario. The sluggish reaction suggests that the N-Boc group on the electron-poor indazole nitrogen is less basic and thus protonates more slowly than in electron-rich systems. The presence of the debrominated byproduct points to a competing side reaction. The tert-butyl cation generated during the deprotection is a potent electrophile that can be involved in complex side reactions.[11][12][13] More likely, however, is that the strong acid is promoting a protodebromination reaction, particularly if trace amounts of water or other nucleophiles are present.
Q3: What is the role of a "scavenger" in Boc deprotection, and should I use one for my 3-bromoindazole substrate?
A3: Scavengers are nucleophilic reagents added to the deprotection mixture to trap the reactive tert-butyl cation intermediate.[12] This prevents the cation from causing unwanted side reactions, such as the alkylation of sensitive functional groups.[12][14] Common scavengers include triisopropylsilane (TIS), thioanisole, or water.[12]
While scavengers are crucial in peptide synthesis to protect residues like tryptophan or methionine, their role in preventing the debromination of 3-bromoindazole is less direct.[11][12] The primary issue here is often protodebromination, not tert-butylation. However, including a scavenger like TIS can still be beneficial as it can help to create a more controlled reaction environment.
Q4: Are there non-acidic methods to deprotect N-Boc-3-bromoindazole?
A4: Yes, several alternatives to strong acid deprotection exist. For certain N-Boc protected heterocycles, including indazoles, basic or thermal conditions can be effective.[15][16][17][18]
-
Basic Conditions: Reagents like sodium methoxide (NaOMe) in methanol can cleave the N-Boc group on indazoles.[17][19] This method is often mild and can be highly selective.[17]
-
Thermal Deprotection: Heating the N-Boc protected substrate in a suitable high-boiling solvent can induce thermolytic cleavage of the Boc group.[16][20] This avoids the use of harsh reagents altogether.
-
Catalyst-Free Water-Mediated Deprotection: Under elevated temperatures, water itself can act as a catalyst for N-Boc deprotection.[21][22][23]
In-Depth Troubleshooting Guides
Issue 1: Incomplete Deprotection with Standard Acidic Conditions (TFA/DCM or HCl/Dioxane)
This is one of the most common issues, where TLC or LC-MS analysis shows a significant amount of remaining starting material even after prolonged reaction times.
Root Cause Analysis
The N-Boc group on the indazole nitrogen is less labile than on an aliphatic amine due to the electron-withdrawing nature of the aromatic ring system. This reduces the basicity of the carbamate oxygen, slowing down the initial protonation step required for cleavage.[24]
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
Step-by-Step Mitigation Protocols
Protocol 1A: Modifying Standard Acidic Conditions
-
Increase Acid Concentration: Instead of 20-50% TFA in DCM, try using neat TFA.[7] The reaction is often complete within 30-60 minutes at room temperature.
-
Elevate Temperature: If the reaction is slow at room temperature, cautiously increase the temperature to 40 °C. Monitor carefully for the appearance of byproducts.
-
Alternative Acid System: Switch from TFA/DCM to 4M HCl in dioxane.[5][6][25] This reagent is often more potent and can drive the reaction to completion.
Table 1: Comparison of Modified Acidic Conditions
| Condition | Temperature | Typical Time | Potential Issues |
| Neat TFA | Room Temp | 30-60 min | Increased risk of debromination |
| 50% TFA/DCM | 40 °C | 1-4 h | Increased risk of debromination |
| 4M HCl/Dioxane | Room Temp | 1-4 h | Can be very effective, but still harsh |
Issue 2: Significant Debromination Byproduct Formation
The appearance of a new spot on TLC or a peak in the LC-MS corresponding to the mass of indazole (M-Br-Boc+H) is a clear indicator of this side reaction.
Root Cause Analysis
The C3 position of the indazole ring is susceptible to electrophilic attack and can undergo protodebromination under strong acidic conditions. This process is often irreversible and leads to significant yield loss. The exact mechanism can be complex, but it is facilitated by the harsh acidic environment.
Mitigation Strategies: Shifting to Milder or Non-Acidic Methods
When debromination is a significant issue, it is a strong indication that the substrate is not stable to the chosen acidic conditions. The best course of action is to switch to a fundamentally different deprotection strategy.
Protocol 2A: Mild Basic Deprotection
This method is particularly useful when the molecule contains other acid-sensitive functional groups.
-
Reagents: N-Boc-3-bromoindazole, Sodium Methoxide (NaOMe), Methanol (MeOH).
-
Procedure:
-
Dissolve the N-Boc protected indazole in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1-0.2 equivalents).
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[19]
-
Once complete, neutralize the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract the product with an appropriate organic solvent.
-
Protocol 2B: Thermal Deprotection
This method avoids reagents entirely, relying on heat to cleave the Boc group.
-
Reagents: N-Boc-3-bromoindazole, high-boiling point solvent (e.g., Dowtherm A, Diphenyl ether).
-
Procedure:
-
Dissolve the substrate in a suitable high-boiling solvent.
-
Heat the mixture to a high temperature (e.g., 180-250 °C).[15]
-
Monitor the reaction carefully.
-
Upon completion, cool the reaction mixture and purify the product, often by chromatography or crystallization.
-
Note: This method may not be suitable for thermally sensitive substrates. Microwave-assisted thermal deprotection can sometimes offer faster reaction times at lower overall temperatures.[16][26]
-
Protocol 2C: Oxalyl Chloride/Methanol Deprotection
A recently reported mild method that can be effective for a range of substrates.[27][28][29]
-
Reagents: N-Boc-3-bromoindazole, Oxalyl Chloride, Methanol.
-
Procedure:
-
Dissolve the starting material in methanol at room temperature.
-
Add oxalyl chloride (typically 3 equivalents) dropwise. An exotherm and gas evolution may be observed.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor by TLC. Upon completion, the solvent is removed in vacuo to yield the hydrochloride salt of the deprotected amine.[27][28]
-
Table 2: Alternative Deprotection Methods for 3-Bromoindazole
| Method | Reagents | Temperature | Advantages | Disadvantages |
| Basic | NaOMe/MeOH | Room Temp | Mild, avoids debromination, good for acid-sensitive groups. | May not be compatible with base-labile groups. |
| Thermal | High-boiling solvent | 180-250 °C | Reagent-free. | Requires high temperatures, not suitable for all substrates. |
| Oxalyl Chloride | (COCl)₂/MeOH | Room Temp | Mild, rapid, tolerates many functional groups.[27][28] | Generates CO gas, requires careful handling of oxalyl chloride. |
Decision-Making Diagram for Method Selection
Caption: Decision-making flowchart for selecting a deprotection method.
Conclusion
The successful N-Boc deprotection of 3-bromoindazole hinges on a careful evaluation of the substrate's stability and the selection of an appropriate methodology. While standard strong acid conditions are the default for many Boc deprotections, the electron-deficient and halogenated nature of 3-bromoindazole often necessitates a more nuanced approach. By systematically troubleshooting issues of incomplete reaction and debromination, and by being prepared to employ milder basic, thermal, or alternative reagent-based methods, researchers can reliably achieve the desired transformation with high yield and purity. This guide provides the logical framework and actionable protocols to navigate these challenges effectively.
References
- Fiveable. (n.d.). Acid-Labile Protecting Groups Definition.
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
- Wuts, P. G. M. (2007). Acid-labile protecting groups. In Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
- BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side product formation.
-
Coin, I., Dölling, R., & Bergmann, R. (2018). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 3(10), 12423–12429. Retrieved from [Link]
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- CEM Corporation. (n.d.). Protection and Deprotection.
- Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group.
-
Kumar, A., Akkilagunta, V. K., & Sharma, S. (2020). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 15(21), 3506-3531. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
- Georgiadis, D., & Detsi, A. (2005). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2005(14), 20-28.
- Organic Chemistry Portal. (n.d.). Protective Groups.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23837. Retrieved from [Link]
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
- ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
-
Engers, D. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Bioorganic & Medicinal Chemistry Letters, 20(14), 4255-4258. Retrieved from [Link]
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ResearchGate. (n.d.). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23837. Retrieved from [Link]
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
- ResearchGate. (2020). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ResearchGate. (n.d.). Boc deprotection conditions tested.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection.
- RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (n.d.). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bases.
- RSC Publishing. (n.d.). Boiling water-catalyzed neutral and selective N-Boc deprotection.
- Canadian Center of Science and Education. (n.d.). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
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Technical Support Center: Palladium Catalyst Removal in tert-Butyl 3-bromo-1H-indazole-1-carboxylate Reactions
Welcome to the technical support center for palladium catalyst removal from reactions involving tert-Butyl 3-bromo-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions. Our focus is on providing scientifically sound and practical solutions to ensure the purity and integrity of your synthesized compounds.
Introduction: The Challenge of Residual Palladium
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis, particularly for constructing the complex molecular architectures of active pharmaceutical ingredients (APIs).[1][2] this compound is a valuable building block in this context. However, a significant challenge lies in the removal of residual palladium from the final product.[1] Even trace amounts of palladium can be detrimental, potentially interfering with downstream reactions, compromising the stability of the final compound, and posing safety concerns in pharmaceutical applications.[3][4] Regulatory bodies like the European Medicines Agency (EMA) have established strict limits for residual metals in APIs, typically in the low parts-per-million (ppm) range.[5][6][7]
This guide will provide a comprehensive overview of effective strategies for palladium removal, from the selection of appropriate scavengers to analytical methods for verifying the purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for residual palladium in an Active Pharmaceutical Ingredient (API)?
A1: The acceptable limits for palladium, a platinum group metal, are strictly regulated. The European Agency for the Evaluation of Medicinal Products (EMA) and the ICH Q3D guidelines suggest a limit for palladium of 10 ppm for oral drug products.[7][8][9][10] For parenteral routes of administration, the limit is even lower, at 1 ppm.[10] It is crucial to consult the latest regulatory guidelines for the specific application and region.
Q2: What are the most common methods for removing palladium catalysts?
A2: Several methods are employed for palladium removal, each with its advantages and disadvantages. The most common include:
-
Adsorption: Using solid-supported "scavengers" that selectively bind to the palladium.[1][5]
-
Chromatography: Techniques like column chromatography can separate the desired product from the catalyst.[11]
-
Crystallization: This can be an effective method, sometimes enhanced by additives that keep the palladium in the mother liquor.[5][12]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium into a separate phase.[1]
-
Filtration: Passing the reaction mixture through a pad of celite or a specialized filter can remove heterogeneous palladium species.[11]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are materials that have a high affinity for palladium and can effectively remove it from a solution. They typically consist of a solid support (like silica gel or a polymer) functionalized with ligands that chelate the metal.[1][2][6] Common functional groups include thiols, amines, and phosphines. The process involves stirring the scavenger with the reaction mixture, allowing the palladium to bind to the scavenger, and then simply filtering off the solid scavenger.[2] This method is popular due to its simplicity and efficiency.[13]
Q4: How do I choose the right palladium scavenger for my reaction?
A4: The choice of scavenger depends on several factors, including the nature of your product, the solvent system, the reaction temperature, and the specific palladium species present.[1] It is often beneficial to screen a small panel of scavengers to identify the most effective one for your specific application. Factors to consider include the scavenger's capacity, selectivity, and potential for leaching of the functional group into your product.
Q5: Can residual palladium affect my downstream reactions?
A5: Absolutely. Residual palladium can have unintended catalytic activity in subsequent steps, leading to the formation of impurities and a reduction in the yield of your desired product.[4] It can also interfere with the performance of other catalysts used in your synthetic route.
Q6: What analytical techniques are used to quantify residual palladium?
A6: The standard and most accurate methods for quantifying trace levels of palladium are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for trace metal analysis due to its high sensitivity and accuracy.[5][12][14][15]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another highly reliable method for elemental analysis.[15][16]
-
Atomic Absorption Spectroscopy (AAS): A well-established technique for metal quantification.[15]
More recently, rapid screening methods using fluorescent probes have been developed to quickly assess the effectiveness of scavenging methods before committing to the more time-consuming and expensive ICP analysis.[14][16]
Troubleshooting Guide: Common Issues in Palladium Removal
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of residual palladium after standard purification (e.g., column chromatography). | - The palladium species may be co-eluting with your product.- The palladium may be strongly complexed with your product or impurities.[15] | - Employ a palladium scavenger post-chromatography.- Screen different chromatography conditions (e.g., different solvent systems or stationary phases).- Consider a crystallization step. |
| Palladium scavenger is ineffective. | - The chosen scavenger is not suitable for the specific palladium species or reaction conditions.- Insufficient amount of scavenger used.- Inadequate contact time or temperature. | - Screen a variety of scavengers with different functional groups.- Increase the equivalents of the scavenger.- Increase the stirring time and/or temperature of the scavenging step. |
| Product loss during scavenging. | - The scavenger may be non-selectively adsorbing your product. | - Choose a more selective scavenger.- Reduce the amount of scavenger used and optimize the scavenging time. |
| Formation of new impurities after treatment with a thiol-based scavenger. | - Thiol-based scavengers can sometimes react with certain functional groups in the product.[1] | - Switch to a non-thiol-based scavenger (e.g., amine or phosphine-based).- Perform the scavenging under milder conditions (e.g., lower temperature). |
| Inconsistent results in palladium quantification. | - Sample preparation for analysis is not homogeneous.- Contamination of analytical equipment.[12] | - Ensure proper homogenization of the sample before analysis.- Follow rigorous cleaning protocols for all analytical glassware and equipment. |
Experimental Protocol: Palladium Scavenging using Functionalized Silica
This protocol provides a general procedure for palladium removal using a functionalized silica scavenger. It is essential to adapt this protocol to your specific reaction conditions and to perform a small-scale trial to optimize the parameters.
Materials:
-
Crude reaction mixture containing the product and palladium catalyst.
-
Selected functionalized silica scavenger (e.g., thiol-functionalized silica).
-
Anhydrous solvent (compatible with your product and scavenger).
-
Inert gas (e.g., nitrogen or argon).
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a fritted glass filter).
Procedure:
-
Reaction Work-up: Perform your standard aqueous work-up to remove water-soluble impurities. Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Dissolution: Dissolve the crude product in a suitable anhydrous solvent. The concentration should be such that the product remains in solution throughout the scavenging process.
-
Scavenger Addition: Under an inert atmosphere, add the selected functionalized silica scavenger to the solution. The amount of scavenger will depend on its capacity and the estimated amount of palladium in your reaction. A typical starting point is 5-10 weight equivalents relative to the initial amount of palladium catalyst.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a predetermined time. The optimal time can range from a few hours to overnight. It is advisable to monitor the progress by taking small aliquots for palladium analysis.
-
Filtration: Once the scavenging is complete, cool the mixture to room temperature if it was heated. Filter the mixture through a pad of celite or a suitable filter to remove the scavenger.
-
Washing: Wash the filter cake with a small amount of the anhydrous solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for palladium analysis (e.g., by ICP-MS) to confirm that the residual palladium level is within the acceptable limits.
Decision-Making Workflow for Palladium Removal
The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.
Caption: Decision workflow for palladium catalyst removal.
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). PharmaTech.
- Palladium Detection for API Purification. (2017, July 31). Arbor Assays.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development - ACS Publications.
- 〈232〉 ELEMENTAL IMPURITIES—LIMITS. (n.d.). US Pharmacopeia (USP).
- Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience. (n.d.). ACS Publications.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). Johnson Matthey Technology Review.
- How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014, October 27). Books.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage.
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.
- Palladium Detection for API. (2000, May 4). Arbor Assays.
- Removal of Residual Palladium from API. (n.d.). Si-Novation.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013, May 17). ResearchGate.
- The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. (2025, August 9). ResearchGate.
- What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. (2015, May 24). ResearchGate.
- Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. (2009, February 15). PubMed.
- Your trick to remove residual palladium. (2025, September 19). Reddit.
- Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
- ICH Q3D Elemental Impurities. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma.
- Free Radical Scavenging Activity and Inhibition of Enzyme-Catalyzed Oxidation by trans-aryl-Palladium Complexes. (n.d.). NIH.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). NIH.
- The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. (2025, September 19). ResearchGate.
- Guideline on the specification limits for residues of metal catalysts. (n.d.). EMA.
- Residual palladium levels in reaction samples following automated.... (n.d.). ResearchGate.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). PMC - NIH.
- The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. (2018, December 5). Khalifa University.
- “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (n.d.). MDPI.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023, March 23). MDPI.
- (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2025, October 13). ResearchGate.
- Selectivity, Compatibility, Downstream Functionalization, and Silver Effect in the Gold and Palladium Dual-Catalytic Synthesis of Lactones. (n.d.). PubMed.
- Catalysis Science & Technology. (2023, September 29). ResearchGate.
- A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. (n.d.). Chemical Science (RSC Publishing).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). Semantic Scholar.
- Guideline for Elemental Impurities Q3D(R1). (2019, March 22). ICH.
- Palladium-catalyzed direct C7-arylation of substituted indazoles. (2014, August 15). PubMed.
- Recent developments in palladium (nano)catalysts supported on polymers for selective and sustainable oxidation processes. (n.d.). ResearchGate.
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Improving the stability of tert-Butyl 3-bromo-1H-indazole-1-carboxylate
Welcome to the technical support center for tert-Butyl 3-bromo-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and best practices for handling this versatile building block. The inherent reactivity of the N-Boc protecting group and the bromo-indazole core necessitates careful experimental design to ensure stability and achieve desired reaction outcomes.
I. Compound Stability Profile
This compound is a key intermediate in the synthesis of various biologically active molecules. However, its stability can be compromised by several factors, primarily related to the lability of the tert-butoxycarbonyl (Boc) protecting group and the reactivity of the indazole ring system.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The most common decomposition pathway is the cleavage of the N-Boc group. This can be initiated by acidic conditions, high temperatures, or even certain nucleophiles. Once deprotected, the resulting 3-bromo-1H-indazole can undergo self-condensation or other undesired side reactions. Another potential issue is the reactivity of the C-Br bond, which can be susceptible to reduction or other transformations under certain reaction conditions.
Q2: How does pH affect the stability of this compound?
A2: The N-Boc group is notoriously sensitive to acidic conditions.[1] Even mildly acidic environments can lead to its removal, liberating the free indazole. Therefore, it is crucial to maintain neutral or slightly basic conditions during storage and in reaction mixtures where the integrity of the Boc group is required.
Q3: Is this compound sensitive to light or air?
A3: While not extremely sensitive, prolonged exposure to light and air (oxygen) can potentially lead to gradual degradation, especially in the presence of trace impurities that might act as catalysts for decomposition. It is good practice to store the compound under an inert atmosphere and protected from light.
Q4: What are the recommended storage conditions?
A4: For optimal stability, store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (2-8 °C is recommended), and protected from light.
II. Troubleshooting Guide for Common Reactions
The use of this compound in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a common application. However, achieving high yields and purity can be challenging.
Suzuki-Miyaura Coupling Reactions
| Problem | Potential Causes | Troubleshooting Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Catalyst Inactivity: The palladium catalyst may be deactivated. The nitrogen atom in the indazole ring can coordinate to the palladium center, leading to catalyst deactivation.[2] 2. Inefficient Transmetalation: The transfer of the organic group from the boronic acid/ester to the palladium center is slow or incomplete. 3. Side Reactions: Competing reactions like protodeboronation (loss of the boronic acid group) or homocoupling of the boronic acid can reduce the yield.[2] 4. Boc Deprotection: Reaction conditions (e.g., acidic impurities, high temperature) may be causing the loss of the Boc protecting group. | 1. Catalyst & Ligand Selection: a. Use a more electron-rich and sterically hindered phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) to promote oxidative addition and prevent catalyst deactivation. These ligands can accelerate the rate-limiting oxidative addition step. b. Consider using a pre-catalyst like Pd₂(dba)₃ with a suitable ligand. 2. Base and Solvent Optimization: a. The choice of base is critical for activating the boronic acid.[3][4] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. b. A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is often necessary to dissolve both the organic substrate and the inorganic base. 3. Minimize Side Reactions: a. Ensure all reagents and solvents are rigorously degassed to remove oxygen, which can promote homocoupling.[4] b. Use fresh boronic acid/ester, as they can degrade upon storage, leading to protodeboronation. 4. Protect the Boc Group: a. Use anhydrous conditions if possible, and ensure the base is not excessively strong to the point of cleaving the Boc group. b. Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate. |
| Formation of Impurities | 1. Homocoupling Product: Formation of a bi-indazole byproduct. 2. Debrominated Product: Loss of the bromine atom and its replacement with a hydrogen. 3. Deprotected Product: Presence of 3-bromo-1H-indazole in the final product mixture. | 1. Control Stoichiometry: a. Use a slight excess of the boronic acid/ester (e.g., 1.1-1.5 equivalents) to favor the cross-coupling reaction over homocoupling. 2. Optimize Reaction Conditions: a. Debromination can sometimes be a result of catalyst-mediated side reactions. Screening different palladium sources and ligands may mitigate this. 3. Purification Strategy: a. If Boc deprotection is unavoidable, consider a "catch-and-release" purification strategy where the deprotected product is re-protected, and then the desired product is isolated. |
Experimental Workflow: Troubleshooting a Failed Suzuki Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions involving this compound.
III. Best Practices for Handling and Storage
Adherence to proper handling and storage protocols is paramount to maintaining the integrity of this compound.
Protocol: Safe Handling and Dispensing
-
Inert Atmosphere: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture inside. Handle the compound under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the main stock of the reagent.
-
Sealing: After dispensing, purge the container with an inert gas before tightly sealing it. Parafilm can be used as an extra precaution to seal the container.
Protocol: Long-Term Storage
-
Temperature: Store the compound at 2-8 °C. Avoid repeated freeze-thaw cycles.
-
Environment: Keep the container in a dark, dry place. A desiccator can be used to provide an extra layer of protection against moisture.
-
Inventory Management: Use a "first-in, first-out" system to ensure that older stock is used before it has a chance to degrade.[5][6]
Visualization of Key Stability Factors
Caption: Factors influencing the stability of this compound.
By understanding the inherent stability characteristics of this compound and implementing these best practices and troubleshooting strategies, researchers can improve the reliability and success of their synthetic endeavors.
References
-
Capocasa, G. et al. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]
-
Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1 H-indazole-1-carboxyl-ate. IUCrData, 6(Pt 7), x210694. Available at: [Link]
-
ResearchGate. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Available at: [Link]
-
Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Available at: [Link]
-
PubChem. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. Available at: [Link]
-
BOC. (n.d.). Cylinder Safety. Available at: [Link]
-
Wang, J., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2019). Enthalpy of formation for indazoles... Available at: [Link]
-
ResearchGate. (n.d.). Can n-boc hydrolyzied by glacial acetic acid and reflux? Available at: [Link]
-
BOC. (n.d.). Transporting, Handling and Storing Your Gas Cylinders. Available at: [Link]
Sources
Preventing debromination of tert-Butyl 3-bromo-1H-indazole-1-carboxylate
Introduction
Welcome to the technical support guide for tert-Butyl 3-bromo-1H-indazole-1-carboxylate. This molecule is a critical building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other biologically active compounds.[1] A common and often frustrating challenge encountered during its use, particularly in palladium-catalyzed cross-coupling reactions, is undesired debromination, leading to the formation of the tert-Butyl 1H-indazole-1-carboxylate byproduct. This significantly reduces the yield of the desired product and complicates purification.
This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you minimize and prevent this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What is reductive debromination and why does it occur with my substrate?
Answer: Reductive debromination (also known as hydrodehalogenation) is a side reaction where the bromine atom on your indazole ring is replaced by a hydrogen atom.[2] This occurs within the catalytic cycle of your cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
The mechanism typically involves the generation of a palladium-hydride (Pd-H) species. This species can arise from various sources in your reaction mixture, including solvents (especially alcohols), water, amines, or even certain phosphine ligands.[3][4] Once formed, the Ar-Pd(II)-Br intermediate, which is on the path to your desired product, can react with the hydride source or undergo a competing reaction to form an Ar-Pd(II)-H intermediate. This intermediate then quickly undergoes reductive elimination to yield the undesired debrominated product (Ar-H) and regenerates the Pd(0) catalyst.[3]
The this compound can be particularly susceptible due to the electronic nature of the N-Boc protected indazole system, which readily participates in the initial oxidative addition step, making it available for these competing pathways.
Q2: My Suzuki-Miyaura coupling is giving me >50% debrominated product. What is the first thing I should change?
Answer: When significant debromination occurs in a Suzuki-Miyaura coupling, the three most critical parameters to re-evaluate are your base, ligand, and temperature .
-
Base: Strong bases, while necessary to activate the boronic acid for transmetalation, can promote the formation of Pd-H species or other catalyst decomposition pathways.[5] If you are using a strong base like sodium tert-butoxide (NaOtBu), switch to a milder inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are often effective at promoting the desired coupling while minimizing debromination.
-
Ligand: The ligand stabilizes the palladium center and dictates its reactivity. For Suzuki reactions prone to debromination, switching to bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination of the desired product, helping it outcompete the debromination pathway.[3][6] Ligands like SPhos, XPhos, or RuPhos are specifically designed for challenging couplings and are often effective at suppressing this side reaction.
-
Temperature: High temperatures can accelerate all reactions, including the undesired debromination. Attempt to run the reaction at a lower temperature. Often, an improved catalyst system (ligand/palladium source) will allow the reaction to proceed efficiently at a reduced temperature (e.g., 60-80 °C instead of >100 °C).
Q3: How does the choice of palladium precursor and ligand specifically impact debromination?
Answer: The combination of the palladium precursor and the ligand forms the active catalyst, and its properties are paramount in controlling selectivity.
-
Palladium Precursor: While common sources like Pd(OAc)₂ or Pd₂(dba)₃ are widely used, they require in situ reduction to the active Pd(0) state.[6] This reduction process can sometimes be inefficient or lead to the formation of palladium black, which can have indiscriminate catalytic activity, including promoting debromination.[7] Using well-defined Pd(0) sources or modern pre-catalysts (e.g., G3 or G4 palladacycles) that cleanly generate the active L-Pd(0) species can provide more reproducible results and lower the incidence of side reactions.
-
Ligand Choice: This is arguably the most critical factor.
-
Steric Bulk: Bulky ligands (e.g., those with tert-butyl or cyclohexyl groups on the phosphorus atom) promote the final reductive elimination step, which is the product-forming step.[3] By accelerating this step, the lifetime of intermediates that could lead to debromination is shortened.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This generally speeds up the initial oxidative addition step but, more importantly, can also influence the relative rates of subsequent steps in the catalytic cycle.[3]
-
Bite Angle (for bidentate ligands): For bidentate phosphines like Xantphos or dppf, the specific geometry they enforce on the palladium center can be crucial. A wider bite angle can favor reductive elimination over other pathways like beta-hydride elimination, which is a related side reaction.[8]
-
The key is that the ligand must stabilize the palladium catalyst effectively throughout the cycle to prevent it from engaging in undesired pathways. The correct choice of ligand can be the difference between a high-yielding reaction and one dominated by debromination.[6]
Q4: I am performing a Buchwald-Hartwig amination. Are the considerations for preventing debromination the same as for a Suzuki coupling?
Answer: Yes, the core principles are very similar, but with some nuances specific to the Buchwald-Hartwig reaction. The debromination side reaction still proceeds via a similar Pd-H intermediate.[8]
-
Base: Buchwald-Hartwig aminations often require strong bases like NaOtBu or LHMDS to deprotonate the amine.[9] Unfortunately, these strong bases are also more likely to promote debromination. This creates a delicate balance. If debromination is severe, you may need to screen weaker bases like K₃PO₄ or Cs₂CO₃, although this might slow down the desired amination.
-
Ligand: As with Suzuki coupling, bulky, electron-rich monophosphine ligands (biarylphosphines like BrettPhos, RuPhos) are the state-of-the-art for Buchwald-Hartwig aminations.[1][10] These ligands are expressly designed to promote the C-N reductive elimination, which directly competes with the C-H reductive elimination (debromination). Using a ligand from the latest generations developed by Buchwald or Hartwig is highly recommended.
-
Amine Reactivity: The nature of the amine itself can play a role. Primary amines are generally more reactive than secondary amines. If coupling a less reactive amine, harsher conditions (higher temperature, stronger base) may be needed, which in turn can increase debromination. Careful optimization is key.
Visualizing the Competing Reaction Pathways
The following diagram illustrates the point in the catalytic cycle where the desired cross-coupling pathway diverges towards the undesired debromination side reaction.
Caption: Workflow for an optimized Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) to achieve a concentration of approximately 0.1 M with respect to the starting indazole.
-
Reaction: Seal the vial and place it in a pre-heated reaction block at 80 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is often complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol uses a specific ligand/base combination to favor C-N bond formation.
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), RuPhos (0.03 equiv, 3 mol%), and RuPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol%).
-
Reagent Addition: Seal the tube, evacuate, and backfill with inert gas (repeat 3 times). Under a positive pressure of inert gas, add sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Liquid Addition: Add the amine coupling partner (1.2 equiv) followed by anhydrous, degassed toluene (to 0.1-0.2 M).
-
Reaction: Place the sealed tube in a pre-heated oil bath at 90-100 °C.
-
Monitoring: Stir vigorously and monitor by LC-MS. If debromination is still an issue, consider re-running with a weaker base like LHMDS or Cs₂CO₃, which may require a slightly higher temperature or longer reaction time.
-
Workup & Purification: Follow the standard workup and purification procedure as described in the Suzuki protocol.
References
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis.
-
Reductions of aryl bromides in water at room temperature. PMC - NIH.
-
Buchwald–Hartwig amination. Wikipedia.
-
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-6-(trifluoromethyl)-1H-indazole. Benchchem.
-
Reductions of aryl bromides in water at room temperature. PubMed - NIH.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org.
-
Base-catalyzed halogen dance, and other reactions of aryl halides. ACS Publications.
-
Cleavage of protecting groups with boron tribromide. The Journal of Organic Chemistry.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate.
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
-
Cross-coupling reaction. Wikipedia.
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC - PubMed Central.
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Suzuki Reactions of tert-Butyl 3-bromo-1H-indazole-1-carboxylate
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on tert-Butyl 3-bromo-1H-indazole-1-carboxylate. The indazole motif is a privileged scaffold in medicinal chemistry, and its successful functionalization is often a critical step in drug development. The N-Boc protecting group offers stability and improved solubility but also introduces nuances that require careful optimization, particularly concerning solvent choice.
This guide is structured to provide direct, actionable advice, moving from foundational questions to in-depth troubleshooting of common experimental failures. We will explore the causality behind procedural steps, ensuring you understand not just what to do, but why you are doing it.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of solvents in the Suzuki coupling of your specific substrate.
Q1: Why is the solvent system so critical for the Suzuki coupling of this N-Boc protected bromoindazole?
A1: The solvent is not merely a medium for dissolving reagents; it is an active participant in the catalytic cycle. For this compound, the solvent system directly influences:
-
Reagent Solubility: The bulky Boc-protected indazole, the boronic acid, and the inorganic base all have different solubility profiles. A suitable solvent or solvent mixture is required to bring them into the same phase for efficient reaction.[1]
-
Catalyst Stability and Activity: The solvent can stabilize the active Pd(0) catalyst, but some solvents, particularly polar aprotic ones like DMF or DMSO, can also coordinate to the palladium center, sometimes inhibiting its activity or altering its selectivity.[2][3]
-
Base Efficacy: The base, often an inorganic salt like K₂CO₃ or Cs₂CO₃, must have some solubility to be effective. The addition of a polar co-solvent, especially water, can dramatically increase the base's efficacy and accelerate the crucial transmetalation step.[4][5]
-
Rate of Key Reaction Steps: The solvent's polarity influences the rates of oxidative addition and reductive elimination. The choice can mean the difference between a reaction that completes in hours and one that stalls indefinitely.[6][7]
Q2: What are the most common solvent systems for this type of reaction, and what is the rationale for using them?
A2: Biphasic and polar aprotic solvent systems are overwhelmingly favored.
-
Dioxane/Water or THF/Water: This is often the starting point. Dioxane and THF are excellent solvents for the organic substrates and the palladium catalyst. The aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄) and accelerates the transmetalation step by facilitating the formation of the boronate species.[4][8]
-
Toluene/Water: A nonpolar aromatic solvent like toluene is also common. It is particularly useful at higher temperatures. The biphasic nature with water still allows for the activation of the base.[8]
-
DMF or Acetonitrile (with caution): While effective at solubilizing reagents, polar aprotic solvents like DMF can sometimes lead to catalyst deactivation or undesirable side reactions at high temperatures.[2] They can, however, be useful in specific cases where solubility is a major challenge.[9]
Q3: What is the specific role of water in the reaction mixture? Is it always necessary?
A3: Water plays several crucial roles. While not always strictly necessary (anhydrous conditions exist), its presence is generally beneficial.[4][5]
-
Base Solubilization: As mentioned, it dissolves inorganic bases, making them more available and effective.
-
Acceleration of Transmetalation: Water facilitates the equilibrium between the boronic acid and the more nucleophilic boronate anion, which is essential for the transmetalation step.[10] Some studies suggest water helps with the sustained release of the boronic acid, improving yields.[5]
-
Catalyst Stabilization: In some systems, water can help prevent the aggregation of the palladium catalyst into inactive palladium black.
However, excessive water can lead to competing hydrolysis of the bromoindazole or promote protodeboronation of the boronic acid partner. A typical ratio is between 4:1 and 10:1 organic solvent to water.[5][8]
Q4: Can the Boc (tert-Butoxycarbonyl) protecting group influence the reaction or be cleaved under typical Suzuki conditions?
A4: Yes. The Boc group is generally stable under the neutral to basic conditions of a standard Suzuki reaction. However, prolonged heating at high temperatures (>120 °C) or the presence of strong bases or Lewis acids can potentially lead to its cleavage.[11] In a surprising but documented phenomenon, microwave heating in some Suzuki conditions has been shown to cause concomitant Boc deprotection along with the C-C bond formation.[11] If you observe the formation of the unprotected indazole product, consider lowering the reaction temperature or using a milder base.
Section 2: Troubleshooting Guide
This guide is formatted to help you diagnose and solve specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| 1. Low to No Product Yield | A. Poor Solubility of Reagents: The N-Boc indazole or the base is not sufficiently dissolved in the chosen solvent. | Solution: Switch to a more effective solvent system. If using toluene, try a 4:1 mixture of Dioxane:Water or THF:Water to improve the solubility of the base.[4][8] Ensure vigorous stirring to maximize interfacial contact in biphasic systems. |
| B. Inefficient Base Activation: The base is not effectively participating in the transmetalation step. | Solution: Ensure your base is finely powdered and anhydrous (if required). Consider switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄ .[12] The addition of water is often key to activating carbonate bases.[13] | |
| C. Catalyst Inactivity/Decomposition: The Pd(0) catalyst was oxidized before the reaction or precipitated as palladium black during the reaction. | Solution: Thoroughly degas your solvent system for 15-30 minutes with argon or nitrogen before adding the catalyst.[13] If you see black precipitate, the solvent may not be adequately stabilizing the catalyst. A switch in ligand or solvent (e.g., from THF to dioxane) may be necessary. | |
| 2. Significant Side Product Formation | A. Protodeboronation: The boronic acid is losing its boron moiety and reverting to an arene before it can couple. This is common with electron-rich or heteroaryl boronic acids. | Solution: This is often exacerbated by excess water or prolonged high temperatures. Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Ensure the reaction is not heated longer than necessary. Using a boronate ester (e.g., a pinacol ester) instead of a boronic acid can increase stability.[9] |
| B. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together. | Solution: This is typically caused by the presence of oxygen. Rigorous degassing of the solvent and maintaining a positive inert atmosphere are critical to minimize this side reaction.[13][14] | |
| C. Dehalogenation of Indazole: The starting bromoindazole is reduced, replacing the bromine with a hydrogen atom. | Solution: This can occur if the catalytic cycle is interrupted after oxidative addition. It is sometimes promoted by alcoholic solvents or amine bases.[9] Ensure the boronic acid is pure and added promptly. If using an alcohol co-solvent, consider switching to a dioxane/water system. | |
| 3. Reaction Stalls or is Sluggish | A. Low Reaction Temperature: The energy of activation for the oxidative addition of the C-Br bond to Pd(0) is not being met. | Solution: While aryl bromides are quite reactive, the indazole system may require more energy. Cautiously increase the temperature. A typical range is 80-110 °C .[15][16] Microwave irradiation can be a powerful tool for accelerating the reaction.[12] |
| B. Incorrect Solvent Polarity: The chosen solvent does not adequately support the polar transition states in the catalytic cycle. | Solution: Solvent polarity is complex and does not always correlate directly with yield.[2][17] However, a shift from a nonpolar solvent like toluene to a polar aprotic system like Dioxane/Water often accelerates the reaction.[18] |
Section 3: Protocols & Methodologies
Optimized Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for your experiments.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
1,4-Dioxane, Anhydrous Grade
-
Deionized Water
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Degassing: In a separate flask, prepare a 4:1 mixture of 1,4-dioxane and water. Bubble argon or nitrogen gas through this solvent mixture for at least 20 minutes to remove dissolved oxygen.
-
Reaction Setup: Using a syringe, add the degassed solvent mixture to the reaction flask containing the solids.
-
Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst. Immediately reseal the flask and purge with inert gas for another 2 minutes while stirring.
-
Heating: Place the flask in a preheated oil bath at 90-100 °C.[16] Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 4: Visual Guides & Workflows
Visual aids can clarify complex chemical processes and decision-making.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Wikipedia. Suzuki reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Quora. What is the prominent role of water in the Suzuki reaction?[Link]
-
ChemistryViews. Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]
-
National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]
- ACS Publications. New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. [https://pubs.acs.org/doi/10.1021/ol051415+
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Anderson's Process Solutions. Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
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ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
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CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
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ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling...[Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
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Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
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YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
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MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
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MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
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ResearchGate. Effect of solvent on the Suzuki reaction a . | Download Table. [Link]
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National Institutes of Health (NIH). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
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ResearchGate. Expanded solvent effect studies in the Pd/PtBu3-catalyzed Suzuki coupling.¹¹. [Link]
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ResearchGate. Screening of different solvents for Suzuki coupling a. [Link]
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National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
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MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling...[Link]
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Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
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ResearchGate. Suzuki coupling Reaction's yield is very low...[Link]
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ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
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YouTube. The difference between protic vs. aprotic solvents. [Link]
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National Institutes of Health (NIH). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. [Link]
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White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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ResearchGate. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
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RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. [Link]/2019/re/c9re00062a)
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Base selection for optimizing Buchwald-Hartwig amination
Introduction: The Pivotal Role of the Base
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize C-N cross-coupling reactions. The Buchwald-Hartwig amination has become an indispensable tool for synthesizing aryl amines, but its success is critically dependent on the careful selection of reaction parameters.[1][2] Among these, the choice of base is arguably one of the most crucial and nuanced decisions an investigator must make.
The base plays a central role in the catalytic cycle, primarily by deprotonating the amine nucleophile or the intermediate palladium-amine complex to generate the more nucleophilic palladium-amido species, which is necessary for the key reductive elimination step.[1][3][4] However, the base's influence extends far beyond simple deprotonation. Its strength, solubility, steric properties, and counterion can dramatically affect reaction rates, catalyst stability, and substrate compatibility. An improper choice can lead to failed reactions, low yields, or the formation of undesired byproducts like hydrodehalogenation.[1][5]
This guide provides field-proven insights and systematic troubleshooting strategies to navigate the complexities of base selection, empowering you to overcome common challenges and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason my Buchwald-Hartwig amination is failing? A1: Beyond catalyst and ligand choice, a frequent point of failure is a mismatch between the base, solvent, and substrates. A very common issue is the poor solubility of inorganic bases (like K₃PO₄ or Cs₂CO₃) in common non-polar organic solvents such as toluene or dioxane.[6] This creates a heterogeneous mixture where the reaction rate can be limited by mass transfer rather than the inherent kinetics of the catalyst, leading to poor reproducibility.[7] Other critical factors include using a base that is too strong for a sensitive substrate, leading to decomposition, or a base that is too weak to facilitate the catalytic cycle efficiently.[6][8]
Q2: What is a good "first-pass" base for general screening? A2: Sodium tert-butoxide (NaOtBu) is the most widely used strong base for Buchwald-Hartwig couplings and often serves as an excellent starting point due to its ability to promote high reaction rates and accommodate a wide range of substrates.[8][9] It is particularly effective with palladium catalysts supported by bulky biaryl monophosphine ligands. However, its high basicity (pKaH ≈ 19) makes it incompatible with many electrophilic functional groups, such as esters and nitro groups, which can be destroyed under the reaction conditions.[8][9]
Q3: My substrate has a base-sensitive functional group (e.g., an ester). What base should I use? A3: For base-sensitive substrates, you must move away from strong alkoxide bases. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[6][8] While these bases may require higher reaction temperatures or longer reaction times, they preserve sensitive functionalities.[9] Another advanced strategy is the use of a soluble dual-base system, such as a combination of an organic base like DBU with sodium trifluoroacetate (NaTFA), which can promote amination under homogeneous and milder conditions.[10]
Q4: Can I use an organic base like triethylamine (Et₃N)? A4: Generally, common organic amine bases like triethylamine are too weak to be effective in most Buchwald-Hartwig systems, especially in non-polar solvents.[10] Computational studies have shown that the energy barrier for deprotonation by neutral organic bases can be prohibitively high.[10] However, recent advances have shown that specific catalyst systems, particularly those that generate a cationic palladium center, can increase the acidity of the coordinated amine enough to allow for the use of weaker, soluble organic bases.[11] For most standard protocols, strong anionic bases are required.[10]
Q5: Does the physical form of the base matter? A5: Absolutely, especially for insoluble inorganic bases. The particle size, surface area, and morphology can significantly influence reaction kinetics.[7] Inconsistent results between batches can sometimes be traced back to using a base from a different supplier or lot with different physical properties. To improve consistency in reactions using bases like K₃PO₄ or Cs₂CO₃, it is good practice to grind the base into a fine powder before use or to ensure vigorous stirring to maintain a good suspension and maximize the interfacial area where the reaction occurs.[9]
Troubleshooting Guide: Base-Related Issues
| Observed Problem | Potential Cause(s) | Suggested Solution & Rationale |
| Low or No Product Yield; Starting Materials Unchanged | 1. Base is too weak: The base may be insufficiently strong to deprotonate the amine-palladium complex, stalling the catalytic cycle. 2. Poor base solubility: The base is not interacting effectively with the catalytic species in solution. This is common with inorganic bases in non-polar solvents.[6][7] | 1. Increase Base Strength: Switch from a carbonate or phosphate base to a stronger alkoxide (NaOtBu) or amide (LHMDS) base, provided the substrate is stable.[8] 2. Improve Solubility/Interaction: Grind the inorganic base to a fine powder before use.[9] Ensure vigorous stirring. Alternatively, switch to a more polar solvent like t-butanol or THF, or consider a soluble base like LHMDS. |
| Starting Material Decomposition or Dark Tar Formation | 1. Base is too strong: The base (e.g., NaOtBu) is reacting with sensitive functional groups (esters, ketones, nitro groups) on the aryl halide or amine.[5][8] 2. Reaction temperature is too high in combination with a strong base. | 1. Decrease Base Strength: Switch to a weaker base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6] These are known to be compatible with a wider range of functional groups. 2. Use a Soluble Organic Base System: For particularly sensitive substrates, a DBU/NaTFA dual-base system can provide a homogeneous and milder alternative.[10] 3. Lower Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C), though this may require longer reaction times. |
| Significant Hydrodehalogenation (Ar-X → Ar-H) | 1. β-Hydride Elimination: This side reaction can compete with reductive elimination, particularly with primary amines.[1] The base can promote this pathway. 2. Ligand Choice: The chosen ligand may not be sterically bulky enough to disfavor this pathway. | 1. Modify the Base: While primarily a ligand issue, switching to a bulkier base like lithium tert-butoxide (LiOtBu) or LHMDS can sometimes alter the selectivity. 2. Screen Ligands: This is often the most effective solution. Switch to a bulkier, more electron-donating ligand (e.g., a dialkylbiaryl phosphine like XPhos or RuPhos) which is known to favor reductive elimination over β-hydride elimination.[1][8] |
| Reaction Stalls or is Very Slow with Aryl Iodides | Catalyst Inhibition: The iodide salt byproduct (e.g., NaI) formed during the reaction can have an inhibitory effect on the palladium catalyst, sometimes causing it to precipitate from the reaction mixture.[3][9] | 1. Change Solvent: Switch to a solvent where the iodide salt byproduct has poor solubility, such as toluene. This causes the inhibitor to precipitate out of the solution, preventing it from interfering with the soluble catalyst.[3] 2. Switch to Aryl Bromide/Chloride: If possible, using the corresponding aryl bromide or chloride is often a better strategy, as their halide byproducts are typically less inhibitory.[9] |
| Inconsistent Yields Between Runs | 1. Heterogeneity of Inorganic Base: The physical properties (particle size, moisture content) of the solid base vary from batch to batch.[7] 2. Base Quality: The base may be old or have absorbed atmospheric moisture, reducing its activity. | 1. Standardize Base Handling: Use a freshly opened bottle of base, or dry it in an oven before use. Grind the base to a consistent, fine powder immediately before setting up the reaction.[9] 2. Switch to a Soluble Base: For maximum reproducibility, especially in automated or flow chemistry, switch to a soluble base like LHMDS or explore homogeneous base systems.[7][12] |
Technical Deep Dive: The Mechanistic Role of the Base
The base intervenes at a critical juncture in the Buchwald-Hartwig catalytic cycle. After the initial oxidative addition of the aryl halide to the Pd(0) complex, the amine coordinates to the resulting Pd(II) species. At this point, the complex is often a neutral species, [L-Pd(Ar)(X)(Amine)], which is not primed for the final C-N bond-forming step. The base's primary function is to deprotonate this intermediate to form the key palladium-amido complex, [L-Pd(Ar)(Amido)]⁻. This anionic intermediate is significantly more electron-rich, which greatly facilitates the desired reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[1][4]
Key Considerations:
-
Base Strength (pKaH): The base must be strong enough to deprotonate the coordinated amine. Primary aliphatic amines have high pKaH values, requiring strong bases like NaOtBu or LHMDS. Less basic nucleophiles like anilines or amides can sometimes be coupled using weaker bases like K₃PO₄.[2]
-
Solubility and Heterogeneity: As discussed, many effective bases are inorganic salts with poor solubility in organic solvents.[6] This creates a liquid-solid two-phase system where deprotonation occurs at the surface of the solid base. The reaction rate can become dependent on factors like stirring speed and the base's surface area, which can lead to reproducibility issues.[7][9] Soluble bases like LHMDS or DBU avoid this complication, leading to homogeneous reaction conditions that are often more reliable and scalable.[12]
-
Anionic vs. Neutral Bases: In non-polar solvents like toluene, the catalytic cycle generally resists the formation of new charges. Therefore, an anionic base (like an alkoxide) is highly effective because it can deprotonate the neutral palladium-amine complex without creating a charge-separated state.[10] A neutral base (like DBU) would have to generate an ion pair, which is energetically unfavorable in such solvents, resulting in a high activation barrier.[10] In more polar solvents, this constraint is relaxed, but other issues can arise.[10]
Visualizing the Catalytic Cycle
The following diagram illustrates the central role of the base in the Buchwald-Hartwig amination cycle.
References
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. ResearchGate. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]
-
An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]
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- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
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- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of tert-Butyl 3-bromo-1H-indazole-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 3-bromo-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction, improve yields, and ensure the integrity of your final product.
Troubleshooting Guide: Addressing Low Yield and Impurities
Low yields in the synthesis of this compound can be frustrating. This section is dedicated to diagnosing and resolving the most common issues encountered during the Boc-protection of 3-bromo-1H-indazole.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields can stem from several factors, from incomplete reactions to product degradation. Let's break down the common culprits and their solutions.
Potential Cause 1: Incomplete Reaction
An incomplete reaction is often the primary reason for low yields. This can be due to insufficient reactivity of the starting materials or non-optimized reaction conditions.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the 3-bromo-1H-indazole is pure and the di-tert-butyl dicarbonate ((Boc)₂O) has not degraded. Use a fresh bottle of (Boc)₂O if necessary.
-
Optimize Base and Stoichiometry: The choice and amount of base are critical. Triethylamine (TEA) is commonly used, but a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly enhance the reaction rate.[1] Ensure you are using at least stoichiometric amounts of the base relative to the starting indazole.
-
Reaction Time and Temperature: While the reaction is often run at room temperature, it can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a modest increase in temperature (e.g., to 40 °C), but be mindful of potential side reactions. One literature procedure suggests stirring for 15 hours after slowly warming from 0°C to room temperature.[2][3]
-
Potential Cause 2: Formation of N-2 Isomer
Indazoles possess two reactive nitrogen atoms (N-1 and N-2), and acylation can lead to a mixture of regioisomers.[4] While the N-1 substituted product, this compound, is generally the thermodynamically more stable isomer, kinetic control can sometimes favor the N-2 isomer, leading to a lower yield of the desired product.[4][5]
-
Troubleshooting Steps:
-
Solvent and Base Selection: The reaction conditions, particularly the choice of base and solvent, can influence the N-1/N-2 ratio.[4] Using a non-polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a base combination like TEA and catalytic DMAP generally favors the formation of the N-1 isomer.[1]
-
Thermodynamic Equilibration: In some cases, heating the reaction mixture for an extended period can promote the isomerization of the less stable N-2 product to the more stable N-1 product.[5]
-
Potential Cause 3: Product Degradation (Deprotection)
The Boc protecting group is sensitive to acidic conditions and can also be cleaved by certain basic conditions.[6][7] If the reaction or work-up conditions are not carefully controlled, the desired product can revert to the starting material.
-
Troubleshooting Steps:
-
Aqueous Work-up: During the aqueous work-up, avoid acidic washes. Use a saturated solution of sodium bicarbonate or water to quench the reaction and wash the organic layer.
-
Purification: When performing column chromatography, it is advisable to use a silica gel that has been neutralized with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent system) to prevent on-column deprotection.
-
Experimental Protocol: Optimized Synthesis of this compound
| Reagent | Molar Equiv. |
| 3-bromo-1H-indazole | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 |
| Triethylamine (TEA) | 1.5 |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 |
| Dichloromethane (DCM) | - |
Procedure:
-
Dissolve 3-bromo-1H-indazole in anhydrous DCM.
-
Add TEA and the catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add (Boc)₂O portion-wise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[2][8]
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?
The presence of multiple spots on a TLC plate indicates the formation of byproducts. Identifying these impurities is key to mitigating their formation.
Common Impurities and Their Origins:
-
Unreacted Starting Material (3-bromo-1H-indazole): As discussed in the previous question, this is often due to an incomplete reaction.
-
N-2 Isomer (tert-Butyl 3-bromo-2H-indazole-2-carboxylate): This is a common regioisomeric byproduct.
-
Deprotected Product (3-bromo-1H-indazole): This can form during the reaction or work-up if conditions are too harsh.
Troubleshooting Flowchart for Impurity Identification and Mitigation
Caption: Simplified mechanism of DMAP catalysis in Boc protection.
Q2: Can I use other bases for this reaction?
Yes, other non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases like potassium carbonate can also be employed, often in polar aprotic solvents like DMF. [1]However, the combination of TEA with catalytic DMAP in DCM is a widely adopted and effective method for this transformation.
Q3: What is the best way to monitor the reaction progress?
Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting material, the product, and any potential byproducts (e.g., a mixture of hexanes and ethyl acetate). The product, being more non-polar than the starting material due to the Boc group, will have a higher Rf value.
Q4: How can I confirm the regioselectivity of the product?
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method to confirm the formation of the N-1 isomer. The chemical shifts of the protons on the indazole ring will be different for the N-1 and N-2 isomers. Comparing the obtained NMR spectra with literature data for the N-1 and N-2 isomers will confirm the structure.
References
-
Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases. Wordpress. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. Retrieved from [Link]
-
Humphries, P. S., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(32), 4232-4235. [Link]
-
Ravinder, K., Reddy, A. V., Mahesh, K. C., Narasimhulu, M., & Venkateswarlu, Y. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
-
Ravinder, K., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Retrieved from [Link]
-
O'Neill, P. M., et al. (2015). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 11, 271-280. [Link]
-
Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). [Link]
Sources
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- 2. journals.iucr.org [journals.iucr.org]
- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Boc Protection of 3-Bromoindazole
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the N-tert-butoxycarbonyl (Boc) protection of 3-bromoindazole. This reaction, while conceptually straightforward, is often plagued by incomplete conversion and regioselectivity issues stemming from the specific electronic properties of the substrate. This document provides in-depth, field-proven insights and actionable protocols to overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-bromoindazole so unreactive towards di-tert-butyl dicarbonate ((Boc)₂O) compared to other amines?
A: The low reactivity of 3-bromoindazole is rooted in its electronic structure. The indazole ring system is inherently less nucleophilic than a simple aliphatic or aromatic amine. Furthermore, the bromine atom at the C-3 position is strongly electron-withdrawing, which significantly reduces the electron density on the nitrogen atoms of the pyrazole ring. This electronic deficit lowers the nucleophilicity of the N-H group, making it a weaker nucleophile that reacts sluggishly with (Boc)₂O under standard conditions.
Q2: I see two potential products. What is the expected regioselectivity (N-1 vs. N-2) for this reaction?
A: This is a critical consideration. The Boc protection of substituted indazoles can yield a mixture of N-1 and N-2 isomers, and the ratio is highly dependent on the reaction conditions.
-
Kinetic Control: Under mildly acidic or neutral conditions, protection often favors the N-2 position.[1]
-
Thermodynamic Control: Under strongly basic conditions, the more thermodynamically stable N-1 isomer is typically favored.[1] For 3-bromoindazole, achieving high regioselectivity is a common challenge that must be addressed through careful optimization of the base, solvent, and temperature.
Q3: How critical is the quality of my (Boc)₂O reagent?
A: It is paramount. Di-tert-butyl dicarbonate is sensitive to moisture and can slowly decompose over time, especially if stored improperly.[2][3] Decomposition can be accelerated by acidic or basic conditions and elevated temperatures, leading to the formation of tert-butanol and CO₂, which reduces the amount of active reagent available for the reaction.[3][4] Always use a fresh, high-purity bottle of (Boc)₂O and store it in a cool, dry place, preferably in the plastic container it is sold in to accommodate any slight pressure buildup from slow decomposition.[3]
Q4: What should I look for on a TLC plate to confirm the reaction is working?
A: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring this reaction. The starting 3-bromoindazole is a relatively polar molecule and will have a lower Retention Factor (Rf). The Boc-protected product is significantly less polar due to the large, greasy t-butyl group and will have a much higher Rf value on the silica plate. A successful reaction will show the gradual disappearance of the starting material spot and the appearance of a new, higher-Rf product spot.[5][6] Staining with potassium permanganate can help visualize the spots if they are not UV-active.
In-Depth Troubleshooting Guide
Problem: My reaction has stalled. After several hours, TLC and LC-MS analysis shows a significant amount of unreacted 3-bromoindazole.
This is the most common failure mode for this reaction. The root cause is almost always insufficient activation of the substrate.
The pKa of the indazole N-H is approximately 13.8, making it significantly less acidic than an alcohol but more acidic than a typical amine. A base must be strong enough to generate a sufficient concentration of the nucleophilic indazolide anion.
-
Expert Analysis: Triethylamine (TEA), a common choice, is often not strong enough to deprotonate the deactivated 3-bromoindazole ring effectively. While it can act as an acid scavenger, it may not adequately drive the equilibrium towards the reactive anion.
-
Recommended Solutions:
-
Introduce a Catalyst: Add a catalytic amount (5-10 mol%) of 4-(dimethylamino)pyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with (Boc)₂O to form a highly reactive intermediate, which is then more readily attacked by the weakly nucleophilic indazole.[7][8]
-
Switch to a Stronger Base: Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Use Sodium Hydride (NaH): For a more forceful approach, using a strong base like NaH in an anhydrous solvent (like THF or DMF) will irreversibly deprotonate the indazole. This method requires strict anhydrous conditions.
-
If the 3-bromoindazole is not fully dissolved, the reaction becomes a heterogeneous mixture, and the reaction rate will be severely limited.[9]
-
Expert Analysis: Dichloromethane (DCM) is a common solvent, but 3-bromoindazole may have limited solubility.
-
Recommended Solutions:
-
Change Solvents: Switch to a more polar aprotic solvent in which the substrate has higher solubility, such as Tetrahydrofuran (THF), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF).
-
Gentle Heating: Gently warming the reaction mixture to 40-50 °C can increase both solubility and the reaction rate.[10] Use caution, as higher temperatures can also accelerate the decomposition of (Boc)₂O.[2]
-
Caption: Troubleshooting decision tree for a stalled reaction.
Problem: My reaction is messy. TLC shows multiple new spots, and purification is difficult.
A messy reaction profile often points to reagent decomposition or a lack of regioselectivity.
As discussed in the FAQs, obtaining a mixture of isomers is a very common outcome. These isomers often have very similar polarities, making them difficult to separate by column chromatography.
-
Expert Analysis: The choice of base and solvent system is the primary determinant of the N-1/N-2 ratio.
-
Recommended Solutions:
-
Screen Conditions: Systematically screen different conditions to favor one isomer. A comparison is provided in the table below.
-
Characterize Isomers: If a mixture is unavoidable, careful characterization (e.g., using 2D NMR techniques like HMBC and NOESY) is required to identify the major and minor isomers.
-
| Condition | Base | Solvent | Predominant Isomer | Rationale |
| Thermodynamic | NaH, K₂CO₃ | THF, DMF | N-1 (more stable) | Strong bases fully deprotonate the indazole, allowing equilibrium to favor the thermodynamically preferred product.[1] |
| Kinetic | TEA, DIPEA | DCM, ACN | N-2 (less hindered) | Milder bases and less polar solvents can favor attack at the more sterically accessible N-2 position.[1] |
If the reaction is run at too high a temperature or for an excessively long time, (Boc)₂O can decompose, leading to byproducts.
-
Expert Analysis: The tert-butoxide generated from decomposition can act as a base, further complicating the reaction profile.
-
Recommended Solutions:
-
Control Temperature: Do not exceed 50 °C unless necessary. Most reactions should proceed efficiently at room temperature with the right catalyst.
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the Boc anhydride.[2]
-
Experimental Protocols
Protocol 1: Standard DMAP-Catalyzed Boc Protection (Favors N-1 Isomer)
This protocol is a robust starting point that generally favors the thermodynamically more stable N-1 isomer.
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-bromoindazole (1.0 equiv.).
-
Solvent: Add anhydrous THF or DMF to dissolve the substrate completely (concentration approx. 0.1 M).
-
Base: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. You may observe gas evolution (H₂).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) in a small amount of the reaction solvent dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.[11]
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: Standard experimental workflow for Boc protection.
Analytical Validation
Confirming the success of your reaction and the identity of your product is crucial.
-
Thin-Layer Chromatography (TLC): As mentioned, look for the disappearance of the polar starting material and the appearance of a non-polar product.[5]
-
Mass Spectrometry (MS): The product will show a molecular ion peak corresponding to the mass of 3-bromoindazole + 100.12. For 3-bromoindazole (M≈197.0 g/mol ), the product mass will be around 297.1 g/mol . Look for [M+H]⁺ or [M+Na]⁺ peaks.[5]
-
¹H NMR Spectroscopy: The most diagnostic signal is a large singlet at ~1.6 ppm integrating to 9 protons, corresponding to the t-butyl group of the Boc protector. The broad N-H proton signal from the starting material will be absent.
-
Infrared (IR) Spectroscopy: A strong, sharp carbonyl (C=O) stretching band will appear in the region of 1700-1725 cm⁻¹, characteristic of the carbamate functional group. The N-H stretching band of the starting material (around 3300-3500 cm⁻¹) will have disappeared.[5]
By understanding the electronic nature of 3-bromoindazole and systematically applying the troubleshooting steps and protocols outlined in this guide, researchers can significantly improve the success rate of this challenging but critical synthetic transformation.
References
- Organic Syntheses Procedure. Di-tert-butyl Dicarbonate.
- Echemi. (2024). A Better Understanding of Di Tert Butyl Dicarbonate.
-
Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]
- BenchChem. A Comparative Guide to Analytical Methods for Confirming Boc Protection.
- Google Patents. US6555713B1 - Protection of di-t-butyl dicarbonate against decomposition.
- BenchChem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- ChemicalBook. (2023). Di-tert-butyl dicarbonate: Application, synthesis and toxicity.
- Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry.
- Fisher Scientific. Amine Protection / Deprotection.
-
ResearchGate. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Available from: [Link]
- Sigma-Aldrich. Application Note – N-Boc protection.
- BenchChem. A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
-
Reddit. Having great trouble with a Boc-protection reaction. Available from: [Link]
- BenchChem. Application Notes and Protocols for the Boc Protection of Heteroaromatic Amines.
-
IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. US6555713B1 - Protection of di-t-butyl dicarbonate against decomposition - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. journals.iucr.org [journals.iucr.org]
Technical Support Center: Purification of tert-Butyl 3-bromo-1H-indazole-1-carboxylate
Welcome to the Technical Support Center for tert-Butyl 3-bromo-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often nuanced purification challenges associated with this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Introduction: The Chemistry of the Challenge
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its purification, however, can be non-trivial due to a confluence of factors: the potential for regioisomeric impurities, the lability of the tert-butoxycarbonyl (Boc) protecting group, and the similar polarity of potential byproducts. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. The most common synthesis involves the bromination of 1H-indazole followed by Boc protection. Key impurities to anticipate include:
-
Unreacted Starting Material: 3-bromo-1H-indazole.
-
Regioisomeric Byproduct: tert-Butyl 3-bromo-2H-indazole-2-carboxylate, formed during the Boc protection step. The N-1 and N-2 isomers often have very similar polarities, making them challenging to separate.[1]
-
Over-brominated Species: Dibromo- or even tribromo-indazoles can form if the initial bromination step is not carefully controlled.[2]
-
Deprotected Product: 3-bromo-1H-indazole can be regenerated if the Boc group is cleaved during workup or purification, for instance, by exposure to acidic conditions.
Q2: My NMR spectrum shows a singlet for the Boc group, but I suspect I have a mixture of N-1 and N-2 isomers. How can I confirm this?
A2: While the tert-butyl group will be a singlet in both isomers, the aromatic protons will have distinct chemical shifts and coupling patterns. For the desired N-1 isomer, the proton at the 7-position is typically shifted further downfield due to the anisotropic effect of the carbonyl group. A careful analysis of the aromatic region in the 1H NMR spectrum is crucial. If available, 2D NMR techniques like HMBC can definitively establish the connectivity between the Boc carbonyl and the indazole ring protons.
Q3: I'm losing my Boc group during column chromatography. What's happening and how can I prevent it?
A3: The Boc group is notoriously sensitive to acid. Silica gel is inherently acidic and can catalyze the cleavage of the Boc group, especially if the chromatography is prolonged. To mitigate this, you can:
-
Neutralize the Silica Gel: Pre-treat your silica gel with a base, such as triethylamine (typically 0.1-1% v/v in your eluent), to neutralize the acidic sites.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina, although this may require re-optimization of your eluent system.
Q4: My purified product is a gummy solid or an oil. How can I induce crystallization?
A4: A gummy consistency often indicates the presence of residual solvent or minor impurities that inhibit crystal lattice formation.[3] If column chromatography yields a pure, yet non-crystalline product, try the following:
-
High-Vacuum Drying: Ensure all residual solvents are removed by drying under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Recrystallization: If the product is sufficiently pure, recrystallization from a suitable solvent system is the best approach. (See Troubleshooting Guide below for solvent selection).
-
Trituration: If recrystallization is challenging, trituration with a non-polar solvent in which the product is insoluble (like hexane or pentane) can sometimes induce solidification by "washing away" oils and encouraging nucleation.
Troubleshooting Purification Issues
This section provides a problem-oriented approach to common purification challenges.
| Observed Problem | Potential Cause(s) | Suggested Solutions & Rationale |
| Poor Separation on TLC/Column | 1. Inappropriate solvent system.2. Co-elution of N-1 and N-2 isomers. | 1. Optimize Eluent: Systematically screen solvent systems. A common starting point is a mixture of hexane and ethyl acetate.[3] A less polar system (e.g., higher hexane content) will generally provide better separation between the desired product and the more polar unreacted 3-bromo-1H-indazole. For separating the N-1/N-2 isomers, a very shallow gradient or isocratic elution with a finely tuned solvent mixture may be necessary.2. Consider Alternative Chromatography: If silica gel fails to resolve the isomers, consider reverse-phase chromatography (C18) with a mobile phase such as acetonitrile/water. |
| Product Degradation (Loss of Boc Group) | 1. Acidic silica gel.2. Acidic impurities in the crude material.3. Overheating during solvent removal. | 1. Neutralize Silica: As mentioned in the FAQs, use a silica gel slurry treated with a small amount of triethylamine.2. Aqueous Wash: Before chromatography, ensure your workup includes a wash with a mild base like saturated sodium bicarbonate solution to remove any acidic residues.3. Controlled Evaporation: Remove the solvent under reduced pressure at a low temperature (e.g., <40°C). |
| Low Recovery from Column Chromatography | 1. Product streaking or irreversible adsorption on silica.2. Premature elution of the product. | 1. Deactivate Silica: The addition of a small amount of a polar solvent like methanol to your eluent can sometimes reduce tailing. However, be cautious as this will also increase the eluting power significantly.2. Careful Fraction Collection: Monitor the elution closely with TLC to avoid discarding fractions containing your product. |
| Difficulty with Recrystallization | 1. Incorrect solvent choice.2. Presence of impurities inhibiting crystallization. | 1. Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or heptane). The ideal solvent will dissolve the compound when hot but have low solubility at room temperature or below.2. Re-purify: If crystallization fails repeatedly, it's a strong indication that the material is not pure enough. Re-subjecting the material to column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a robust starting point for the purification of crude this compound.
1. Preparation of the Silica Gel Slurry:
-
In a fume hood, add silica gel (230-400 mesh) to a beaker.
-
Add the chosen eluent (e.g., 10% ethyl acetate in hexane) to the silica gel to create a slurry.
-
Optional (for acid-sensitive compounds): Add triethylamine to the eluent to a final concentration of 0.1% (v/v) before preparing the slurry.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Pour the silica gel slurry into the column, allowing the solvent to drain.
-
Continuously tap the column gently to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica bed.
3. Loading the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexane).
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexane) to elute the product.[3]
5. TLC Monitoring:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: 20-30% Ethyl Acetate in Hexane.
-
Visualization: UV light (254 nm).
-
Expected Rf Values:
- This compound (Product): ~0.4-0.5
- 3-bromo-1H-indazole (Starting Material): ~0.1-0.2
- N-2 Isomer: Rf will be very close to the product, often slightly higher.
6. Product Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent under reduced pressure at a temperature below 40°C.
-
Dry the resulting solid or oil under high vacuum.
Protocol 2: Recrystallization
1. Solvent Selection:
-
Place a small amount of the purified product into several test tubes.
-
Add a small amount of different solvents (e.g., isopropanol, ethanol, ethyl acetate/hexane, toluene/heptane) to each tube.
-
Heat the tubes to observe dissolution.
-
Allow the clear solutions to cool to room temperature and then in an ice bath to observe crystal formation.
-
A good solvent will fully dissolve the compound when hot and result in significant crystal precipitation upon cooling.
2. Recrystallization Procedure:
-
Dissolve the compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If a solvent pair is used (e.g., ethyl acetate/hexane), dissolve the compound in the better solvent (ethyl acetate) and then add the poorer solvent (hexane) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification.
References
-
Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(4), x210694. Available from: [Link].
-
Organic Syntheses. Org. Synth.2016 , 93, 37. Available from: [Link].
-
Carter-Franklin, J. N., Parrish, J. D., Tschirret-Guth, R. A., & Butler, A. (2003). Vanadium Haloperoxidase-Catalyzed Bromination and Cyclization of Terpenes. Journal of the American Chemical Society, 125(14), 3689–3695. Available from: [Link].
Sources
Technical Support Center: Monitoring tert-Butyl 3-bromo-1H-indazole-1-carboxylate Reactions
Welcome to the technical support center for monitoring reactions involving tert-Butyl 3-bromo-1H-indazole-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate in the synthesis of complex indazole derivatives, precise reaction monitoring is critical for optimizing yields, minimizing impurities, and ensuring reproducible outcomes.[1] Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose—it is rapid, cost-effective, and provides immediate qualitative feedback on a reaction's progress.
This document provides in-depth, field-tested guidance in a direct question-and-answer format, moving from foundational knowledge to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: this compound is a heterocyclic compound featuring an indazole core. The structure includes two key features for synthetic utility:
-
A Boc (tert-butoxycarbonyl) protecting group on the indazole nitrogen (N1). This group enhances solubility in common organic solvents and modulates the reactivity of the indazole ring system.
-
A bromine atom at the 3-position. This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[2][3][4]
It is a crucial building block for synthesizing a wide range of substituted indazoles, which are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities.[5]
Q2: Why is TLC the preferred method for monitoring these reactions?
A: TLC is ideal for monitoring these reactions for several reasons:
-
Speed and Cost-Effectiveness: It provides results in minutes using minimal materials.
-
Simplicity: The technique is easy to master and perform on a standard lab bench.
-
Qualitative Insight: It allows you to visually track the consumption of the starting material, the formation of the product, and the appearance of any byproducts in near real-time.[6]
-
Solvent System Scouting: The data from TLC is directly translatable to developing a solvent system for purification by flash column chromatography.[7][8]
Q3: How do I visualize the spots on the TLC plate? My compounds are colorless.
A: The indazole ring system is inherently UV-active due to its aromaticity. Therefore, the primary, non-destructive method for visualization is using a UV lamp at a wavelength of 254 nm.[2][9] Compounds containing the indazole core will appear as dark spots on the fluorescent green background of the TLC plate. For compounds that are not UV-active or for confirmation, chemical stains can be used after UV visualization.
Q4: What is a "co-spot" and why is it essential?
A: A co-spot is a single lane on the TLC plate where you apply both the starting material and the reaction mixture, one on top of the other.[10] Its purpose is to resolve ambiguity. If the product's Rf (Retention factor) is very close to the starting material's Rf, the co-spot will help you determine if the starting material is truly consumed. If the starting material is still present, the spot in the co-spot lane will appear elongated or as a single, merged spot. If the starting material is gone, you will see two distinct spots in the reaction mixture lane that correspond to the individual spots in the starting material and co-spot lanes.[8][10]
Core Experimental Protocol: A Step-by-Step Guide
This protocol outlines the standard procedure for monitoring a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling.
Materials:
-
TLC plates (Silica gel 60 F254)
-
TLC developing chamber with a lid
-
Capillary spotters or micropipette
-
Eluent (mobile phase)
-
UV lamp (254 nm)
-
Staining solution (e.g., Potassium Permanganate) and heat gun (optional)
Procedure:
-
Chamber Preparation: Pour your chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a more uniform solvent front. Close the lid and let it equilibrate for 5-10 minutes.[11]
-
Plate Preparation: Using a pencil (never a pen, as the ink will run), gently draw a baseline about 1 cm from the bottom of the TLC plate.[12] Mark three lanes on the baseline: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).[10]
-
Spotting the Plate:
-
SM Lane: Using a capillary spotter, apply a small spot of your diluted this compound solution onto the "SM" mark.
-
Co Lane: Apply a spot of the starting material to the "Co" mark. Then, without letting the spot get too large, apply a spot of the reaction mixture directly on top of it.
-
RXN Lane: Apply a small spot of your reaction mixture to the "RXN" mark.
-
Expert Tip: Ensure spots are small and concentrated for the best resolution. If your reaction mixture is dilute, you may need to apply the spot multiple times, allowing the solvent to evaporate completely between applications.[12][13]
-
-
Developing the Plate: Carefully place the TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the level of the eluent.[12] Close the lid and allow the solvent to travel up the plate undisturbed.
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[10]
-
Visualization:
-
Allow the plate to dry completely in a fume hood.
-
View the plate under a UV lamp (254 nm) and circle all visible spots with a pencil.[9]
-
(Optional) If needed, dip the plate into a chemical stain like potassium permanganate and gently heat with a heat gun to develop the spots.[14] Oxidizable compounds will appear as yellow/brown spots on a purple background.[9]
-
-
Analysis: Compare the spots. In a successful reaction, the spot corresponding to the starting material in the "RXN" lane should diminish or disappear over time, while a new spot corresponding to the product should appear.
Visual Workflow for TLC Monitoring
Caption: Standard experimental workflow for reaction monitoring by TLC.
Troubleshooting Guide
Q5: My spots are streaking down the plate. What's wrong and how do I fix it?
A: Streaking is a common issue that obscures results. Here are the primary causes and their solutions:
| Potential Cause | Explanation | Solution |
| Sample Overload | Too much sample was applied to the plate, exceeding the binding capacity of the silica gel at the origin.[12][13] | Dilute your reaction mixture sample before spotting. Apply the spot gently and keep it as small as possible. |
| Compound is Highly Polar or Basic | Indazole derivatives can be basic. Basic compounds can interact strongly and irreversibly with the acidic silica gel, causing tailing.[15] | Add a small amount of a basic modifier like triethylamine (0.1-2%) to your eluent system to neutralize the acidic sites on the silica.[8][13][15] |
| Insoluble Material | The spotted sample contains material that is not soluble in the eluent. | Filter a small aliquot of your reaction mixture through a small plug of cotton or celite in a pipette before spotting. |
| Decomposition on Silica | The compound may be unstable on the acidic silica gel surface.[16] | Run a 2D TLC to check for stability.[16] If decomposition is confirmed, consider using a different stationary phase like neutral alumina plates. |
Q6: My spots are all at the bottom (Rf ≈ 0) or all at the top (Rf ≈ 1). How do I get good separation?
A: This is an issue with eluent polarity. The goal is to have the Rf value of your key compounds between 0.2 and 0.5 for optimal resolution.[7][17]
-
If spots are at the bottom (Rf ≈ 0): Your eluent is not polar enough . The compounds are sticking strongly to the polar silica gel.[13][17]
-
If spots are at the top (Rf ≈ 1): Your eluent is too polar . The compounds are staying dissolved in the mobile phase and not interacting with the silica gel.[13][17]
-
Solution: Decrease the proportion of the polar solvent. If you are using 50% Ethyl Acetate in Hexanes, try decreasing it to 30% or 20%.
-
| Starting Eluent System Suggestions |
| For general screening: 20-30% Ethyl Acetate in Hexanes |
| For more polar products: 5-10% Methanol in Dichloromethane |
| For very non-polar compounds: 5-10% Ethyl Acetate in Hexanes or 100% Dichloromethane |
Q7: I can't see the spot for my starting material in the reaction lane, but the reaction isn't complete. Why?
A: There are a few possibilities for a disappearing spot:
-
The sample is too dilute: The concentration of the remaining starting material may be below the detection limit of your visualization method.
-
The compound is volatile: While less likely for this specific molecule, some compounds can evaporate from the TLC plate, especially if excessive heat is used for visualization.[13]
-
Solution: Minimize heating time or use a non-destructive visualization method like UV light first.
-
-
The reaction mixture affects chromatography: Sometimes, other components in the reaction mixture (salts, bases, catalysts) can alter how a compound runs on the TLC plate.
-
Solution: This is where the co-spot is crucial. If the starting material spot is visible in the "SM" lane but not the "RXN" lane, check the "Co" lane. If you see a spot there at the expected Rf, it confirms the starting material is still present.[10]
-
Q8: I see multiple new spots in my reaction lane. What do they mean?
A: Multiple spots indicate the formation of more than one new compound. These could be:
-
The desired product.
-
Intermediates that have not fully converted to the product.
-
Byproducts from side reactions (e.g., debromination, dimerization, or Boc-deprotection).
-
Degradation of the starting material or product.[18]
Solution: Track the evolution of the spots over time. A true product spot should grow in intensity as the starting material spot diminishes. Intermediates may appear and then fade. Persistent extra spots are likely byproducts that will need to be separated during purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common TLC issues.
References
-
TLC Stains. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
How to do TLC plates and N-boc deprotection. (2021, October 12). YouTube. Retrieved from [Link]
-
TLC Stains. (n.d.). Organic Chemistry at the University of Colorado Boulder. Retrieved from [Link]
-
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da Silva, A. B., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(7), 9038-9051. Retrieved from [Link]
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Troubleshooting Thin-Layer Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved from [Link]
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How To: Monitor by TLC. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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VanVeller Lab Resources - How to TLC. (n.d.). Iowa State University Department of Chemistry. Retrieved from [Link]
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Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link]
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Ielo, L., et al. (2017). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 13, 1855-1861. Retrieved from [Link]
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tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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TLC Seperation of N-Boc thiol. (2020, October 21). Reddit. Retrieved from [Link]
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Use of TLC to monitor the progress of an enzymatic synthesis reaction. (2010). ResearchGate. Retrieved from [Link]
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3-BroMo-indazole-1-carboxylic acid tert-butyl ester. (n.d.). LookChem. Retrieved from [Link]
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1257296-40-4 | 3-BroMo-indazole-1-carboxylic acid tert-butyl ester. (n.d.). Next Peptide. Retrieved from [Link]
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Al-Hourani, B. J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2825. Retrieved from [Link]
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The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... (2023). ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to tert-Butyl 3-bromo-1H-indazole-1-carboxylate and Other Brominated Indazoles for the Research Scientist
For researchers, scientists, and professionals in drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic introduction of a bromine atom onto this scaffold opens a gateway to a vast chemical space through various cross-coupling reactions, enabling the synthesis of complex molecular architectures. However, not all brominated indazoles are created equal. The position of the bromine atom and the nature of the nitrogen protecting group profoundly influence the reactivity, stability, and synthetic utility of these crucial building blocks.
This guide provides an in-depth, objective comparison of tert-Butyl 3-bromo-1H-indazole-1-carboxylate with other key brominated indazoles, including positional isomers and the N-unprotected parent compound. We will delve into the nuances of their synthesis, comparative reactivity in palladium-catalyzed cross-coupling reactions, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic campaigns.
The Strategic Importance of N-Protection and Bromine Positioning
The indazole ring system possesses two reactive nitrogen atoms (N1 and N2) and several carbon positions amenable to functionalization.[2] Direct functionalization of unprotected indazoles often leads to regioselectivity issues.[3] The introduction of a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group at the N1 position serves several critical functions:
-
Directs Regioselectivity: It sterically hinders the N1 position, often directing subsequent reactions to other sites.
-
Modulates Reactivity: The electron-withdrawing nature of the Boc group can influence the electronic properties of the indazole ring, affecting the reactivity of the C-Br bond in cross-coupling reactions.
-
Enhances Solubility: The lipophilic tert-butyl group generally improves the solubility of the indazole intermediate in common organic solvents.
The position of the bromine atom (C3, C5, C7, etc.) is equally critical, as it dictates the trajectory of molecular elaboration and is influenced by both steric and electronic effects.[3]
Synthesis of Brominated Indazoles: A Comparative Overview
The synthesis of brominated indazoles can be achieved through various methods, primarily involving the direct bromination of the indazole core or a protected derivative.
Synthesis of 3-Bromo-1H-indazole
The direct bromination of 1H-indazole at the C3 position is a common transformation. Reagents like N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) are frequently employed.[2][4] Ultrasound-assisted methods have been shown to provide rapid and efficient C3 bromination.[5][6]
Synthesis of this compound
This key intermediate is typically synthesized in a two-step process:
-
Bromination: 3-Bromo-1H-indazole is prepared as described above.
-
N-Boc Protection: The resulting 3-bromo-1H-indazole is then protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP).[7]
dot graph TD { A[1H-Indazole] -->|Brominating Agent (e.g., NBS, DBDMH)| B(3-Bromo-1H-indazole); B -->|(Boc)₂O, Base (e.g., DMAP, TEA)| C(this compound); subgraph "Step 1: Bromination" A; B; end subgraph "Step 2: N-Protection" B; C; end } caption: "Synthetic workflow for this compound."
Synthesis of Other Brominated Indazole Isomers
The synthesis of other brominated isomers, such as 5-bromo- or 7-bromoindazoles, often relies on the bromination of appropriately substituted precursors or direct bromination where the regioselectivity is controlled by existing substituents or reaction conditions.[3][8] For instance, the bromination of 4-substituted indazoles can be directed to the C7 position.[8] The subsequent N-protection with a Boc group follows a similar protocol as for the 3-bromo isomer.[9]
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The performance of brominated indazoles in this reaction is a critical measure of their synthetic utility.
-
This compound: The N-Boc group in this substrate plays a dual role. While it enhances solubility and handling, it can also be labile under certain Suzuki-Miyaura reaction conditions, particularly with strong bases and high temperatures, leading to in-situ deprotection.[10] However, its use is often advantageous for achieving high yields in the coupling of various aryl and heteroaryl boronic acids.[11]
-
Unprotected 3-Bromo-1H-indazole: Direct Suzuki-Miyaura coupling of unprotected 3-bromoindazoles can be challenging and often results in lower yields.[12] However, microwave-assisted protocols have been developed to improve the efficiency of these couplings.[10][12]
-
5-Bromo- and 7-Bromoindazoles: The reactivity of the C-Br bond at different positions on the benzene ring of the indazole is influenced by the electronic environment. The C5 and C7 positions are generally considered more "aryl-like" in their reactivity compared to the C3 position, which is part of the pyrazole ring. N-protected 5-bromo and 7-bromoindazoles are excellent substrates for Suzuki-Miyaura couplings, often providing high yields of the desired products.[8][9]
Experimental Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various brominated indazoles with different boronic acids, compiled from the literature. It is important to note that direct comparisons are challenging as reaction conditions vary between studies.
| Brominated Indazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | 2-Furylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 95 | [11] |
| 3-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 78 | [12] |
| tert-Butyl 5-bromo-1H-indazole-1-carboxylate | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 85 | [9] |
| 7-Bromo-4-(N-tosyl)amino-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 70 | [8] |
Note: The 3-iodo analog is included for tert-butyl 3-halo-1H-indazole-1-carboxylate as it is a common substrate in the literature for this class of reaction, and its reactivity is expected to be higher than the corresponding 3-bromo compound.
dot graph { layout=neato; node [shape=box, style=rounded]; "this compound" -- "High Yields (with potential deprotection)" [len=2.5]; "Unprotected 3-Bromo-1H-indazole" -- "Moderate to Good Yields (often requires forcing conditions)" [len=2.5]; "N-Protected 5-Bromo-1H-indazoles" -- "Excellent Yields" [len=2.5]; "N-Protected 7-Bromo-1H-indazoles" -- "Excellent Yields" [len=2.5]; } caption: "Relative performance of brominated indazoles in Suzuki-Miyaura coupling."
Mechanistic Considerations
The increased reactivity of the C-Br bond at the 5 and 7 positions compared to the 3-position in Suzuki-Miyaura coupling can be attributed to the electronic nature of the indazole ring. The C3 position is part of the electron-rich pyrazole ring, which can make the oxidative addition of palladium more challenging compared to the C-Br bonds on the benzene portion of the molecule. The N-Boc group, being electron-withdrawing, can help to activate the C3 position towards oxidative addition, thus facilitating the cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[13]
This protocol details the N-Boc protection of a brominated indazole.
Materials:
-
5-Bromo-1H-indazol-3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-bromo-1H-indazol-3-amine (5.0 mmol) in dichloromethane (40 mL), add DMAP (5.0 mmol).
-
Cool the reaction mixture to 273 K (0 °C) in an ice bath.
-
Add (Boc)₂O (5.0 mmol) to the cooled mixture.
-
Slowly warm the reaction mixture to room temperature and stir for 15 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (50 mL).
-
Wash the organic layer with water and then with brine (25 mL each).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (20–30% ethyl acetate in hexane) to afford the title compound.
Protocol 2: Suzuki-Miyaura Coupling of a 5-Bromo-1H-indazole Derivative[9]
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an N-protected 5-bromoindazole.
Materials:
-
N-substituted-5-bromoindazole (1 mmol)
-
Aryl- or heteroarylboronic acid (2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Water
Procedure:
-
In a reaction vessel, dissolve the N-substituted-5-bromoindazole (1 mmol) and Pd(dppf)Cl₂ (10 mol%) in anhydrous DME (10 mL).
-
Stir the solution under an inert atmosphere (e.g., argon) for 1 hour.
-
In a separate flask, dissolve the boronic acid (2 mmol) in anhydrous DME (2.6 mL) and potassium carbonate (2 mmol) in water (2.5 mL).
-
Add the boronic acid and base solutions sequentially to the reaction mixture.
-
Heat the mixture to 80 °C for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, allow the reaction to cool to room temperature.
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Deprotection of the N-Boc Group
The removal of the N-Boc group is often the final step in a synthetic sequence. This can be achieved under various conditions, with acidic hydrolysis being the most common.
Protocol 3: Acidic Deprotection of an N-Boc Indazole[14]
Materials:
-
N-Boc protected indazole
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the N-Boc protected indazole in the chosen solvent (e.g., DCM for TFA, dioxane/methanol for HCl).
-
Add the acid (e.g., TFA or a solution of HCl) to the mixture.
-
Stir the reaction at room temperature for 1-18 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the deprotected indazole.
Conclusion and Recommendations
The choice between this compound and other brominated indazoles is highly dependent on the specific synthetic strategy.
-
This compound is a versatile reagent, particularly when functionalization at the C3 position is desired. The Boc group facilitates handling and can activate the C3 position, though its lability under some cross-coupling conditions must be considered.
-
Unprotected 3-bromo-1H-indazole can be a more atom-economical choice, but may require more rigorous optimization of reaction conditions to achieve high yields in cross-coupling reactions.
-
N-Protected 5- and 7-bromoindazoles are generally excellent substrates for cross-coupling reactions, providing a reliable means to introduce diversity on the benzene ring portion of the indazole core.
For researchers embarking on the synthesis of novel indazole derivatives, a careful evaluation of the desired final structure and the planned synthetic route will guide the selection of the most appropriate brominated indazole building block. For complex, multi-step syntheses where solubility and reactivity control are paramount, the use of N-Boc protected brominated indazoles is often the most prudent choice.
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Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved January 4, 2024, from [Link]
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Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]
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Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6331-6339. [Link]
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Boulton, A. J., et al. (1980). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 33(8), 1763-1772. [Link]
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Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6331-6339. [Link]
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[No author given]. (2007). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi, 127(8), 1257-65. [Link]
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Wang, L., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(45), 29553-29557. [Link]
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Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6331-6339. [Link]
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Liu, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821. [Link]
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Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved January 4, 2024, from [Link]
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Liu, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821. [Link]
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Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). [Link]
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El Kazzouli, S., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 12(8), 576-581. [Link]
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Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6331-6339. [Link]
-
Rosiak, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2339-2348. [Link]
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Sharma, S., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23207-23213. [Link]
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Wang, L., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(45), 29553-29557. [Link]
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El Kazzouli, S., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 12(8), 576-581. [Link]
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Chaskar, A., et al. (2009). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Bulletin of the Korean Chemical Society, 30(7), 1634-1636. [Link]
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Wang, L., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(45), 29553-29557. [Link]
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Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3. [Link]
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Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-40. [Link]
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PubChem. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. Retrieved January 4, 2024, from [Link]
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Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3. [Link]
-
Goud, B. K., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved January 4, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 4, 2024, from [Link]
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Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]
-
Chen, Y., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
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[No authors listed]. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Retrieved January 4, 2024, from [Link]
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[No authors listed]. (2024). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid. ChemistrySelect, 9(13). [Link]
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Sheng, Y., et al. (2020). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 24(12), 2868-2874. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of 3-Bromoindazoles
Introduction: The Indazole Scaffold and the Challenge of C-C Bond Formation
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, from kinase inhibitors in oncology to treatments for neurological disorders. The synthesis of complex, functionalized indazole derivatives is therefore of paramount importance in drug discovery and development. The Palladium-catalyzed Suzuki-Miyaura coupling reaction stands as one of the most robust and versatile methods for forming C(sp²)–C(sp²) bonds, valued for its mild conditions and tolerance of a wide array of functional groups.[1][2]
However, the coupling of N-H containing heterocycles like 3-bromoindazole presents unique challenges. The acidic proton on the pyrazole ring can lead to catalyst inhibition or undesired side reactions. Consequently, many traditional protocols require an N-protection/deprotection sequence, adding steps and reducing overall efficiency. This guide provides a comparative analysis of various palladium catalytic systems for the direct Suzuki-Miyaura coupling of 3-bromoindazoles, with a focus on reaction efficiency, substrate scope, and the mechanistic rationale behind catalyst selection. We will explore experimental data to guide researchers in choosing the optimal conditions for their specific synthetic needs.
The Engine of C-C Coupling: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimization. The process is generally accepted to proceed through a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[3][4] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoindazole, forming a square-planar Pd(II) complex. This is often the rate-limiting step, and its efficiency is highly dependent on the electron density of the aryl halide and the nature of the palladium ligands.[5][6]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[5][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Analysis of Palladium Catalysts
The choice of palladium source and, critically, the associated ligands, dictates the efficiency and scope of the coupling reaction. We will compare several classes of catalysts that have been successfully applied to the Suzuki coupling of bromoindazoles.
Traditional Phosphine-Based Catalysts: The Workhorses
Catalysts based on triphenylphosphine (PPh₃) are among the most common and were the first to be explored for this transformation.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This air-sensitive but highly effective Pd(0) precatalyst is often the first choice for screening reactions. Research has shown that for the coupling of N-H free 3-bromoindazoles, Pd(PPh₃)₄ provides superior yields compared to other traditional catalysts like Pd(OAc)₂/PPh₃ and PdCl₂(PPh₃)₂ under microwave irradiation.[8] The use of microwave heating dramatically accelerates the reaction, likely by efficiently overcoming the activation energy barriers of the catalytic cycle.[8][9]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂): This air-stable Pd(II) precatalyst incorporates a bidentate ferrocene-based ligand (dppf). The dppf ligand's large "bite angle" is known to promote reductive elimination, often leading to higher efficiency. In a study on 5-bromoindazoles, Pd(dppf)Cl₂ was found to be the most effective catalyst, affording high yields in just two hours under conventional heating.[10] This highlights that for some indazole substrates, more sophisticated phosphine ligands can offer significant advantages over simple PPh₃.
Advanced Catalytic Systems: Palladacycles and NHCs
To overcome the limitations of traditional catalysts (e.g., sensitivity, lower activity for challenging substrates), more advanced systems have been developed.
-
Palladacycles: These are highly active catalyst precursors where the palladium atom is part of a chelated ring structure.[1] They are known for their high thermal stability and longevity, often achieving high turnover numbers (TONs).[1] For instance, the t-BuXPhos Palladacycle has demonstrated excellent performance in Buchwald-Hartwig aminations, a related cross-coupling reaction, achieving full conversion with low catalyst loading.[11] While specific data for 3-bromoindazoles is less common in the reviewed literature, their high activity makes them strong candidates, particularly for large-scale synthesis where catalyst efficiency is critical.
-
N-Heterocyclic Carbene (NHC) Complexes (e.g., PEPPSI): NHCs are powerful ligands that form very strong bonds with palladium. This strong σ-donation makes the metal center more electron-rich, which facilitates the oxidative addition step.[12] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a class of air- and moisture-stable Pd(II)-NHC precatalysts that are highly efficient for Suzuki couplings, including those involving challenging aryl chlorides.[13][14][15] Their robustness and high activity, even at room temperature with low catalyst loadings, make them an excellent choice for coupling 3-bromoindazoles, especially when dealing with electronically demanding or sterically hindered coupling partners.[16]
Performance Data Summary
The following table summarizes experimental data for the Suzuki coupling of various bromoindazoles, providing a direct comparison of catalyst performance.
| Catalyst | Base | Solvent System | Temp. (°C) & Time | Yield (%) | Substrate Notes | Reference |
| Pd(PPh₃)₄ (10 mol%) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C, 1 h (MW) | 78% | N-H free 3-bromoindazole | [8] |
| Pd(OAc)₂/PPh₃ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C, 1 h (MW) | 70% | N-H free 3-bromoindazole | [8] |
| PdCl₂(PPh₃)₂ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C, 1 h (MW) | 65% | N-H free 3-bromoindazole | [8] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C, 2 h | 92% | 5-bromo-1-ethyl-1H-indazole | [10] |
| Pd(PCy₃)₂ | K₂CO₃ | Dimethoxyethane | 80 °C, 2 h | 51% | 5-bromo-1-ethyl-1H-indazole | [10] |
| Pd(PPh₃)₄ (10 mol%) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C, 4 h | 70% | N-H free 7-bromoindazole | [17] |
Experimental Protocols & Workflow
Reproducibility is the cornerstone of scientific integrity. Below is a generalized workflow for setting up a Suzuki-Miyaura coupling reaction, followed by a detailed protocol based on a highly successful literature procedure.
General Experimental Workflow
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: Microwave-Assisted Coupling of Free (NH) 3-Bromoindazole
This protocol is adapted from the optimized conditions reported by Ben-Yahia et al., which demonstrated high efficiency for N-H free substrates.[8]
Materials:
-
3-Bromo-1H-indazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 mmol, 10 mol%)
-
1,4-Dioxane (3 mL)
-
Ethanol (1.5 mL)
-
Water (0.5 mL)
-
Microwave vial with a magnetic stir bar
Procedure:
-
To a 10 mL microwave vial, add 3-bromo-1H-indazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.1 mmol) to the vial.
-
Add the solvent mixture of 1,4-dioxane (3 mL), ethanol (1.5 mL), and water (0.5 mL).
-
Seal the vial tightly with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 1 hour with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole product.
Conclusion and Field-Proven Insights
The Suzuki-Miyaura coupling of 3-bromoindazoles is a highly tractable transformation, provided the correct catalytic system is chosen.
-
For Rapid Screening and General Versatility: Pd(PPh₃)₄ under microwave irradiation is an excellent starting point, especially for N-H free indazoles. It is readily available and the high temperatures achieved with microwave heating can drive sluggish reactions to completion.[8]
-
For Improved Efficiency and Air-Stability: Pd(dppf)Cl₂ offers a significant advantage for substituted indazoles. Its stability and the ligand's ability to promote the crucial reductive elimination step can lead to higher yields and shorter reaction times under conventional heating, making it suitable for larger-scale preparations where microwave synthesis is not feasible.[10]
-
For Challenging Substrates and Process Development: Modern catalysts like PEPPSI-NHC complexes represent the state-of-the-art. Their high stability, exceptional activity at low loadings, and broad functional group tolerance make them ideal for complex, multi-step syntheses common in pharmaceutical process chemistry.[11][14]
Ultimately, the optimal palladium catalyst is not a one-size-fits-all solution. It is dependent on the specific substrate, desired scale, available equipment, and economic considerations. By understanding the mechanistic principles and leveraging the comparative data presented, researchers can make informed decisions to efficiently synthesize the valuable 3-arylindazole scaffolds that drive modern drug discovery.
References
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Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating. Organic Letters, 4(17), 2973–2976. [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
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Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7431–7440. [Link]
-
Ben-Yahia, H., Rezgui, F., & El Kazzouli, S. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews, 40(10), 5009-5020. [Link]
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Ahmad, A., et al. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Molecules, 25(22), 5439. [Link]
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
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Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Center for Biotechnology Information. [Link]
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Abid, M., et al. (2008). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]
-
Reddy, T., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
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Poyatos, M., et al. (2012). PEPPSI-Type Palladium Complexes Containing Basic 1,2,3-Triazolylidene Ligands and Their Role in Suzuki-Miyaura Catalysis. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Bastin, S., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[18]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Molecules, 25(18), 4277. [Link]
-
Kaur, N., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Pérez-Temprano, M. H., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 60(34), 18334-18352. [Link]
-
Paterson, A. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2005–2014. [Link]
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Felpin, F.-X., & Le Grognec, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 786. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chernenko, A. Yu., et al. (2018). Pd-PEPPSI complexes based on 1,2,4-triazol-3-ylidene ligands as efficient catalysts in the Suzuki—Miyaura reaction. ResearchGate. [Link]
-
Sharma, A., & Kumar, V. (2019). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
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Bratulescu, G. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 22(4), 542. [Link]
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Liu, B., et al. (2018). Highly Active Pd-PEPPSI Complexes for Suzuki-Miyaura Cross-coupling of Aryl Chlorides: an Investigation on the Effect of Electronic Properties. ResearchGate. [Link]
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Navigating the Synthesis of 3-Bromoindazole Derivatives: A Comparative Guide to N-Protecting Groups Beyond Boc
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, frequently appearing in a multitude of biologically active compounds. The strategic functionalization of this bicyclic heterocycle is paramount for tuning its pharmacological properties. Specifically, 3-bromoindazole serves as a versatile building block, offering a reactive handle for cross-coupling reactions to introduce molecular diversity. However, the acidic N-H proton of the pyrazole ring often interferes with these transformations, necessitating the use of a protecting group.
While the tert-butyloxycarbonyl (Boc) group is a common choice for amine protection, its application to 3-bromoindazole is not without its challenges. The lability of the Boc group under certain cross-coupling conditions and its electron-withdrawing nature can lead to undesired side reactions or inhibit subsequent functionalization at the C-3 position. This guide provides an in-depth, objective comparison of alternative N-protecting groups for 3-bromoindazole, offering experimental insights and data to aid researchers in selecting the optimal strategy for their synthetic endeavors.
The Limitations of Boc Protection for 3-Bromoindazole
The Boc group is widely used due to its ease of introduction and removal under acidic conditions.[1] However, in the context of 3-bromoindazole, its utility can be compromised. A significant drawback is its potential cleavage under the basic and/or thermal conditions often employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This premature deprotection can lead to a mixture of products and complicate purification. Furthermore, the electron-withdrawing nature of the carbamate can decrease the nucleophilicity of the indazole ring, potentially hindering subsequent reactions. One study reported the concomitant deprotection of an N-Boc group during a microwave-assisted Suzuki-Miyaura cross-coupling of a 3-iodo-indazole derivative, highlighting the lability of this protecting group under such conditions.[2]
Alternative Protecting Groups: A Comparative Analysis
The selection of an appropriate protecting group is a critical decision in any synthetic sequence. The ideal group should be introduced in high yield, be stable to the reaction conditions of subsequent steps, and be removed cleanly and selectively without affecting other functional groups. Here, we evaluate several promising alternatives to the Boc group for the protection of 3-bromoindazole.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group has emerged as a robust and versatile protecting group for a variety of N-heterocycles. A key advantage of SEM protection for indazoles is its propensity to direct regioselective protection at the N-2 position.[3][4][5] This is particularly valuable as N-2 protected indazoles can be selectively lithiated at the C-3 position, offering a pathway for the introduction of various electrophiles.[3][4]
Key Features:
-
Regioselectivity: Primarily directs to the N-2 position, which can be advantageous for specific synthetic strategies.
-
Stability: Stable to a wide range of reaction conditions, including strongly basic and organometallic reagents.
-
Deprotection: Can be removed under acidic conditions (e.g., HCl in EtOH) or with fluoride sources like tetrabutylammonium fluoride (TBAF) in THF.[3][4]
While direct quantitative data for the SEM protection of 3-bromoindazole is not abundant in the literature, the general protocols for indazole protection are applicable. The stability of the SEM group under cross-coupling conditions makes it a strong candidate for syntheses requiring functionalization of the 3-bromo position.
Sulfonyl Groups (e.g., Tosyl - Ts)
Sulfonyl groups, such as the p-toluenesulfonyl (Tosyl) group, are known for their high stability to a broad range of reaction conditions, including strong acids and bases. This robustness makes them attractive for multi-step syntheses.
Key Features:
-
Stability: Very stable to both acidic and basic conditions.
-
Introduction: Readily introduced using tosyl chloride in the presence of a base.
-
Deprotection: Removal can be challenging, often requiring harsh reductive conditions (e.g., Mg/MeOH or sodium in liquid ammonia).
A notable consideration is that, similar to the Boc group, the tosyl group is electron-withdrawing, which could impact subsequent reactions. There are reports of the tosyl group also being cleaved under certain Suzuki-Miyaura conditions, although it is generally considered more robust than Boc.[2] The challenging deprotection is a significant drawback and should be carefully considered in the context of the overall synthetic plan.
Benzyl (Bn) Group
The benzyl group is a classic and reliable protecting group for amines and alcohols. Its introduction is straightforward, and its removal via catalytic hydrogenolysis is typically clean and high-yielding.
Key Features:
-
Stability: Stable to acidic and basic conditions, as well as many organometallic reagents.
-
Introduction: Typically introduced using benzyl bromide or chloride with a base like NaH or K₂CO₃.
-
Deprotection: Removed by catalytic hydrogenolysis (H₂, Pd/C), which is a mild and efficient method.
The benzyl group is a good choice when subsequent reactions are sensitive to acidic or strongly basic conditions. Its compatibility with many cross-coupling reactions makes it a suitable alternative to Boc for 3-bromoindazole functionalization.
p-Methoxybenzyl (PMB) Group
The PMB group is similar to the benzyl group but offers the advantage of an alternative deprotection method. The electron-donating methoxy group makes the benzyl ring more susceptible to oxidative cleavage.
Key Features:
-
Stability: Similar stability profile to the benzyl group.
-
Introduction: Introduced using PMB chloride with a base.
-
Deprotection: Can be removed by hydrogenolysis or, more selectively, by oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). It can also be cleaved under strongly acidic conditions (e.g., TFA).[6][7]
The option for oxidative deprotection provides valuable orthogonality in complex syntheses where other protecting groups might be sensitive to hydrogenolysis.
Trityl (Trt) Group
The bulky trityl group can offer steric hindrance and is readily removed under mild acidic conditions. Its large size can influence the regioselectivity of protection.
Key Features:
-
Bulky Nature: Can provide steric protection and influence regioselectivity.
-
Introduction: Introduced using trityl chloride in the presence of a base.
-
Deprotection: Cleaved under mild acidic conditions (e.g., TFA in DCM or acetic acid).[8]
The lability of the trityl group to acid makes it a useful choice when mild deprotection is required. However, its stability in subsequent reactions, particularly those involving Lewis acids, should be carefully evaluated.
Performance Comparison of N-Protecting Groups for Indazoles
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Stability | Key Features & Considerations for 3-Bromoindazole |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, base (e.g., TEA, DMAP) | Acidic (TFA, HCl); Basic (Na₂CO₃ in DME) | Stable to hydrogenolysis and mild base. Labile to strong acid and some cross-coupling conditions. | Widely used, but potential for cleavage during Suzuki-Miyaura reactions. Electron-withdrawing nature may affect C-3 reactivity. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base (e.g., NaH, dicyclohexylmethylamine) | Fluoride (TBAF); Acidic (HCl) | Stable to a wide range of conditions, including organometallics and strong bases. | Excellent stability for cross-coupling. N-2 regioselectivity can be exploited for C-3 lithiation strategies.[3][4][5] |
| p-Toluenesulfonyl | Ts | TsCl, base (e.g., pyridine, Et₃N) | Reductive cleavage (Mg/MeOH); Strong acid | Very stable to both acidic and basic conditions. | High stability is an advantage, but harsh deprotection can be a major drawback. Electron-withdrawing. |
| Benzyl | Bn | BnBr or BnCl, base (e.g., NaH, K₂CO₃) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acid, base, and many organometallics. | Robust and reliable. Deprotection is mild and efficient. Good choice for compatibility with cross-coupling reactions. |
| p-Methoxybenzyl | PMB | PMB-Cl, base (e.g., NaH) | Oxidative (DDQ, CAN); Hydrogenolysis; Acidic (TFA) | Similar to Bn, but susceptible to oxidative cleavage. | Offers orthogonal deprotection strategy. Useful when hydrogenolysis is not feasible.[6][7] |
| Trityl | Trt | TrCl, base (e.g., Et₃N) | Mild acidic conditions (TFA, AcOH) | Labile to acid. | Bulky group can influence regioselectivity. Mild deprotection is advantageous for sensitive substrates.[8] |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of the indazole core. Optimization for 3-bromoindazole may be required.
Protocol 1: N-SEM Protection of Indazole
-
Protection: To a solution of indazole (1.0 equiv) in anhydrous THF, add dicyclohexylmethylamine (1.2 equiv) followed by 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv). Stir the mixture at room temperature for 3-5 hours. Dilute with ethyl acetate and quench with 0.5 N NaOH. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
-
Deprotection (with TBAF): To a solution of the N-SEM protected indazole in THF, add a 1.0 M solution of TBAF in THF (1.5-2.0 equiv). Reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify as needed.[3][4]
Protocol 2: N-Benzyl Protection of Indazole
-
Protection (with NaH): To a suspension of NaH (60% in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C, add a solution of indazole (1.0 equiv) in THF dropwise. Stir for 30 minutes at 0 °C, then add benzyl bromide (1.1 equiv). Allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction with water and extract with an organic solvent. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Deprotection: Dissolve the N-benzyl indazole in methanol or ethanol. Add a catalytic amount of 10% Pd/C. Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Visualization of Synthetic Strategies
The choice of a protecting group dictates the available synthetic pathways. The following diagrams illustrate the logical flow for selecting a protecting group and the general protection/deprotection workflows.
Caption: Decision tree for selecting an N-protecting group for 3-bromoindazole.
Caption: General synthetic workflow for the functionalization of 3-bromoindazole.
Conclusion
The choice of a protecting group for 3-bromoindazole is a critical parameter that can significantly impact the success of a synthetic campaign. While Boc is a convenient and widely used protecting group, its lability under certain cross-coupling conditions warrants the consideration of more robust alternatives. The SEM group offers excellent stability and the unique advantage of directing N-2 protection, which can be leveraged for C-3 functionalization via lithiation. The benzyl group provides a reliable and stable protecting group that is easily removed under mild hydrogenolysis conditions. The PMB group offers an orthogonal deprotection strategy via oxidative cleavage, which is valuable in the synthesis of complex molecules. Finally, the tosyl group provides exceptional stability, but its removal requires harsh conditions that may not be compatible with all substrates.
By carefully considering the stability, regioselectivity, and deprotection conditions of these alternative protecting groups, researchers can develop more efficient and reliable synthetic routes to novel 3-bromoindazole derivatives, ultimately accelerating the drug discovery and development process.
References
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Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
-
ACS Publications. (n.d.). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. [Link]
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Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]
-
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
-
National Institutes of Health. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. [Link]
-
MDPI. (2020). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]
-
ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
National Institutes of Health. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. [Link]
-
UCLA – Chemistry and Biochemistry. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. [Link]
-
ACS Publications. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
ResearchGate. (n.d.). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. [Link]
-
Repositório Científico da Universidade do Minho. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. [Link]
-
MDPI. (2016). Indium-Mediated Cleavage of the Trityl Group from Protected 1H- Tetrazoles. [Link]
-
ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. [Link]
-
ResearchGate. (n.d.). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. [Link]
-
ResearchGate. (n.d.). An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. [Link]
-
MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
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A Comparative Guide to the Reactivity of 3-Bromo and 5-Bromoindazole Derivatives in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of modern pharmaceutical design, recognized as a privileged structure in numerous therapeutic agents.[1] The functionalization of this bicyclic heteroaromatic system is pivotal for modulating biological activity, and bromoindazoles serve as versatile intermediates for carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth comparison of the reactivity of two common isomers, 3-bromoindazole and 5-bromoindazole, with a focus on their behavior in palladium-catalyzed cross-coupling reactions. We will delve into the electronic factors governing their reactivity, present supporting experimental data, and provide detailed protocols for key transformations.
The Indazole Nucleus: An Electronic Overview
Indazole, a fusion of benzene and pyrazole rings, is a 10π electron aromatic system.[2][3] The 1H-tautomer is the most thermodynamically stable form.[1][4] The distribution of electron density across the ring is not uniform, which dictates the regioselectivity of its functionalization. The C3 position, being part of the pyrazole ring, is generally more electron-deficient compared to the positions on the carbocyclic ring. This inherent electronic nature is the primary determinant of the differential reactivity between 3-bromo and 5-bromoindazoles.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the elaboration of bromoindazoles. The reactivity of the C-Br bond in these reactions is highly dependent on its position on the indazole ring.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Both 3-bromo and 5-bromoindazoles are competent substrates for this transformation, though their reactivity profiles can differ.
3-Bromoindazoles are widely employed in Suzuki-Miyaura couplings.[5] The C3-position is activated for oxidative addition to the palladium(0) catalyst due to the electronic influence of the adjacent nitrogen atoms. Microwave-assisted protocols have been developed to facilitate the coupling of N-unprotected 3-bromoindazoles, which can otherwise be challenging.[6]
5-Bromoindazoles also readily participate in Suzuki-Miyaura reactions. The C5-position is on the benzenoid portion of the molecule, and its reactivity is analogous to that of a typical aryl bromide. Studies have shown successful couplings of 5-bromoindazoles with a variety of (hetero)arylboronic acids.[7]
Comparative Experimental Data:
While a direct head-to-head comparison under identical conditions is not extensively reported in a single study, a survey of the literature provides valuable insights. The following table summarizes representative yields for Suzuki-Miyaura reactions of N-protected 3-bromo and 5-bromoindazoles with phenylboronic acid.
| Bromoindazole Isomer | Protecting Group | Catalyst | Base | Solvent | Yield (%) | Reference |
| 3-Bromo-1-Boc-indazole | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | ~85% | [5] | |
| 5-Bromo-1-ethyl-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | ~90% | [7] |
Note: Yields are approximate and can vary based on specific reaction conditions and substrates.
From the available data, both isomers generally provide good to excellent yields in Suzuki-Miyaura couplings. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction for a specific substrate.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9] This reaction is particularly relevant in medicinal chemistry for the synthesis of arylamines.
The reactivity of bromoindazoles in this reaction is also position-dependent. While both isomers can undergo Buchwald-Hartwig amination, the conditions required may vary. The C-N bond formation at the C5 position of 5-bromoindazoles has been well-documented.[10][11]
Logical Relationship of Reactivity:
Caption: Factors influencing the reactivity of bromoindazoles.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of bromoindazoles and their subsequent use in Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Synthesis of 3-Bromo-1H-indazole
This protocol is adapted from standard laboratory procedures for the direct bromination of indazole.[12]
Materials:
-
1H-Indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a solution of 1H-indazole (1.0 eq) in acetonitrile in a round-bottom flask, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 3-bromo-1H-indazole.
Protocol 2: Synthesis of 5-Bromo-1H-indazole
This protocol is based on the cyclization of a substituted aniline derivative.[13]
Materials:
-
4-Bromo-2-methylaniline
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Stir bar
-
Round-bottom flask
Procedure:
-
Dissolve 4-bromo-2-methylaniline (1.0 eq) in acetic acid in a round-bottom flask.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water to the reaction mixture at room temperature.
-
Stir the mixture for 5-7 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under vacuum.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to yield 5-bromo-1H-indazole.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Bromoindazole
This is a general protocol that can be adapted for both 3-bromo and 5-bromoindazole derivatives.[6][7]
Materials:
-
Bromoindazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Stir bar
-
Reaction vessel suitable for heating (e.g., microwave vial or sealed tube)
Experimental Workflow:
Caption: Suzuki-Miyaura cross-coupling workflow.
Procedure:
-
In a reaction vessel, combine the bromoindazole, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling nitrogen through it for 10-15 minutes.
-
Seal the vessel and heat the reaction to the desired temperature (e.g., 80-120 °C) with stirring. If using microwave irradiation, follow the instrument's safety guidelines.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Concluding Remarks
Both 3-bromo and 5-bromoindazole derivatives are valuable and versatile building blocks in organic synthesis, particularly for the construction of complex molecules with potential biological activity. Their reactivity in palladium-catalyzed cross-coupling reactions is generally high, though influenced by the position of the bromine substituent. The C3 position is electronically activated, while the C5 position behaves more like a standard aryl bromide. A thorough understanding of these nuances, coupled with careful optimization of reaction conditions, will enable researchers to effectively utilize these important intermediates in their synthetic endeavors.
References
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A Comparative Guide to tert-Butyl 3-bromo-1H-indazole-1-carboxylate for Advanced Synthesis
Introduction: The Indazole Scaffold and the Challenge of C3 Functionalization
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents in oncology, neurology, and inflammatory diseases.[1][2][3] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for drug design. However, the selective functionalization of the indazole ring, particularly at the C3 position, presents a significant synthetic challenge. The presence of the N-H proton in the pyrazole ring complicates reactions, often leading to undesired side reactions or requiring harsh conditions.
This guide provides an in-depth analysis of tert-Butyl 3-bromo-1H-indazole-1-carboxylate , a key building block that overcomes many of these challenges. We will explore its distinct advantages over alternative reagents, supported by comparative experimental data and detailed protocols. This document is intended for researchers, chemists, and drug development professionals seeking to streamline the synthesis of complex, indazole-based molecules.
The Critical Role of N-Protection in Indazole Chemistry
To achieve regioselective C-C or C-N bond formation at the C3 position of a 3-bromoindazole, protection of the N1 nitrogen is paramount. The acidic N-H proton can interfere with organometallic reagents and bases commonly used in cross-coupling reactions. The choice of the protecting group is critical, as it must be stable to the reaction conditions yet readily cleavable without affecting other functional groups in the molecule.
The tert-butyloxycarbonyl (Boc) group, as utilized in this compound, offers a superior solution compared to unprotected indazoles or those with other protecting groups like p-toluenesulfonyl (Ts).
Advantages of the Boc Protecting Group:
-
Enhanced Stability: The Boc group is robust and stable under the basic conditions typical of many cross-coupling reactions, preventing unwanted N-deprotection during the key bond-forming step.[4]
-
Increased Solubility: The bulky tert-butyl group often improves the solubility of the indazole intermediate in common organic solvents, facilitating reaction setup and purification.
-
Orthogonal Deprotection: The Boc group is labile under acidic conditions (e.g., TFA, HCl) or with specific Lewis acids, allowing for its selective removal in the presence of other protecting groups that are sensitive to acids, such as esters or silyl ethers.[5][6] This orthogonality is a cornerstone of modern multi-step synthesis.
-
Facilitated C3-Functionalization: By protecting the N1 position, the Boc group electronically activates the C3 position for reactions like palladium-catalyzed cross-coupling, leading to higher yields and cleaner reaction profiles.[7]
Comparative Analysis in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds. The performance of this compound in this reaction is a key indicator of its utility.
A significant advantage is its ability to undergo efficient coupling with a wide array of aryl and heteroaryl boronic acids. Furthermore, under specific microwave heating conditions, the reaction can be designed to trigger a concomitant deprotection of the Boc group, affording the 3-aryl-NH-indazole in a single, efficient step. This "cross-coupling/N-deprotection" sequence is highly valuable for streamlining synthetic routes.[4]
Experimental Data: Comparison of Coupling Partners
The following table summarizes the yields obtained from the Suzuki-Miyaura cross-coupling of a related N-Boc protected 3-iodo-indazole with various boronic acids, followed by in-situ deprotection. This data highlights the broad functional group tolerance and high efficiency of the methodology.[4]
| Entry | Boronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-1H-indazole | >80% |
| 2 | 3-Pyridylboronic acid | 3-(Pyridin-3-yl)-1H-indazole | >80% |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-indazole | >80% |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-1H-indazole | >80% |
| 5 | 2-Thienylboronic acid | 3-(Thiophen-2-yl)-1H-indazole | >80% |
Data adapted from a study on a structurally similar 3-iodo-N-Boc indazole derivative, demonstrating the general applicability of the method.[4]
In contrast, attempts to perform Suzuki coupling on unprotected 3-bromoindazoles can be challenging, often requiring stronger bases or leading to complex product mixtures.[8] Other protecting groups, such as p-tosyl, have been shown to deprotect under coupling conditions, but with significantly lower overall yields compared to the Boc-protected counterpart.[4]
Synthetic Workflow & Experimental Protocols
The utility of this compound is best illustrated through a typical synthetic workflow, from its preparation to its use in diversification.
Caption: Synthetic utility of this compound.
Protocol 1: Synthesis of tert-Butyl 3-iodo-1H-indazole-1-carboxylate
This protocol describes the N-protection of the indazole core, a critical first step. A similar procedure is used for the 3-bromo analogue.
-
Reagents & Setup: In a round-bottom flask, combine 3-iodo-1H-indazole (5 mmol, 1.0 equiv), di-tert-butyl dicarbonate ((Boc)₂O, 5.5 mmol, 1.1 equiv), 4-dimethylaminopyridine (DMAP, 0.24 mmol, 0.05 equiv), and triethylamine (Et₃N, 7.5 mmol, 1.5 equiv).[7]
-
Solvent Addition: Add acetonitrile (10 mL) to the flask.[7]
-
Reaction: Seal the flask and stir the mixture vigorously at room temperature (25 °C) for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Workup: Upon completion, concentrate the solution under reduced pressure to remove the solvent and triethylamine.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure product.[7]
Protocol 2: Microwave-Assisted Suzuki Coupling & In-Situ Deprotection
This protocol demonstrates the efficient one-pot C3-arylation and N-deprotection.
-
Reagents & Setup: To a microwave reaction vial, add tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate (0.35 mmol, 1.0 equiv), the desired arylboronic acid (0.69 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 0.057 equiv).[4]
-
Solvent & Base Addition: Add 1,4-dioxane (3 mL) and an aqueous solution of 2N sodium carbonate (Na₂CO₃) (0.77 mL, 1.54 mmol, 4.4 equiv).[4]
-
Reaction: Seal the vial and heat the mixture under microwave irradiation at 120 °C for 40 minutes.[4]
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (EtOAc). Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the solution is basic.
-
Extraction: Extract the aqueous layer three times with EtOAc. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum.[4]
-
Purification: The resulting crude 3-aryl-1H-indazole can be used directly or purified further by reverse-phase HPLC or column chromatography.[4]
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism underscores why a stable, N-protected substrate is crucial for success. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
The initial oxidative addition step, where the aryl bromide (R-X) adds to the Pd(0) catalyst, is often rate-limiting.[9][10] An unprotected N-H group on the indazole can coordinate to the palladium center, inhibiting this crucial step and leading to catalyst deactivation. The Boc group sterically and electronically isolates the N1 position, ensuring the palladium catalyst engages exclusively with the C3-bromo bond for a clean and efficient reaction.
Conclusion and Outlook
For researchers engaged in the synthesis of indazole-containing compounds, This compound represents a superior building block. Its key advantages—stability, high reactivity in cross-coupling, and orthogonal deprotection capabilities—translate into higher yields, cleaner reactions, and streamlined synthetic pathways. The ability to perform one-pot coupling and deprotection sequences further enhances its value, saving time and resources in complex multi-step syntheses. By leveraging this reagent, chemists can more efficiently access diverse libraries of 3-substituted indazoles, accelerating the discovery of new therapeutic agents.
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Dodge, M. W., et al. (2010). Synthesis of 1,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health. [Link]
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Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
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Lv, P-C., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
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Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography. [Link]
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Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health, PMC. [Link]
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Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. [Link]
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Valente, C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]
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Ross, S. C., et al. (2019). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. National Institutes of Health, PMC. [Link]
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Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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Sridharan, V., et al. (2011). Deprotection of the t-butyl ester group. ResearchGate. [Link]
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Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Journal of Organic Chemistry. [Link]
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Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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Hartwig, J. F., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Journal of the American Chemical Society. [Link]
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El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
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Wang, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of tert-Butyl 3-bromo-1H-indazole-1-carboxylate Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Isomeric Purity in Indazole Synthesis
Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The indazole scaffold, an aromatic bicyclic heterocycle, is often considered a bioisostere of indole.[3] When synthesizing these molecules, particularly through N-alkylation or bromination, chemists frequently encounter a significant challenge: the formation of a mixture of regioisomers. The substitution of the tert-butoxycarbonyl (Boc) group can occur at either the N-1 or N-2 position of the pyrazole ring, and bromination can occur at any of the four available positions on the benzene ring (C4, C5, C6, or C7).
Since these isomers often possess distinct physicochemical and pharmacological properties, the ability to unambiguously identify the exact isomeric structure is paramount for regulatory approval, patentability, and ensuring the desired biological activity.[4] This guide provides a comprehensive spectroscopic framework for differentiating tert-Butyl 3-bromo-1H-indazole-1-carboxylate from its most common regioisomers. We will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.
The Isomeric Landscape
The primary molecule of interest is This compound . The Boc group is a common protecting group for amines, known for its stability in various conditions and its straightforward removal under acidic protocols.[5][6][7] The synthetic process can, however, yield several isomeric byproducts. This guide will focus on distinguishing the target N-1 isomer from its N-2 counterpart and its positional bromo-isomers on the N-1 scaffold.
Caption: Isomeric landscape of Boc-protected 3-bromoindazole.
Experimental Workflow & Methodologies
A robust analytical workflow is critical for confident isomer identification. The causality behind our choice of techniques is simple: each method provides a unique and complementary piece of structural information. Mass spectrometry confirms the elemental composition, IR spectroscopy identifies key functional groups, and NMR spectroscopy provides the detailed atomic connectivity required to distinguish subtle isomeric differences.
Caption: Step-by-step workflow for spectroscopic analysis.
Protocol 1: Sample Preparation for NMR Spectroscopy
This protocol ensures a clean, high-resolution spectrum, which is crucial for observing the fine splitting patterns that differentiate isomers.
-
Weigh approximately 5-10 mg of the indazole sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indazoles due to its excellent solubilizing power.[8]
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear solution is essential to avoid peak broadening.[9]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.[4]
Protocol 2: Sample Preparation for IR Spectroscopy
The choice between KBr pellet and thin film depends on the sample's physical state. For crystalline solids like these indazole derivatives, the KBr method provides high-quality spectra by minimizing scattering.
-
For Solid Samples (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.[4]
-
Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.[4]
Protocol 3: Sample Preparation for Mass Spectrometry
This method is designed to achieve efficient ionization and prevent contamination for accurate mass determination.
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Analyze using an instrument capable of high-resolution mass spectrometry (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, to confirm the exact mass and elemental formula.[10][11]
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR is the most powerful technique for distinguishing these isomers. The chemical environment of each proton and carbon atom is unique, leading to a distinct spectral fingerprint.
¹H NMR Analysis
The aromatic region (typically 7.0-8.5 ppm) is the most informative. The position of the bromine atom dramatically alters the electronic environment and, consequently, the chemical shifts and spin-spin coupling patterns of the four protons on the benzene ring. The tert-butyl group will consistently appear as a sharp singlet around 1.7 ppm.
Table 1: Comparative ¹H NMR Chemical Shift Ranges (δ, ppm) for tert-Butyl Bromo-1H-indazole-1-carboxylate Isomers
| Proton | 3-Bromo (Target) | 4-Bromo | 5-Bromo | 6-Bromo | 7-Bromo | Key Differentiator |
| H-4 | ~8.1 (d) | - | ~7.8 (d) | ~8.2 (s) | ~7.8 (d) | Absence in 4-bromo; singlet in 6-bromo. |
| H-5 | ~7.4 (t) | ~7.6 (t) | - | ~7.4 (d) | ~7.2 (t) | Absence in 5-bromo. |
| H-6 | ~7.6 (t) | ~7.9 (d) | ~7.7 (dd) | - | ~7.5 (d) | Absence in 6-bromo. |
| H-7 | ~7.8 (d) | ~7.4 (d) | ~8.2 (d) | ~7.8 (d) | - | Absence in 7-bromo. |
| -C(CH₃)₃ | ~1.7 (s, 9H) | ~1.7 (s, 9H) | ~1.7 (s, 9H) | ~1.7 (s, 9H) | ~1.7 (s, 9H) | Consistent across isomers. |
Note: Values are approximate and can vary with solvent and concentration. Multiplicities are abbreviated: s (singlet), d (doublet), t (triplet), dd (doublet of doublets).
-
Causality: A bromine atom is an electron-withdrawing group via induction but electron-donating via resonance. Its net effect deshields adjacent protons. For instance, in the 5-bromo isomer, H-4 and H-6 will be significantly affected. The coupling patterns are also diagnostic: a proton with two adjacent proton neighbors will appear as a triplet, one neighbor as a doublet, and so on. This allows for a definitive assignment of the substitution pattern.
¹³C NMR Analysis
The broad chemical shift range of ¹³C NMR provides excellent resolution.[12] The carbon directly attached to the bromine atom (C-Br) will be significantly shifted, and the quaternary carbons of the indazole ring (C3, C3a, C7a) are also highly diagnostic.
Table 2: Comparative ¹³C NMR Chemical Shift Ranges (δ, ppm) for Key Carbons
| Carbon | 3-Bromo (Target) | 4-Bromo | 5-Bromo | 6-Bromo | 7-Bromo |
| C3 (C-Br) | ~118-122 | ~135-140 | ~135-140 | ~135-140 | ~135-140 |
| C4 | ~128-130 | ~115-118 (C-Br) | ~125-128 | ~122-125 | ~120-123 |
| C5 | ~125-127 | ~130-133 | ~117-120 (C-Br) | ~128-131 | ~128-131 |
| C6 | ~122-124 | ~124-126 | ~125-127 | ~119-122 (C-Br) | ~123-125 |
| C7 | ~115-117 | ~118-120 | ~116-118 | ~115-117 | ~110-113 (C-Br) |
| C=O (Boc) | ~148-150 | ~148-150 | ~148-150 | ~148-150 | ~148-150 |
| C(CH₃)₃ | ~84-86 | ~84-86 | ~84-86 | ~84-86 | ~84-86 |
| C(CH₃)₃ | ~28 | ~28 | ~28 | ~28 | ~28 |
-
Expert Insight: The chemical shift of the carbon bearing the bromine is a key identifier. In the target 3-bromo isomer, C3 is part of the five-membered ring and its chemical shift is distinct from when the bromine is on the benzene ring (C4-C7). This provides an immediate check for the correct core structure.
Distinguishing N-1 vs. N-2 Isomers
The position of the Boc group significantly influences the electronic distribution within the indazole ring system. Generally, the protons and carbons of the N-2 isomer are more deshielded (appear at higher ppm values) compared to the N-1 isomer.[1][2][4] For instance, the H-7 proton is often more deshielded in N-1 isomers, while the H-4 proton is more deshielded in N-2 isomers.
Infrared (IR) Spectroscopy: Functional Group Confirmation
While less definitive than NMR for isomer differentiation, IR spectroscopy is an essential and rapid technique to confirm the presence of key functional groups, validating the overall molecular structure.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibration | Expected Range | Rationale |
| C=O Stretch (Boc) | 1725-1750 | Strong, sharp absorption characteristic of the carbamate carbonyl group.[8] |
| Aromatic C=C Stretch | 1600-1450 | Multiple bands indicating the presence of the aromatic indazole core. |
| C-N Stretch | 1300-1200 | Associated with the indazole ring and the N-Boc linkage. |
| C-O Stretch (Boc) | 1150-1170 | Strong absorption from the ester-like C-O bond of the Boc group. |
| C-Br Stretch | 600-700 | Found in the fingerprint region; can be weak and less diagnostic.[13] |
-
Trustworthiness Check: The presence of a strong band around 1730 cm⁻¹ is a self-validating check for the successful installation of the Boc protecting group. Its absence would immediately indicate a failure in the synthesis or an incorrect starting material.
Mass Spectrometry: Elemental Composition and Isotopic Signature
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula, C₁₂H₁₃BrN₂O₂. The most critical diagnostic feature in the mass spectrum of a bromo-compound is the isotopic pattern of bromine.
-
Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with an intensity ratio of approximately 1:1. For C₁₂H₁₃BrN₂O₂, the expected peaks would be at m/z ≈ 296.02 and m/z ≈ 298.02. Observing this pattern is definitive proof of the presence of a single bromine atom in the molecule.
Conclusion
Differentiating the regioisomers of this compound is a critical task that relies on the synergistic application of modern spectroscopic techniques. While MS confirms the elemental formula and IR verifies functional groups, NMR (both ¹H and ¹³C) stands as the unequivocal tool for structural elucidation. The distinct chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum, coupled with the characteristic shifts of the brominated carbon in the ¹³C NMR spectrum, provide a robust and reliable fingerprint for each unique isomer. By following the detailed protocols and comparative data presented in this guide, researchers can confidently assign the correct structure to their synthetic products, ensuring the integrity and success of their drug discovery and development programs.
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Elguero, J., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 24(19), 3453. Available from: [Link]
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Shaik, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9377. Available from: [Link]
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ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. Available from: [Link]
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Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). Available from: [Link]
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Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]
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A Comparative Guide to the Synthesis of 3-Substituted Indazoles: An Evaluation of Yields and Methodologies
Introduction: The Privileged Indazole Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] From the potent anti-cancer agent Pazopanib to novel anti-inflammatory and anti-HIV candidates, the strategic functionalization of the indazole core, particularly at the 3-position, is critical for modulating pharmacological activity.[1] Consequently, the development of efficient and high-yielding synthetic routes to 3-substituted indazoles is a subject of intense research and paramount importance for drug discovery professionals.
This guide provides a comparative analysis of prominent synthetic strategies for accessing 3-substituted indazoles. We will delve into the mechanistic underpinnings, practical considerations, and, most importantly, the reported yields of various methodologies, supported by experimental data from peer-reviewed literature. Our objective is to equip researchers with the critical information needed to select the optimal synthetic pathway for their specific target molecules.
I. Modern Approaches: Transition-Metal-Catalyzed C-H Activation
The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. Rhodium(III)-catalyzed C-H activation, in particular, has been successfully applied to the synthesis of indazoles, offering novel pathways with high efficiency.
A. Rhodium(III)-Catalyzed Annulation of Azobenzenes and Aldehydes
This elegant approach utilizes an azobenzene moiety as a directing group to facilitate the ortho-C-H activation of an aromatic ring by a Rh(III) catalyst. The resulting rhodacycle intermediate then undergoes insertion of an aldehyde, followed by a cyclization and aromatization cascade to furnish N-aryl-2H-indazoles.[2][3]
The causality behind this method's success lies in the stability of the five-membered rhodacycle intermediate, which forms regioselectively on the more electron-rich aromatic ring of unsymmetrical azobenzenes.[2] The choice of solvent is critical; dioxane has been shown to be particularly effective, significantly improving yields compared to other solvents like DCE or THF.[2][3]
Logical Workflow for Rh(III)-Catalyzed Indazole Synthesis
Caption: Workflow for Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles.
Table 1: Yield Comparison for Rh(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles
| Entry | Azobenzene (Substituent) | Aldehyde | Product | Yield (%) | Reference |
| 1 | Unsubstituted | Benzaldehyde | 2-Phenyl-3-phenyl-2H-indazole | 81 | [2] |
| 2 | 4-NO₂ | Benzaldehyde | 2-(4-Nitrophenyl)-3-phenyl-2H-indazole | 62 | [2] |
| 3 | 4-MeO | Benzaldehyde | 2-(4-Methoxyphenyl)-3-phenyl-2H-indazole | 48 | [2] |
| 4 | Unsubstituted | 4-Chlorobenzaldehyde | 2-Phenyl-3-(4-chlorophenyl)-2H-indazole | 75 | [2] |
| 5 | Unsubstituted | 4-Methoxybenzaldehyde | 2-Phenyl-3-(4-methoxyphenyl)-2H-indazole | 80 | [2] |
| 6 | Unsubstituted | Acetaldehyde | 2-Phenyl-3-methyl-2H-indazole | 65 | [2] |
B. Palladium-Catalyzed Intramolecular C-H Amination
Another powerful strategy involves the intramolecular amination of C-H bonds in N-tosylhydrazones of diaryl or aryl-alkyl ketones. This method, catalyzed by Palladium(II) acetate, provides direct access to 3-aryl and 3-alkyl-1H-indazoles. The key to this transformation is the use of a suitable oxidant system, such as a combination of Cu(OAc)₂ and AgOCOCF₃, which facilitates the catalytic cycle.[4] This approach is notable for its relatively mild reaction conditions (50 °C), allowing for excellent functional group tolerance.[4]
Table 2: Yield Comparison for Pd-Catalyzed Intramolecular C-H Amination
| Entry | Hydrazone Substituent (Ketone Precursor) | Product (3-Substituent) | Yield (%) | Reference |
| 1 | Benzophenone | 3-Phenyl | 85 | [4] |
| 2 | 4,4'-Dimethylbenzophenone | 3-(p-Tolyl) | 82 | [4] |
| 3 | 4-Chlorobenzophenone | 3-(4-Chlorophenyl) | 75 | [4] |
| 4 | 3-Methoxybenzophenone | 3-(3-Methoxyphenyl) | 88 | [4] |
| 5 | Acetophenone | 3-Methyl | 72 | [4] |
| 6 | Propiophenone | 3-Ethyl | 70 | [4] |
II. The Power of Cycloaddition: Aryne Chemistry
The [3+2] cycloaddition of arynes with diazo compounds represents a highly efficient and direct route to the indazole core. This methodology leverages the high reactivity of arynes, which are typically generated in situ from precursors like o-(trimethylsilyl)aryl triflates.
A. Reaction of Arynes with N-Tosylhydrazones and Diazo Compounds
This strategy involves the in situ generation of a diazo compound from a stable N-tosylhydrazone, which then undergoes a 1,3-dipolar cycloaddition with the aryne.[5][6] This method is advantageous as it avoids the isolation of potentially unstable and hazardous diazo intermediates.[7] The reaction proceeds under mild conditions and offers a broad substrate scope, affording 3-substituted-1H-indazoles in moderate to excellent yields.[5][8]
Reaction Mechanism: Aryne-Diazo [3+2] Cycloaddition
Caption: Mechanism of indazole synthesis via aryne and diazo cycloaddition.
Table 3: Yield Comparison for Aryne Cycloaddition with N-Tosylhydrazones
| Entry | Aryne Precursor (Substituent) | N-Tosylhydrazone (from Aldehyde) | Product (3-Substituent) | Yield (%) | Reference |
| 1 | Unsubstituted | Benzaldehyde | 3-Phenyl | 96 | [9] |
| 2 | Unsubstituted | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl) | 95 | [9] |
| 3 | Unsubstituted | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl) | 93 | [9] |
| 4 | Unsubstituted | 2-Naphthaldehyde | 3-(2-Naphthyl) | 85 | [9] |
| 5 | 4-Methyl | Benzaldehyde | 3-Phenyl-6-methyl | 81 | [9] |
| 6 | Unsubstituted | Propanal | 3-Ethyl | 71 | [9] |
III. The Workhorse of Cross-Coupling: Palladium-Catalyzed Suzuki-Miyaura Reaction
For the synthesis of 3-aryl-indazoles, the Suzuki-Miyaura cross-coupling reaction remains a highly reliable and versatile tool. This method typically involves the coupling of a 3-haloindazole (commonly 3-iodo or 3-bromoindazole) with an arylboronic acid in the presence of a palladium catalyst and a base.
The choice of catalyst, ligand, and base is crucial for achieving high yields. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed, often delivering the desired products in excellent yields.[10][11] A significant advantage of this method is the vast commercial availability of diverse arylboronic acids, allowing for the rapid synthesis of extensive compound libraries.
Table 4: Yield Comparison for Suzuki-Miyaura Cross-Coupling
| Entry | 3-Haloindazole | Arylboronic Acid | Product (3-Aryl Group) | Yield (%) | Reference |
| 1 | 3-Iodo-5-methoxy-1-Boc-indazole | Phenylboronic acid | 3-Phenyl-5-methoxy-1H-indazole | >80 | [11] |
| 2 | 3-Iodo-5-methoxy-1-Boc-indazole | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-5-methoxy-1H-indazole | >80 | [11] |
| 3 | 3-Iodo-5-methoxy-1-Boc-indazole | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-methoxy-1H-indazole | >80 | [11] |
| 4 | 3-Iodo-1H-indazole | 4-Formylphenylboronic acid | 3-(4-Formylphenyl)-1H-indazole | 92 | [10] |
| 5 | 3-Iodo-1H-indazole | 2-Naphthylboronic acid | 3-(2-Naphthyl)-1H-indazole | 94 | [10] |
IV. Comparative Analysis and Field Insights
| Method | Key Advantages | Key Disadvantages | Ideal Application |
| Rh(III)-Catalyzed C-H Activation | High atom economy, novel bond formation, access to N-aryl-2H-indazoles. | Requires specific directing groups (e.g., azo), catalyst can be expensive. | Synthesis of N-aryl substituted indazoles and complex scaffolds where traditional methods fail. |
| Pd-Catalyzed C-H Amination | Good functional group tolerance, mild conditions, direct access to 1H-indazoles. | Requires specific hydrazone precursors, oxidant system can be complex. | Rapid synthesis of 3-aryl/alkyl-1H-indazoles from readily available ketones. |
| Aryne Cycloaddition | Very high yields, mild conditions, avoids isolation of diazo compounds (using tosylhydrazones). | Aryne precursors can be expensive, regioselectivity can be an issue with unsymmetrical arynes. | Efficient, high-yield synthesis of a broad range of 3-substituted-1H-indazoles. |
| Suzuki-Miyaura Coupling | Extremely versatile, vast substrate scope (boronic acids), reliable and well-understood. | Requires pre-functionalized 3-haloindazole starting material (a two-step process). | Library synthesis and late-stage functionalization where diverse aryl groups are needed at the 3-position. |
From a practical standpoint, the Suzuki-Miyaura coupling remains the go-to method for many medicinal chemistry campaigns due to its reliability and the sheer diversity of building blocks available. However, for novel scaffold discovery and routes requiring higher atom economy, C-H activation strategies are becoming increasingly indispensable. The Aryne Cycloaddition offers perhaps the most direct and often highest-yielding route, making it exceptionally attractive when the required precursors are accessible.
V. Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-1H-indazole via Aryne Cycloaddition
Adapted from Li, P. et al., Org. Lett. 2011, 13, 13, 3340–3343.[6]
-
To a stirred suspension of benzaldehyde N-tosylhydrazone (1.2 mmol) in acetonitrile (10 mL) is added cesium fluoride (CsF, 3.0 mmol).
-
A solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 mmol) in acetonitrile (5 mL) is added dropwise over 20 minutes at room temperature under an argon atmosphere.
-
The reaction mixture is stirred at 70 °C and monitored by TLC until the starting material is consumed (typically 4-6 hours).
-
Upon completion, the reaction is cooled to room temperature and quenched with water (15 mL).
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-phenyl-1H-indazole. (Typical Yield: ~96%)
Protocol 2: Synthesis of 3-Aryl-1H-indazole via Suzuki-Miyaura Coupling
Adapted from a general procedure.[12][13]
-
In a round-bottomed flask, combine 3-iodo-1H-indazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Purge the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under an argon atmosphere for 8-12 hours, monitoring by TLC.
-
After cooling, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography or recrystallization to yield the 3-aryl-1H-indazole. (Typical Yields: 80-95%)
VI. Conclusion
The synthesis of 3-substituted indazoles is a mature field with a diverse toolkit available to the modern chemist. While classical methods laid the groundwork, contemporary strategies involving transition-metal-catalyzed C-H activation and aryne cycloadditions now offer unprecedented efficiency and novelty. The choice of synthetic route is not a one-size-fits-all decision. It requires a careful evaluation of factors including desired substitution pattern, substrate availability, scalability, and, as highlighted in this guide, achievable yield. By understanding the strengths and limitations of each approach, researchers can more effectively navigate the path to their target molecules, accelerating the pace of drug discovery and development.
References
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Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(19), 7122–7125. [Link]
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Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3340–3343. [Link]
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Ellman, J. A., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]
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Cui, S., et al. (2020). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry, 18(28), 5437-5441. [Link]
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Reddy, T. R., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 27(23), 8303. [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
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Shaaban, M., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(6), 2783. [Link]
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Liu, Z., et al. (2008). Synthesis of Indazoles by the [3 + 2] Cycloaddition of Diazo Compounds with Arynes and Subsequent Acyl Migration. The Journal of Organic Chemistry, 73(1), 219–226. [Link]
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Dubrovskiy, A. V., & Larock, R. C. (2020). Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses, 97, 232-244. [Link]
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Ellman, J. A., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]
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Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(40), 29119-29131. [Link]
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Daugulis, O., et al. (2010). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Angewandte Chemie International Edition, 49(6), 1079-1082. [Link]
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Inamoto, K., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(13), 2541–2543. [Link]
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Kim, I., et al. (2016). Access to 3-Acyl-(2H)-indazoles via Rh(III)-Catalyzed C-H Addition and Cyclization of Azobenzenes with α-Keto Aldehydes. The Journal of Organic Chemistry, 81(19), 9349-9356. [Link]
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Liu, Z., et al. (2008). Synthesis of indazoles by the [3+2] cycloaddition of diazo compounds with arynes and subsequent acyl migration. The Journal of Organic Chemistry, 73(1), 219-226. [Link]
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Wang, Q., & Li, X. (2016). Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Organic Letters, 18(8), 1868–1871. [Link]
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Cui, S., et al. (2019). A direct synthesis method towards spirocyclic indazole derivatives via Rh(iii)-catalyzed C–H activation and spiroannulation. Organic Chemistry Frontiers, 6(12), 1966-1970. [Link]
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Daugulis, O., et al. (2015). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 6(9), 5372-5376. [Link]
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Wang, B., et al. (2017). Synthesis of spiro-3H-indazoles via 1,3-dipolar cycloaddition of arynes with 6-diazocyclohex-2-en-1-one derivatives. RSC Advances, 7(85), 54087-54090. [Link]
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A Comparative Guide to the Characterization of Byproducts in the Synthesis of tert-Butyl 3-bromo-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-bromo-1H-indazole-1-carboxylate is a critical building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors for oncology.[1] The regiochemical and chemical purity of this intermediate is paramount, as the presence of isomers or other byproducts can lead to the formation of undesired, difficult-to-separate impurities in subsequent synthetic steps, impacting the final product's efficacy and safety profile.[2]
This guide provides an in-depth analysis of the byproducts encountered during the common synthetic routes to this compound. We will compare the two primary synthetic strategies, detail the structural characterization of common impurities, and provide robust analytical and synthetic protocols to empower researchers to control and minimize byproduct formation.
Primary Synthetic Pathways
The synthesis of the target compound is typically approached via two distinct strategies, each with its own set of potential side reactions. The choice of route often depends on the availability of starting materials and the desired control over specific impurities.
Route A: N-Boc Protection of 3-Bromo-1H-indazole This is the most direct route, involving the protection of commercially available 3-bromo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O).
Route B: C-3 Bromination of N-Boc-1H-indazole This route begins with the N-Boc protection of 1H-indazole, followed by regioselective bromination at the C-3 position.
Caption: Figure 2. Formation of N-1 and N-2 regioisomers during Boc protection.
Byproducts from C-3 Bromination (Route B)
While Route B circumvents the N-alkylation regioselectivity issue, the bromination step introduces its own set of potential byproducts arising from the electrophilic aromatic substitution on the electron-rich indazole ring system.
-
Over-bromination Byproducts: The reaction can proceed past mono-bromination to yield dibromo species such as tert-butyl 3,5-dibromo-1H-indazole-1-carboxylate. The C-5 and C-7 positions are particularly susceptible to further electrophilic attack. [3][4]* Isomeric Byproducts: If the C-3 position is sterically hindered or if the reaction conditions are not optimized, bromination can occur at other positions, primarily C-5, yielding tert-butyl 5-bromo-1H-indazole-1-carboxylate.
-
Unreacted Starting Material: Incomplete reaction will leave residual tert-butyl 1H-indazole-1-carboxylate.
Process-Related and Degradation Impurities
These impurities can be present regardless of the synthetic route.
-
Unreacted Starting Materials: Residual 3-bromo-1H-indazole (Route A) or tert-butyl 1H-indazole-1-carboxylate (Route B) are common. [3]* De-Boc Byproduct (3-Bromo-1H-indazole): The tert-butoxycarbonyl (Boc) group is notoriously labile to acid. [5]Trace amounts of acid in the reaction mixture or during workup can cleave the protecting group, regenerating 3-bromo-1H-indazole. Certain basic or thermolytic conditions can also cause deprotection. [6][7]
Comparative Analysis of Synthetic Routes
| Feature | Route A: N-Boc Protection | Route B: C-3 Bromination |
| Primary Challenge | Regioselectivity (N-1 vs. N-2). [8] | Regioselectivity (C-3 vs. other C-positions) and over-bromination. [4] |
| Major Byproducts | tert-Butyl 3-bromo-2H-indazole-2-carboxylate. | Di-bromo indazoles, tert-butyl 5-bromo-1H-indazole-1-carboxylate. |
| Purification | Requires careful chromatography to separate N-1/N-2 isomers, which can have similar polarities. | Requires chromatography to remove over-brominated species and unreacted starting material. |
| Overall Yield | Can be high for the N-1 isomer, but isolation yield depends on the efficiency of isomer separation. | Generally good, but can be lowered by the formation of multiple brominated products. |
| Recommendation | Preferred if 3-bromo-1H-indazole is readily available and an optimized, selective protection protocol is used. | A viable alternative if controlling N-regioselectivity is problematic, but requires careful control of bromination conditions. |
Analytical Methodologies for Characterization
A multi-technique approach is essential for the unambiguous identification and quantification of byproducts.
Caption: Figure 3. A typical analytical workflow for byproduct identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary tool for assessing the purity of the crude reaction mixture and for separating the components for further analysis. A reversed-phase method is typically effective. [9][10] Table 2: Representative HPLC Data and MS Identification (Note: Retention times (RT) are hypothetical and will vary based on the specific system and method used.)
| Compound | Expected RT (min) | Polarity | Expected [M+H]⁺ (m/z) | Identification |
| 3-Bromo-1H-indazole | 3.5 | High | 197.0 / 199.0 | Starting Material / Degradation |
| tert-Butyl 1H-indazole-1-carboxylate | 5.8 | Medium | 219.1 | Route B Starting Material |
| This compound | 7.2 | Low | 297.0 / 299.0 | Desired Product (N-1) |
| tert-Butyl 3-bromo-2H-indazole-2-carboxylate | 7.0 | Low | 297.0 / 299.0 | N-2 Isomer Byproduct |
| tert-Butyl 3,5-dibromo-1H-indazole-1-carboxylate | 8.5 | Very Low | 374.9 / 376.9 / 378.9 | Over-bromination Byproduct |
Mass Spectrometry (MS)
Coupled with LC, MS provides the molecular weight of each separated component. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature, appearing as two peaks of nearly equal intensity separated by 2 Da. [9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structural elucidation, especially for distinguishing between the N-1 and N-2 isomers after isolation.
-
¹H NMR: The chemical shifts of the indazole ring protons are diagnostic. In the N-1 isomer, the proton at the C-7 position is typically shifted further downfield compared to the N-2 isomer due to the anisotropic effect of the Boc group's carbonyl.
-
¹³C NMR: The carbon shifts of the indazole ring also differ significantly between the two isomers.
Recommended Experimental Protocol (Route A)
This protocol is designed to favor the formation of the desired N-1 isomer, but characterization of the crude product for the N-2 isomer is still essential.
Synthesis of this compound
-
Reagents & Setup: To a solution of 3-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC-MS to confirm the consumption of the starting material. [11]4. Workup: Dilute the reaction mixture with DCM. Wash sequentially with water (2x), saturated aqueous sodium bicarbonate (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc). [12]Combine fractions containing the pure N-1 isomer (usually the less polar, higher Rf spot on TLC) and concentrate to afford the final product.
Conclusion
The synthesis of high-purity this compound requires a thorough understanding of potential side reactions and a robust analytical strategy for their detection and characterization. The primary challenge is the formation of the tert-butyl 3-bromo-2H-indazole-2-carboxylate regioisomer when employing the N-Boc protection of 3-bromo-1H-indazole (Route A). While Route B (bromination of N-Boc-indazole) avoids this specific issue, it introduces the risk of over-bromination and other isomeric impurities.
For drug development professionals, controlling the impurity profile at this early stage is non-negotiable. By implementing the comparative insights and analytical protocols detailed in this guide, researchers can optimize reaction conditions, streamline purification processes, and ensure the quality and reliability of this essential synthetic intermediate.
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Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]
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Wang, X., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(13), 7890-7894. [Link]
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Szymański, P., et al. (2007). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 64(3), 205-211. [Link]
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Kamal, A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
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A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 3-bromo-1H-indazole-1-carboxylate
This guide provides an in-depth comparison of analytical methodologies for the validation of tert-Butyl 3-bromo-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the practical application and comparative performance of various analytical techniques, supported by illustrative experimental data. Our focus is on providing a scientifically rigorous framework for selecting and validating analytical methods that are fit for purpose, ensuring data integrity and regulatory compliance.
The validation of analytical procedures is a critical component of the drug development lifecycle, demonstrating that a method is suitable for its intended use.[1] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5][6][7][8]
The Central Role of Analytical Validation
This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its purity and quality directly impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are imperative for its characterization, quantification, and stability assessment. An effective analytical method provides reliable data on the identity, purity, and concentration of the analyte, as well as the presence of any impurities or degradants.
The validation process ensures that the analytical method is specific, accurate, precise, linear, and robust over a specified range.[3][9] This guide will explore the validation of analytical methods for this compound through the lens of commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is dictated by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the intended purpose of the method (e.g., identification, purity assessment, or quantification).
| Analytical Technique | Principle | Strengths | Limitations | Primary Application for Validation |
| HPLC (with UV detection) | Separation based on differential partitioning of the analyte between a mobile phase and a stationary phase. | High resolution and sensitivity for quantitative analysis of non-volatile and thermally labile compounds. Versatile and widely used in the pharmaceutical industry. | Requires chromophoric groups for UV detection. Can be complex to develop and optimize. | Assay (quantification), purity determination, and stability-indicating methods. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Excellent for the analysis of volatile impurities and degradants. Provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Identification and quantification of volatile impurities and residual solvents. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural elucidation. Can be used for quantitative analysis without a reference standard (qNMR). | Relatively low sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret. | Structural confirmation of the analyte, impurities, and degradation products. |
The Validation Workflow: A Visual Overview
The validation of an analytical method is a systematic process that encompasses several key stages, from initial method development to ongoing monitoring.
Caption: A streamlined workflow for analytical method validation.
In-Depth Validation of an HPLC Method for Assay and Purity
High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for the quantitative analysis of drug substances and products.[10] The following sections provide a detailed protocol and illustrative data for the validation of a reversed-phase HPLC method for this compound.
Experimental Protocol: HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (gradient elution).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Prepare stock solutions of this compound reference standard and test samples in a suitable diluent (e.g., acetonitrile/water mixture).
System Suitability
System suitability testing is performed before each validation run to ensure the chromatographic system is performing adequately.
Procedure:
-
Inject the standard solution five times.
-
Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
RSD of peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
| Parameter | Result (n=5) | Acceptance Criteria | Status |
| RSD of Peak Area (%) | 0.8 | ≤ 2.0% | Pass |
| Tailing Factor | 1.2 | ≤ 2.0 | Pass |
| Theoretical Plates | 5500 | ≥ 2000 | Pass |
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies are essential for developing stability-indicating methods.[11][12][13][14][15]
Procedure:
-
Subject the sample to various stress conditions:
-
Acidic hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Basic hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: 105 °C for 48 hours.
-
Photolytic degradation: UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC and evaluate the chromatograms for the separation of the main peak from any degradation products.
Illustrative Results:
| Stress Condition | % Degradation | Observations |
| Acidic Hydrolysis | 15.2 | One major degradation product observed at a different retention time. |
| Basic Hydrolysis | 25.8 | Two major degradation products well-resolved from the main peak. |
| Oxidative Degradation | 8.5 | Minor degradation peaks observed. |
| Thermal Degradation | 5.1 | Minimal degradation observed. |
| Photolytic Degradation | 12.6 | A distinct photoproduct was formed. |
The results demonstrate that the HPLC method is specific and stability-indicating, as the degradation products are well-resolved from the parent compound.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the nominal concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[2] It is often assessed by recovery studies.
Procedure:
-
Spike a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean recovery: 98.0% to 102.0%
| Spiked Level (%) | Mean Recovery (%) | RSD (%) |
| 80 | 99.5 | 0.7 |
| 100 | 100.2 | 0.5 |
| 120 | 99.8 | 0.6 |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analyze six replicate samples on a different day, by a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
RSD: ≤ 2.0%
| Precision Level | RSD (%) |
| Repeatability | 0.9 |
| Intermediate Precision | 1.2 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Illustrative Results:
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
Conclusion
The validation of analytical methods for this compound is a multifaceted process that requires a thorough understanding of the analyte's chemical properties and the principles of the chosen analytical techniques. This guide has provided a comparative overview of HPLC, GC-MS, and NMR, with a detailed focus on the validation of a stability-indicating HPLC method.
By adhering to the principles of scientific integrity and the guidelines set forth by regulatory bodies, researchers and drug development professionals can ensure the development of robust and reliable analytical methods. This, in turn, guarantees the quality, safety, and efficacy of the final pharmaceutical products. The lifecycle approach to analytical method validation, which emphasizes continuous monitoring and improvement, is becoming increasingly important in the pharmaceutical industry.[8][16][17]
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GMP Compliance. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. [Link]
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PubMed. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. [Link]
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Journal of Drug Delivery and Therapeutics. (2019). A Review on Analytical method Development and Validation. [Link]
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National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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A Senior Application Scientist's Guide to Benchmarking Suzuki Coupling Protocols for 3-Bromoindazoles
Authored for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] The ability to forge new carbon-carbon bonds at the C3 position of the indazole nucleus is critical for generating molecular diversity, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[5] Among the arsenal of synthetic methods available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, broad substrate scope, and operational simplicity, making it an indispensable tool for this purpose.[6][7][8]
However, the success of a Suzuki coupling, particularly with heteroaromatic substrates like 3-bromoindazoles, is not guaranteed. The reaction's efficiency is exquisitely sensitive to the interplay between the palladium catalyst, its coordinating ligand, the base, and the solvent system. This guide provides an in-depth comparison of common Suzuki coupling protocols for 3-bromoindazoles, grounded in mechanistic principles and supported by experimental data. Our objective is to equip you with the field-proven insights needed to rationally select and optimize reaction conditions for your specific synthetic challenge.
The Mechanistic Heartbeat: Understanding the Suzuki-Miyaura Catalytic Cycle
To intelligently troubleshoot or select a protocol, one must first understand the fundamental mechanism. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[9][10] The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoindazole, forming a Pd(II) complex. This is often the rate-determining step.[6][7]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][9]
Each component of the reaction mixture plays a distinct and critical role in modulating the efficiency of these steps.
Caption: Decision workflow for selecting a Suzuki coupling protocol.
Detailed Experimental Protocols
The following are representative, step-by-step protocols that serve as excellent, validated starting points for your experiments.
Protocol 1: General-Purpose Microwave-Assisted Coupling
Adapted from El Kazzouli, S. et al., Curr. Org. Chem., 2013. [12] This protocol is robust for a wide range of standard 3-bromoindazoles and arylboronic acids.
Reagents:
-
3-Bromo-1H-indazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (3.0 mL)
-
Ethanol (1.5 mL)
-
Water (0.5 mL)
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-bromo-1H-indazole, the arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.
-
Add the solvent mixture of 1,4-dioxane, ethanol, and water.
-
Seal the vial with a crimp cap.
-
Place the vial in the microwave reactor and irradiate at 140 °C for 1 hour with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.
Protocol 2: High-Activity Coupling for Challenging Substrates
Based on conditions for challenging heteroaryl couplings, e.g., Anderson, K. W. et al., J. Am. Chem. Soc., 2006. [13] This protocol employs a Buchwald ligand and is suitable for less reactive, sterically hindered, or electronically deactivated 3-bromoindazoles.
Reagents:
-
3-Bromoindazole substrate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
XPhos (0.044 mmol, 4.4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, XPhos, K₃PO₄, the 3-bromoindazole substrate, and the arylboronic acid.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile method for the C3-arylation of 3-bromoindazoles, a key transformation in modern drug discovery. Success hinges on the rational selection of the catalyst, ligand, base, and solvent. While general-purpose protocols using catalysts like Pd(PPh₃)₄ are effective for many substrates, challenging couplings necessitate the use of high-activity systems employing bulky, electron-rich ligands like XPhos. This guide provides a framework for decision-making, supported by comparative data and detailed protocols. Ultimately, while these benchmarks provide validated starting points, the optimal conditions for any novel substrate must be determined through careful, empirical optimization.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Tan, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link]
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Hopkins. (2024). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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NROChemistry via YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Khan, I., et al. (2015). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Der Pharma Chemica, 7(12), 263-275. [Link]
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Teixeira, C., et al. (2014). Pharmacological properties of indazole derivatives: recent developments. Future Medicinal Chemistry, 6(9), 1055-1073. [Link]
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Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]
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El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. [Link]
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IGI Global. (2025). Indazoles Chemistry and Biological Activities. [Link]
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ResearchGate. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
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Han, F. S. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4159-4166. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
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Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8387-8393. [Link]
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Kappe, C. O., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(15), 6044-6055. [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
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Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 12134-12146. [Link]
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Rinaldi, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7439-7448. [Link]
-
Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron, 55(22), 6917-6922. [Link]
-
Rinaldi, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 7439-7448. [Link]
-
Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 128(33), 10694-10695. [Link]
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ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
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Rinaldi, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 7439-7448. [Link]
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ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
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ResearchGate. (2023). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
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Navarro, O., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry - A European Journal, 12(19), 5138-5143. [Link]
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MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
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ResearchGate. (2018). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]
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ResearchGate. (2012). The effect of various bases on the Suzuki coupling reaction. [Link]
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ResearchGate. (2006). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. [Link]
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Dube, P., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Beilstein Journal of Organic Chemistry, 14, 2596-2603. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
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Cost analysis of different synthetic routes to tert-Butyl 3-bromo-1H-indazole-1-carboxylate
A deep dive into the synthesis of tert-Butyl 3-bromo-1H-indazole-1-carboxylate reveals multiple viable synthetic pathways, each with distinct advantages and disadvantages. For researchers, scientists, and professionals in drug development, the selection of an optimal route hinges on a careful consideration of cost, efficiency, safety, and scalability. This guide provides a comprehensive cost analysis and procedural comparison of three primary synthetic strategies.
Three Competing Synthetic Routes
The synthesis of this compound can be efficiently achieved through three distinct routes, each beginning from a different commercially available starting material.
Route A: Two-Step Synthesis from 1H-Indazole
This is arguably the most direct and commonly employed route. It involves a two-step sequence: the regioselective bromination of 1H-indazole at the C3 position, followed by the N-protection of the resulting 3-bromo-1H-indazole with a tert-butyloxycarbonyl (Boc) group.
Step 1: Bromination of 1H-Indazole
The critical step in this route is the selective bromination of the indazole core. Three primary methods are evaluated:
-
Method A1: Bromination with Br₂/Acetic Acid: A traditional and cost-effective method.
-
Method A2: Bromination with N-Bromosuccinimide (NBS): A solid, easier-to-handle alternative to liquid bromine.
-
Method A3: Ultrasound-Assisted Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A modern, rapid, and high-yielding approach.
Step 2: N-Boc Protection
The second step involves the protection of the indazole nitrogen with a Boc group, a standard transformation in organic synthesis.
Route B: Convergent Synthesis from 2-Amino-6-bromobenzonitrile
This route builds the indazole ring from a pre-brominated aromatic precursor. It involves the cyclization of 2-amino-6-bromobenzonitrile with a suitable diazotizing agent to directly form 3-bromo-1H-indazole, which is then subjected to N-Boc protection. While specific protocols for this exact transformation can be scarce, the synthesis of analogous 3-aminoindazoles from 2-halobenzonitriles is well-documented, suggesting a feasible pathway.[1][2]
Route C: Sandmeyer Reaction from 3-Amino-1H-indazole
This pathway utilizes the well-established Sandmeyer reaction to introduce the bromine atom.[3] It begins with the diazotization of 3-amino-1H-indazole, followed by treatment with a copper(I) bromide source to yield 3-bromo-1H-indazole. The final step is the standard N-Boc protection.
Experimental Protocols and Workflow Diagrams
Below are the detailed experimental procedures for each synthetic route, accompanied by workflow diagrams generated using Graphviz.
Route A: From 1H-Indazole
Step 1: Bromination of 1H-Indazole (Methods A1, A2, and A3)
Method A1: Bromination with Br₂/Acetic Acid
-
Procedure: To a solution of 1H-indazole (1 eq.) in glacial acetic acid, a solution of bromine (1.1 eq.) in acetic acid is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by TLC. The product is isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.[4][5]
-
Yield: Typically moderate to good, but can be variable and may require careful control of stoichiometry to avoid over-bromination.
Method A2: Bromination with N-Bromosuccinimide (NBS)
-
Procedure: 1H-indazole (1 eq.) is dissolved in a suitable solvent such as dichloromethane (DCM) or acetonitrile. N-Bromosuccinimide (1.1 eq.) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a solution of sodium thiosulfate, and the product is extracted with an organic solvent.
-
Yield: Generally provides good yields with improved regioselectivity compared to Br₂.[6]
Method A3: Ultrasound-Assisted Bromination with DBDMH
-
Procedure: To a mixture of 1H-indazole (1 eq.) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 eq.) in ethanol, the reaction vessel is subjected to ultrasound irradiation at a controlled temperature (e.g., 40 °C) for a short period (typically 30-60 minutes). The product is isolated by filtration and washing with cold ethanol.[7]
-
Yield: Reported to be high to excellent, with very short reaction times.[7]
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A Comparative Environmental Impact Assessment of Synthetic Routes to tert-Butyl 3-bromo-1H-indazole-1-carboxylate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery. Among these, tert-Butyl 3-bromo-1H-indazole-1-carboxylate serves as a critical building block for a variety of pharmacologically active molecules. The bromine atom at the 3-position provides a versatile handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. However, as the pharmaceutical industry intensifies its focus on sustainability, it is imperative to scrutinize not only the efficiency of a synthetic route but also its environmental footprint.[1] Traditional bromination methods often rely on hazardous reagents and solvents, contributing to the industry's notoriously high E-factor (the ratio of waste to product).[2][3]
This guide provides a comparative analysis of two plausible synthetic pathways to this compound. We will contrast a conventional approach, emblematic of historical practices, with a modern, greener alternative that aligns with the principles of sustainable chemistry. The analysis is grounded in key green chemistry metrics, including reagent/solvent safety profiles, Atom Economy, and estimated Environmental Factor (E-factor), to offer a holistic view of each method's environmental impact.
Plausible Synthetic Pathways
The synthesis begins with the protection of the indazole nitrogen using a tert-butoxycarbonyl (Boc) group, followed by the critical C-3 bromination step. The choice of brominating agent and solvent in this second step is the primary determinant of the overall process's green credentials.
Route A: The Conventional Approach (NBS in a Chlorinated Solvent)
This pathway employs N-Bromosuccinimide (NBS) as the brominating agent, a common and effective reagent for various bromination reactions.[4][5] The reaction is typically conducted in a chlorinated solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM), often with radical initiation via heat or light.[4][6] While effective, this method utilizes substances that are now recognized as highly problematic from an environmental and safety perspective.
Route B: A Greener Alternative (Catalytic Bromination in an Aqueous System)
Reflecting advancements in sustainable chemistry, this route replaces the hazardous solvent and seeks to improve atom economy.[7] It employs a catalytic system, such as an acid catalyst with NBS, in a more benign solvent system.[8] An even greener approach involves an in situ generation of the brominating species from safer starting materials, such as using an aqueous hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system.[7] This method avoids halogenated solvents and reduces the generation of persistent organic waste.
Comparative Performance Data
The following table summarizes the anticipated performance of each synthetic route for the bromination step, based on data from analogous reactions in the literature.
| Parameter | Route A: Conventional | Route B: Greener Alternative | Supporting Rationale / Source |
| Brominating Agent | N-Bromosuccinimide (NBS) | H₂O₂ / HBr (aqueous) | Route A is a classic Wohl-Ziegler type reaction.[6] Route B utilizes an "on water" system known for its efficiency and selectivity.[7] |
| Solvent | Carbon Tetrachloride (CCl₄) | Water | CCl₄ is a traditional solvent for NBS brominations.[4] Water is a recommended green solvent.[9] |
| Catalyst/Initiator | AIBN or Benzoyl Peroxide | None required | Radical initiators are standard for this type of reaction.[4] The H₂O₂/HBr system is self-propagating.[7] |
| Est. Reaction Time | 4-12 hours | 1-4 hours | Aqueous systems can exhibit enhanced reaction rates.[7] |
| Est. Temperature | Reflux (~77 °C for CCl₄) | Room Temperature | Conventional NBS brominations often require heat.[4] The "on water" method is often effective at ambient temperatures.[7] |
| Est. Yield | 70-85% | 85-95% | Yields are estimates based on similar substrate brominations.[6][7] |
Environmental Impact Assessment
A direct comparison of the environmental, health, and safety (EHS) aspects of each route reveals stark differences.
| Metric | Route A: Conventional | Route B: Greener Alternative | Analysis & Causality |
| Reagent Hazards | NBS: Irritant, exothermic decomposition risk.[10] AIBN/BPO: Explosive, toxic. | H₂O₂ (30% aq.): Oxidizer, corrosive. HBr (48% aq.): Corrosive. | Route B's reagents are corrosive but are handled in an aqueous medium, reducing vapor inhalation risk. Route A's radical initiators are notoriously hazardous. |
| Solvent Hazards | CCl₄: Carcinogenic, ozone-depleting, banned in many applications.[9] | Water: Non-toxic, non-flammable, environmentally benign. | This is the most significant point of differentiation. Solvent choice is a primary driver of a process's environmental impact.[11][12] |
| Atom Economy | ~55% (NBS) | ~98% (H₂O₂/HBr) | Atom economy calculates how many atoms from the reactants are incorporated into the final product.[13][14] Route A generates succinimide as a stoichiometric byproduct. Route B's only byproduct is water. |
| Estimated E-Factor | > 25 | < 5 | The E-factor is the mass ratio of waste to product.[3] Pharmaceutical processes often have high E-factors.[1][2] Route A's use of a dense solvent and generation of byproducts leads to a much higher E-factor. |
| Waste Stream | Halogenated organic solvent, succinimide, residual initiator. | Aqueous salt solution (neutralized acid). | The waste from Route A is significantly more hazardous and difficult to treat than the simple aqueous waste from Route B. |
| Green Principles | Violates Principles 3 (Less Hazardous Syntheses), 5 (Safer Solvents), and 8 (Reduce Derivatives).[15] | Aligns with Principles 1 (Prevention), 2 (Atom Economy), 5 (Safer Solvents), and 8 (Reduce Derivatives).[15] | Route B is fundamentally a greener design, minimizing waste and hazard from the outset. |
Workflow & Logic Visualization
The following diagram illustrates the comparative logic of the two synthetic pathways and their subsequent environmental assessment.
Caption: Comparative workflow of conventional vs. greener synthesis.
Experimental Protocol: Greener Synthesis (Route B)
This protocol describes a practical, environmentally conscious method for the synthesis of this compound.
Materials:
-
tert-Butyl 1H-indazole-1-carboxylate
-
Hydrobromic acid (48% aq. solution)
-
Hydrogen peroxide (30% aq. solution)
-
Deionized Water
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-Butyl 1H-indazole-1-carboxylate (1.0 eq) in a minimal amount of a co-solvent if necessary (e.g., acetonitrile), then add deionized water (approx. 20 volumes). If the starting material is sufficiently soluble, water can be used as the sole solvent. Begin vigorous stirring.
-
Reagent Addition: To the stirring suspension/solution, add hydrobromic acid (48% aq., 1.2 eq) dropwise at room temperature.
-
Bromination: Slowly add hydrogen peroxide (30% aq., 1.2 eq) to the mixture via a dropping funnel over 20-30 minutes. The reaction is mildly exothermic; maintain the temperature below 40 °C, using an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, carefully quench any unreacted oxidant by adding saturated sodium thiosulfate solution dropwise until a test with starch-iodide paper is negative.
-
Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH of the aqueous layer is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Ethyl acetate is a preferred solvent over more hazardous alternatives like DCM.[9]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: If necessary, purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the pure this compound.
Conclusion and Authoritative Recommendation
The synthesis of this compound presents a clear choice between traditional and sustainable methodologies. The conventional route, utilizing NBS in a chlorinated solvent, is effective but poses significant environmental, health, and safety risks.[4][9][10] Its poor atom economy and reliance on hazardous materials result in a process that is misaligned with modern standards of green chemistry.
In contrast, the greener alternative using an aqueous H₂O₂/HBr system is superior from an environmental standpoint. It operates at ambient temperature, uses water as a solvent, demonstrates excellent atom economy, and generates a simple, non-hazardous waste stream.[7] This approach not only mitigates the direct hazards associated with the synthesis but also reduces the downstream environmental impact related to waste treatment and disposal.
For researchers, scientists, and drug development professionals, the adoption of such greener synthetic routes is not merely an ethical choice but a strategic one. It leads to safer, more efficient, and ultimately more sustainable manufacturing processes, which are increasingly demanded by regulatory bodies and the public. We authoritatively recommend the adoption of Route B or similar green bromination protocols for the synthesis of this and other related pharmaceutical intermediates.
References
- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Common Organic Chemistry.
- American Chemical Society. (n.d.). Solvent and Reagent Selection Guide.
- Clark, J. H., & Macquarrie, D. J. (2018). The green solvent: a critical perspective. Environmental Science & Technology.
- Prat, D., et al. (2016). A survey of solvent selection guides. Green Chemistry.
- CSIR-CSMCRI. (n.d.).
- Prat, D. (2017). Solvent selection guides for pharmaceutical chemistry. Trends in Green Chemistry.
- ChemBAM. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Dunn, P. J., et al. (2014).
- Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Syrris. (n.d.). Green Chemistry in the Pharmaceutical Industry. Syrris.
- Isherwood, M. L., et al. (2022).
-
Sheldon, R. A. (n.d.). The E-Factor. .
- Reddit. (2022).
- Wikipedia. (n.d.). Green chemistry metrics. Wikipedia.
- Wikipedia. (2019). N-Bromosuccinimide. Wikipedia.
- ResearchGate. (n.d.). Incompatibilities between N-Bromosuccinimide and Solvents.
- Engineered Science Publisher. (2023). Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science.
- Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Carl ROTH.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Note: This is a foundational text for the 12 Principles of Green Chemistry, not a direct search result link).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 3-bromo-1H-indazole-1-carboxylate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-Butyl 3-bromo-1H-indazole-1-carboxylate (CAS No. 1257296-40-4). As a brominated heterocyclic compound commonly used in medicinal chemistry and drug development, its proper handling from bench to final disposal is paramount to ensuring laboratory safety, environmental protection, and regulatory adherence. This document moves beyond simple checklists to explain the scientific rationale behind each step, empowering researchers to make informed decisions.
Part 1: Hazard Assessment and Waste Characterization
The foundation of any disposal protocol is a thorough understanding of the chemical's properties and the resulting waste classification. This compound is not an acutely hazardous substance but requires careful management due to its chemical nature.
Chemical and Physical Properties
A summary of the key properties of this compound is essential for assessing its potential interactions and selecting appropriate handling measures.
| Property | Value | Source |
| CAS Number | 1257296-40-4 | [1][2] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 297.15 g/mol | [1] |
| Appearance | Solid (Typical) | [3] |
| Primary Hazard Class | Halogenated Organic Compound | [4] |
Hazard Identification and Waste Classification
Based on data from structurally similar compounds and general chemical principles, this substance should be handled as an irritant. Safety Data Sheets (SDS) for related brominated indazoles indicate potential for skin, eye, and respiratory irritation.[5][6]
The most critical determination for disposal is its classification as a halogenated organic waste .[4][7] The presence of the bromine atom dictates its disposal pathway. Halogenated wastes are typically managed via high-temperature incineration under specific conditions to prevent the formation of toxic dioxins and furans.[8] This process is distinct from and more costly than the fuel blending used for non-halogenated solvents.[9] Therefore, proper segregation is not only a safety and compliance issue but also one of fiscal and environmental responsibility.
Part 2: Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the procedure for collecting and managing waste this compound and associated materials.
Required Personal Protective Equipment (PPE) and Controls
All handling and disposal preparation must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166 or OSHA 29 CFR 1910.133).[11]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Waste Segregation and Collection Workflow
Proper segregation is the most critical step in this process. Mixing waste streams can create hazardous reactions and significantly complicate disposal.
Step 1: Select the Appropriate Waste Container Choose a dedicated container for Solid Halogenated Organic Waste . This container must be:
-
Compatible: Use a borosilicate glass or high-density polyethylene (HDPE) container with a secure, screw-top lid.[12]
-
In Good Condition: Ensure the container is free of cracks or defects.[13]
-
Vapor-Tight: The lid must seal completely to prevent the escape of any volatile residues.[7]
Step 2: Label the Container Before Use The moment the first drop or crystal of waste is added, the container must be properly labeled.[7] The label must include:
-
The words "Hazardous Waste" .[9]
-
The full chemical name: "this compound" . Avoid abbreviations or chemical formulas.[7]
-
The hazard classification: "Halogenated Organic Solid" .
-
An accumulation start date.
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA) The designated waste container must be stored in a laboratory's SAA, which is a location at or near the point of waste generation.[14]
-
Keep the container closed at all times except when actively adding waste.[7][15]
-
Do not overfill the container. Leave adequate headspace (at least 10%) to prevent spills.
-
Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.[12]
Step 4: Managing Different Waste Forms
-
Unused or Off-Spec Solid: Carefully transfer the solid chemical directly into the designated Solid Halogenated Organic Waste container.
-
Solutions: If the compound is in a non-halogenated solvent (e.g., THF, Dioxane), it must be disposed of as Liquid Halogenated Organic Waste . If it is in a halogenated solvent (e.g., Dichloromethane), it also goes into the Liquid Halogenated Organic Waste stream. Crucially, do not mix these solutions with non-halogenated waste streams. [9]
-
Contaminated Materials: Disposable items such as weighing paper, gloves, and silica gel from chromatography must be placed in the Solid Halogenated Organic Waste container.[15]
Disposal of "Empty" Containers
A container that held this compound is not truly empty and must be managed as hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethyl acetate).[15]
-
Collect Rinsate: The solvent rinsate is now considered Liquid Halogenated Organic Waste and must be collected in the appropriate, labeled container for that waste stream.
-
Final Container Disposal: Once triple-rinsed and air-dried, deface or remove all hazardous labels from the original container.[15] It can then typically be disposed of in the regular trash or glass recycling, pending institutional policy.
Part 3: Spill Management
In the event of a small spill within a chemical fume hood:
-
Alert Colleagues: Inform others in the immediate area.
-
Wear Appropriate PPE: Ensure you are wearing the full PPE described in section 2.1.
-
Contain and Absorb: Cover the spill with a chemical absorbent pad or other inert material.
-
Collect Waste: Carefully sweep or wipe the absorbed material and place it in your designated Solid Halogenated Organic Waste container.[15]
-
Clean the Area: Wipe the spill area with a solvent-moistened towel, and dispose of the towel as solid hazardous waste.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[7]
Part 4: Final Disposal and Record Keeping
The final step for laboratory personnel is to arrange for the removal of the hazardous waste.
-
Schedule a Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your EHS office for collection.[13][14]
-
Documentation: Maintain accurate records of the waste generated as required by your institution's Chemical Hygiene Plan (CHP).[16][17] The CHP is a written program mandated by OSHA that outlines procedures for protecting laboratory workers from chemical hazards.[10][18][19]
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation Workflow for this compound.
References
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Available at: [Link]
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Properly Managing Chemical Waste in Laboratories - Ace Waste. Available at: [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS. Available at: [Link]
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD - Occupational Safety and Health Administration. Available at: [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. Available at: [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. Available at: [Link]
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Hazardous Waste and Disposal Considerations - American Chemical Society. Available at: [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual - Montana State University. Available at: [Link]
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The Laboratory Standard | Office of Clinical and Research Safety - Vanderbilt University Medical Center. Available at: [Link]
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tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate | C13H15BrN2O2 - PubChem. Available at: [Link]
- Hazardous Waste Segregation - Unknown Source.
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]
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EPA Hazardous Waste Management - Axonator. Available at: [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency. Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste - U.S. Environmental Protection Agency. Available at: [Link]
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Household Hazardous Waste (HHW) - U.S. Environmental Protection Agency. Available at: [Link]
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Cas 1257296-40-4, 3-BroMo-indazole-1-carboxylic acid tert-butyl ester - LookChem. Available at: [Link]
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tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - International Union of Crystallography. Available at: [Link]
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What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. Available at: [Link]
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tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - National Institutes of Health. Available at: [Link]
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tert-Butyl 3-amino-5-bromo-1H-indazole-1 - IUCr Journals . Available at: [Link]
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1257296-40-4 | 3-BroMo-indazole-1-carboxylic acid tert-butyl ester - Next Peptide. Available at: [Link]
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(PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - ResearchGate. Available at: [Link]
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N-tert-butyl-1H-indazole-7-carboxamide | C12H15N3O - PubChem. Available at: [Link]
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A Senior Application Scientist's Guide to Safe Handling: tert-Butyl 3-bromo-1H-indazole-1-carboxylate
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with tert-Butyl 3-bromo-1H-indazole-1-carboxylate. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is not only innovative but also fundamentally safe. The protocols herein are designed as a self-validating system, explaining the causality behind each recommendation to foster a deep understanding of risk mitigation.
Hazard Assessment: A Data-Driven Approach
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a robust risk assessment can be constructed by analyzing structurally analogous bromoindazole derivatives. Data from similar compounds consistently indicate a shared hazard profile that must be respected.
The primary hazards associated with this class of compounds include:
These classifications necessitate a stringent approach to exposure control. The Boc-protecting group is relatively stable but can be cleaved under acidic conditions, and thermal decomposition may release irritating and toxic gases.[2][6][7] Therefore, all handling procedures must be designed to prevent contact and inhalation.
The Core Protocol: A Multi-Layered Defense Strategy
Effective safety relies on a hierarchy of controls. Engineering controls are the first and most effective line of defense, supplemented by rigorous work practices and, finally, Personal Protective Equipment (PPE).
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood.[2][7][8] The fume hood serves two critical functions: it provides constant ventilation to prevent the accumulation of harmful dust or vapors in the laboratory's ambient air, and it acts as a physical barrier against splashes and spills.
Personal Protective Equipment (PPE): Your Final Barrier
PPE is not a substitute for proper engineering controls but is essential to protect against accidental exposure. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale & Expert Insight |
| Hands | Nitrile Rubber (NBR) Gloves (>0.11 mm thickness) | Nitrile provides excellent protection against a wide range of chemicals. Always double-glove when handling neat material or concentrated solutions to provide a backup barrier and allow for safe removal of the outer glove if contamination occurs. Inspect gloves for pinholes or tears before each use and remove them using the proper technique to avoid skin contact.[9][10] |
| Eyes & Face | Chemical Splash Goggles (ANSI Z87.1 approved) | Standard safety glasses do not provide a seal around the eyes and are insufficient. Chemical splash goggles are mandatory to protect against dust particulates and liquid splashes.[2][8] When handling larger volumes (>50 mL) or performing operations with a significant splash risk, a full-face shield must be worn over the chemical splash goggles for complete facial protection.[8][11] |
| Body | Flame-Resistant (FR) Laboratory Coat | A standard cotton lab coat is insufficient. An FR lab coat provides protection against incidental splashes and brief thermal exposure. Ensure the coat is fully buttoned with sleeves rolled down. For tasks involving significant quantities, a chemically resistant apron should be worn over the lab coat. |
| Respiratory | None required during routine use in a fume hood | A properly functioning chemical fume hood is the primary method of respiratory protection.[8] Respirators should only be used in non-routine situations, such as a large spill or ventilation failure, and require enrollment in your institution's formal respiratory protection program, including fit-testing and training. |
Operational Workflow: From Receipt to Disposal
Adherence to a systematic workflow is critical for minimizing risk. The following step-by-step process integrates safety at every stage of handling.
Step 1: Preparation and Pre-Handling
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and that the airflow monitor indicates normal operation.
-
Clear the Workspace: Ensure the fume hood sash is at the appropriate working height and the workspace is free of clutter.
-
Assemble Materials: Gather all necessary equipment (spatulas, glassware, solvents, waste containers) and place them within the fume hood before handling the compound.
-
Don PPE: Put on all required PPE as detailed in the table above, starting with the lab coat, then goggles, and finally gloves.
Step 2: Handling and Manipulation
-
Weighing: If handling the solid, perform weighing within the fume hood or a ventilated balance enclosure to prevent dust inhalation.[2][7] Use a static-control weigh boat if the material is a fine powder.
-
Transfers & Dissolution: Conduct all transfers of solid material or solutions well within the fume hood. When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Maintain Situational Awareness: Never work alone. Keep containers closed when not in immediate use to prevent the release of vapors and accidental spills.[1][2]
Step 3: Decontamination and Doffing
-
Surface Decontamination: After handling is complete, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
PPE Removal (Doffing): Remove PPE in the correct order to prevent cross-contamination. The most contaminated items are removed first:
Step 4: Waste Disposal
-
Segregation: Dispose of waste in clearly labeled, dedicated hazardous waste containers. Do not mix incompatible waste streams.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a sealed bag and then into the solid hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, properly labeled liquid hazardous waste container.
-
Compliance: All waste disposal must adhere to your institution's policies and local, state, and federal regulations.[1][12]
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for safe handling, from preparation to disposal.
Emergency First Aid Procedures
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[1][12] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
By integrating these principles of hazard assessment, multi-layered defense, and systematic workflow, you can confidently and safely handle this compound, ensuring the integrity of your research and the protection of your health.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate.
- BenchChem. (2025). Personal protective equipment for handling 5-Bromoindole.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 5-Bromo-1H-indazole-3-carboxylic acid.
- Fisher Scientific. (2009, April 29). SAFETY DATA SHEET: 1H-Indazole-3-carboxylic acid.
- Thermo Fisher Scientific Chemicals, Inc. (2024, March 29). SAFETY DATA SHEET: 1H-Indazole-3-carboxylic acid.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: tert-Butyl bromoacetate.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management.
- Ambeed, Inc. (n.d.). SAFETY DATA SHEET (A148938).
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment to Use When Handling Hazardous Drugs.
- Aldrich. (2025, May 6). SAFETY DATA SHEET: 1-Bromo-3-methylbut-2-ene.
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- (2017, March 15). HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment.
- TCI Chemicals. (2024, November 13). SAFETY DATA SHEET: 4-Bromo-2-nitrobenzaldehyde.
- Fluorochem. (2024, December 19). Safety Data Sheet: 1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Bromo-1H-indazole-7-carboxylic acid ethyl ester.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
